molecular formula C9H16O5 B1673970 Hydroxy-PEG3-acrylate CAS No. 16695-45-7

Hydroxy-PEG3-acrylate

カタログ番号: B1673970
CAS番号: 16695-45-7
分子量: 204.22 g/mol
InChIキー: VETIYACESIPJSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy-PEG3-acrylate is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

特性

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIYACESIPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168208
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-45-7
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16695-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol monoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL MONOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Versatility of Hydroxy-PEG3-acrylate in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the strategic selection of linker molecules is paramount to the design of effective therapeutic and diagnostic agents. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have become indispensable tools. This technical guide focuses on Hydroxy-PEG3-acrylate, a discrete PEG linker that offers a unique combination of functionalities for a broad range of bioconjugation applications. Its defined chain length, hydrophilicity, and dual reactive handles—a hydroxyl group and an acrylate group—provide researchers with precise control over the modification of biomolecules, surfaces, and the fabrication of biomaterials. This guide will provide an in-depth exploration of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of novel bioconjugates.

Core Functions and Advantages of this compound

This compound is a heterobifunctional linker characterized by a three-unit polyethylene glycol chain, a terminal hydroxyl (-OH) group, and a terminal acrylate group. This distinct architecture imparts several key advantages in bioconjugation strategies.

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides that are prone to aggregation in physiological environments.[1] The PEG chain can also create a hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce its immunogenicity.[2]

The terminal hydroxyl group serves as a versatile handle for further chemical modification. It can be derivatized into other functional groups, allowing for a wide range of subsequent conjugation chemistries.[1][3] This feature is particularly useful in multi-step synthesis processes where sequential and orthogonal reactions are required.

The acrylate group is a key reactive moiety that readily participates in Michael addition reactions, particularly with thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides.[1][3] This reaction is highly efficient and proceeds under mild, biocompatible conditions, forming a stable carbon-sulfur bond.[4] This specificity allows for site-selective modification of biomolecules, a critical aspect in preserving their biological activity.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing and executing successful bioconjugation experiments.

PropertyValueReference(s)
Chemical Formula C9H16O5[5]
Molecular Weight 204.22 g/mol [5]
CAS Number 16695-45-7[5]
Appearance Liquid[6]
Purity ≥95%[3]
Solubility Soluble in DMSO, DCM, DMF[1]
Density (Predicted) 1.098 ± 0.06 g/cm³[5]
Boiling Point (Predicted) 302.4 ± 22.0 °C[5]
pKa (Predicted) 14.36 ± 0.10[5]

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following table provides a comparative overview of how different PEG linker lengths can influence key parameters in the context of Proteolysis Targeting Chimeras (PROTACs), illustrating the importance of optimizing linker length for specific applications.

PROTAC IDLinker CompositionMolecular Weight (Da)cLogPAqueous Solubility (µM)
PROTAC-A13-unit PEG8504.215
PROTAC-A26-unit PEG9823.835
PROTAC-A312-unit PEG12463.170
PROTAC-A424-unit PEG17741.9180

This data is representative of the general trend observed with varying PEG linker lengths in PROTAC development.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for common applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

Objective: To conjugate this compound to a peptide containing a cysteine residue via a Michael addition reaction.

Materials:

  • Peptide with a single cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to achieve a 10 to 20-fold molar excess relative to the peptide.

  • Conjugation Reaction: Add the this compound solution to the peptide solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by RP-HPLC.

  • Quenching: Add the quenching reagent in a 10-fold molar excess over the initial amount of this compound to react with any unreacted acrylate groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide using RP-HPLC to separate it from unreacted peptide, excess linker, and quenching reagent.

  • Characterization: Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide using mass spectrometry.

Protocol 2: Formation of a PEG-Based Hydrogel for 3D Cell Culture

Objective: To form a hydrogel for encapsulating cells in a 3D environment using a multi-arm PEG-thiol crosslinker and this compound.

Materials:

  • Multi-arm PEG-thiol (e.g., 4-arm PEG-SH)

  • This compound

  • Cell culture medium or PBS, pH 7.4

  • Cell suspension

  • Sterile, non-tissue culture treated plates

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the multi-arm PEG-thiol in cell culture medium or PBS to the desired final concentration (e.g., 5% w/v).

    • Dissolve this compound in cell culture medium or PBS to a stoichiometric equivalent to the thiol groups on the multi-arm PEG.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the multi-arm PEG-thiol precursor solution.

  • Hydrogel Formation:

    • Add the this compound solution to the cell-containing PEG-thiol solution.

    • Mix quickly but gently by pipetting up and down.

    • Immediately dispense the mixture into the wells of the sterile plate.

  • Gelation: Allow the hydrogel to crosslink for 15-30 minutes at 37°C in a cell culture incubator.

  • Cell Culture: Once the hydrogel has solidified, add cell culture medium to cover the hydrogel and continue with the planned cell culture experiments.

Protocol 3: Surface Modification of a Biomaterial with this compound

Objective: To create a hydrophilic and protein-repellent surface on a biomaterial through the covalent attachment of this compound.

Materials:

  • Biomaterial substrate with primary amine groups on the surface (e.g., aminosilanized glass or polymer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES buffer, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized water

Procedure:

  • Substrate Preparation: Ensure the biomaterial surface is clean and functionalized with primary amine groups.

  • Activation of this compound (if necessary for the hydroxyl end): While the acrylate end can react directly with thiols, if the hydroxyl end is to be conjugated to an amine surface, it first needs activation. This protocol will focus on attaching a molecule with a free thiol to the acrylate end of a surface-bound PEG.

  • Alternative: Surface Thiolation and Acrylate Reaction:

    • Functionalize the biomaterial surface with thiol groups using appropriate silane chemistry (e.g., (3-mercaptopropyl)trimethoxysilane).

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF).

    • Immerse the thiol-functionalized substrate in the this compound solution.

    • Add a suitable base catalyst (e.g., triethylamine) to promote the Michael addition reaction.

    • Incubate for 2-4 hours at room temperature.

  • Washing:

    • Rinse the modified substrate thoroughly with the organic solvent used for the reaction.

    • Wash with PBST and then deionized water to remove any non-covalently bound linker.

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen).

  • Characterization: Confirm the successful surface modification using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of PEG and contact angle measurements to assess the change in surface hydrophilicity.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships involving this compound in bioconjugation.

experimental_workflow_protein_conjugation cluster_materials Starting Materials cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide_SH Thiol-containing Peptide Mix Mix in Conjugation Buffer (pH 7.2-7.5) Peptide_SH->Mix HP3A This compound HP3A->Mix Incubate Incubate (RT, 2h or 4°C, overnight) Mix->Incubate Michael Addition Quench Quench Reaction Incubate->Quench Purify RP-HPLC Purification Quench->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Caption: Workflow for conjugating this compound to a thiol-containing peptide.

protac_degradation_pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination_degradation Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (with PEG3 linker) POI->PROTAC Ub_POI Ubiquitinated POI PROTAC->PROTAC Recycled Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->PROTAC E3->Ub Recruitment Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway facilitated by a PEG linker.

surface_modification_workflow Start Biomaterial Substrate Thiol_Func Surface Thiolation (e.g., MPTMS) Start->Thiol_Func PEG_Reaction Reaction with This compound + Base Catalyst Thiol_Func->PEG_Reaction Washing Rinsing and Washing PEG_Reaction->Washing Drying Drying under N2 Washing->Drying Characterization Surface Characterization (XPS, Contact Angle) Drying->Characterization Final PEGylated Surface Characterization->Final

Caption: Workflow for the surface modification of a biomaterial using this compound.

hydrogel_formation_process PEG_SH Multi-arm PEG-Thiol Mix Mix Precursors with Cells PEG_SH->Mix HP3A This compound HP3A->Mix Cells Cells Cells->Mix Gelation Gelation (37°C) Mix->Gelation Michael Addition Crosslinking Hydrogel Cell-laden Hydrogel Gelation->Hydrogel

Caption: Process of forming a cell-laden hydrogel using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combining a hydrophilic PEG spacer with two distinct reactive handles, offers researchers a high degree of control over the modification of biomolecules and materials. The ability to enhance solubility, reduce immunogenicity, and enable site-specific conjugation makes it a valuable component in the development of advanced therapeutics, such as antibody-drug conjugates and PROTACs, as well as in the creation of functionalized biomaterials for applications ranging from drug delivery to tissue engineering. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development settings. As the demand for precisely engineered bioconjugates continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of triethylene glycol monoacrylate (TEGMA), a hydrophilic monomer. The document details the chemical processes, experimental protocols, and analytical techniques required for its successful preparation and verification.

Synthesis of Triethylene Glycol Monoacrylate

The most common method for synthesizing triethylene glycol monoacrylate is through the direct esterification of triethylene glycol (TEG) with acrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. To prevent the polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is crucial.

An alternative, though less common, laboratory-scale synthesis involves the reaction of triethylene glycol with acryloyl chloride in the presence of a base like triethylamine.[1] This method avoids the need for water removal but requires careful handling of the reactive acryloyl chloride.

Reaction Principle: Fischer Esterification

The reaction involves the acid-catalyzed esterification of the primary hydroxyl group of triethylene glycol with the carboxylic acid group of acrylic acid.

HO(CH₂CH₂O)₃H + CH₂=CHCOOH ⇌ CH₂=CHC(=O)O(CH₂CH₂O)₃H + H₂O

Experimental Protocol: Synthesis via Esterification

This protocol outlines a typical procedure for the synthesis of triethylene glycol monoacrylate.

Materials:

  • Triethylene glycol (TEG)

  • Acrylic acid

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Hydroquinone or 4-Methoxyphenol (MEHQ) as a polymerization inhibitor

  • Toluene or another azeotropic solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add triethylene glycol, an equimolar amount or a slight excess of acrylic acid, the azeotropic solvent (e.g., toluene), a catalytic amount of p-TSA, and a small quantity of the polymerization inhibitor.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water is collected, or the reaction progress is confirmed by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid. Follow this with a wash using brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure triethylene glycol monoacrylate.

Synthesis Workflow Visualization

Synthesis_Workflow Reactants Reactants (TEG, Acrylic Acid, Catalyst, Inhibitor) Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Pure TEG-Monoacrylate Purification->Product

Caption: Workflow for the synthesis of triethylene glycol monoacrylate.

Characterization of Triethylene Glycol Monoacrylate

To confirm the identity, structure, and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of triethylene glycol monoacrylate. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The chemical shifts (δ), splitting patterns (multiplicity), and integral values are used to assign the protons to the molecular structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy Protocol (ATR Method):

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups (e.g., C=O, C=C, O-H, C-O). The FTIR spectra can be acquired in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) can simultaneously provide information on purity and molecular weight.[3][4]

Characterization Workflow Visualization

Characterization_Workflow Product Synthesized Product Purity Purity Assessment Product->Purity Structure Structural Elucidation Product->Structure GC_HPLC GC / HPLC Purity->GC_HPLC NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS Confirmation Confirmed TEG-Monoacrylate GC_HPLC->Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of TEG-monoacrylate.

Summary of Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of triethylene glycol monoacrylate.

Table 1: Typical Reaction Parameters for Esterification

ParameterValue/ConditionPurpose
Reactant Molar RatioTEG : Acrylic Acid (1 : 1 to 1 : 1.2)Control mono-esterification
Catalyst Loading1-2 mol% (relative to TEG)Accelerate reaction rate
Inhibitor Loading0.1-0.5 wt%Prevent polymerization
Temperature80-120 °CMaintain reflux for water removal
PressureAtmospheric (with azeotrope) or VacuumDrive reaction to completion

Table 2: Spectroscopic Data for Triethylene Glycol Monoacrylate

TechniqueParameterExpected Value/RangeAssignment
¹H NMR Chemical Shift (δ, ppm)5.8 - 6.4Vinyl protons (CH₂=CH-)
Chemical Shift (δ, ppm)~4.2Methylene protons adjacent to ester (-COO-CH₂-)
Chemical Shift (δ, ppm)3.5 - 3.8Ethylene glycol backbone protons (-O-CH₂-CH₂-O-)
Chemical Shift (δ, ppm)~2.5-3.0Hydroxyl proton (-OH)
¹³C NMR Chemical Shift (δ, ppm)~166Carbonyl carbon (C=O)
Chemical Shift (δ, ppm)~128-131Vinyl carbons (CH₂=CH-)
Chemical Shift (δ, ppm)~60-73Ethylene glycol backbone carbons (-O-CH₂-CH₂-O-)
FTIR Wavenumber (cm⁻¹)~3400 (broad)O-H stretch (hydroxyl group)
Wavenumber (cm⁻¹)~1720C=O stretch (ester carbonyl)
Wavenumber (cm⁻¹)~1635C=C stretch (vinyl group)
Wavenumber (cm⁻¹)~1100C-O stretch (ether linkage)

References

Technical Guide: Physicochemical Properties and Safety Data of CAS 16695-45-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and safety data for the compound with CAS number 16695-45-7, identified as 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate. This compound, also known under the synonym Hydroxy-PEG3-acrylate, is a valuable bifunctional molecule utilized in various scientific applications, notably as a hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate
CAS Number 16695-45-7
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Canonical SMILES C=CC(=O)OCCOCCOCCO[1]
InChI InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2[1]
InChIKey VETIYACESIPJSO-UHFFFAOYSA-N[1]
XLogP3-AA (Computed) -0.3[2]
Topological Polar Surface Area (Computed) 65 Ų[2]
Rotatable Bond Count (Computed) 8
Hydrogen Bond Donor Count (Computed) 1
Hydrogen Bond Acceptor Count (Computed) 5

Table 2: Experimental Physicochemical Properties

PropertyValueRemarks
Melting Point Data not available
Boiling Point Data not availableA predicted boiling point for a similar compound, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate (CAS 19812-60-3), is 347.0±27.0 °C.[3]
Density Data not availableA predicted density for a similar compound, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate (CAS 19812-60-3), is 1.102±0.06 g/cm³.[3]
Vapor Pressure Data not available
Solubility Soluble in DMSO, DCM, DMF

Safety Data

The safety profile of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate is summarized below. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment and in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and toxicological properties of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate are not publicly available. However, standardized methods for characterizing chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5] These guidelines are internationally accepted as standard methods for safety testing.[4]

Physicochemical Properties Determination:

  • Melting Point/Freezing Point (OECD Guideline 102): This is determined by methods such as the capillary method, hot stage apparatus, or differential scanning calorimetry (DSC). The sample is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is recorded.

  • Boiling Point (OECD Guideline 103): The boiling point is determined using methods like the ebulliometer, dynamic method, or distillation method, which measure the temperature at which the vapor pressure of the liquid equals the external pressure.

  • Density of Liquids and Solids (OECD Guideline 109): Density can be measured using a hydrometer, a pycnometer, or an oscillating densitometer. The mass of a known volume of the substance is determined at a specific temperature.

  • Vapour Pressure (OECD Guideline 104): The vapor pressure is determined by methods such as the dynamic method, static method, or effusion method, which measure the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

  • Water Solubility (OECD Guideline 105): The column elution method or the flask method is used to determine the saturation mass concentration of the substance in water at a given temperature.

Toxicological Data Determination:

  • Acute Oral Toxicity (OECD Guideline 420, 423, or 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration to animals. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are often preferred to reduce the number of animals used.[6][7]

  • Acute Dermal Toxicity (OECD Guideline 402): This test determines the toxic effects of a substance after a single, short-term dermal exposure.

  • Acute Inhalation Toxicity (OECD Guideline 403): This guideline outlines the procedures for assessing the toxicity of a substance when inhaled by test animals for a short duration.

  • Skin Irritation/Corrosion (OECD Guideline 404): This in vivo or in vitro test assesses the potential of a substance to cause reversible or irreversible skin damage.

  • Eye Irritation/Corrosion (OECD Guideline 405): This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Skin Sensitisation (OECD Guideline 429): The Local Lymph Node Assay (LLNA) is a common method to determine the potential of a substance to cause skin sensitization.

Mandatory Visualizations

Application in PROTAC Synthesis

2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate (this compound) is a key building block in the synthesis of PROTACs. Its bifunctional nature, possessing a polymerizable acrylate group and a hydroxyl group, allows for its incorporation as a flexible, hydrophilic linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-POI Conjugation cluster_step2 Step 2: PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Coupling1 Coupling Reaction POI_Ligand->Coupling1 Linker This compound (CAS 16695-45-7) Linker->Coupling1 POI_Linker POI-Linker Intermediate Coupling1->POI_Linker Coupling2 Coupling Reaction POI_Linker->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

The following diagram illustrates the logical relationship of safety precautions when handling CAS 16695-45-7.

Safety_Precautions_Workflow cluster_handling Handling and Personal Protective Equipment (PPE) cluster_exposure In Case of Exposure Handling Handle in a well-ventilated area Gloves Wear protective gloves Handling->Gloves Eye_Protection Wear eye/face protection Handling->Eye_Protection Clothing Wear protective clothing Handling->Clothing Skin_Contact Skin Contact: Wash with plenty of soap and water Seek_Medical_Attention Seek medical advice/attention if irritation persists or if you feel unwell Skin_Contact->Seek_Medical_Attention Eye_Contact Eye Contact: Rinse cautiously with water for several minutes Eye_Contact->Seek_Medical_Attention Inhalation Inhalation: Move to fresh air Inhalation->Seek_Medical_Attention

Caption: Safety precautions and first aid for CAS 16695-45-7.

References

The Bifunctional Role of PEG3-Acrylate Linkers: A Technical Deep Dive into the Hydroxyl and Acrylate Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug delivery, the strategic selection of a chemical linker is paramount to the efficacy and success of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the PEG3-acrylate linker has emerged as a versatile and valuable tool. This in-depth technical guide elucidates the critical and distinct roles of the terminal hydroxyl and acrylate functional groups within the PEG3-acrylate linker, providing a comprehensive resource for its application in advanced drug development.

Core Principles: The Dual Personality of PEG3-Acrylate Linkers

The PEG3-acrylate linker is a heterobifunctional molecule, meaning it possesses two different reactive functional groups at its termini. This dual reactivity is the cornerstone of its utility, allowing for sequential and controlled conjugation of two different molecular entities. The core structure consists of a three-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by a reactive acrylate group on one end and a hydroxyl group on the other.

The Acrylate Group: A Hub for Nucleophilic Addition

The acrylate group is an α,β-unsaturated carbonyl compound, making it a prime electrophile for conjugate addition reactions, most notably the Michael addition. This reaction is highly efficient and proceeds readily under mild, often physiological, conditions with soft nucleophiles.

  • Thiol-Michael Addition: The reaction of the acrylate group with a thiol (from a cysteine residue in a protein or a thiol-containing payload) is a cornerstone of bioconjugation. This reaction is rapid and highly specific, forming a stable thioether bond.

  • Aza-Michael Addition: Primary and secondary amines can also react with the acrylate group, though generally at a slower rate than thiols. This reaction is sensitive to pH and the nature of the amine.

The reactivity of the acrylate group allows for the covalent attachment of a payload molecule, a targeting ligand, or a protein of interest, forming a stable conjugate.

The Hydroxyl Group: A Gateway to Further Functionalization and Enhanced Properties

The terminal hydroxyl group offers a distinct set of opportunities. While it can be left unmodified to enhance the overall hydrophilicity of the conjugate, its true potential lies in its ability to be chemically modified.[1] This functionalization transforms the PEG3-acrylate into a versatile platform for multi-step conjugation strategies.

  • Derivatization: The hydroxyl group can be readily converted into a variety of other functional groups, including amines, azides, or carboxylic acids.[2] This allows for the introduction of functionalities for "click chemistry" (azide-alkyne cycloaddition) or amide bond formation, expanding the repertoire of bioconjugation reactions.

  • Hydrophilicity and Pharmacokinetics: The presence of the hydroxyl group, along with the ethylene glycol repeats of the PEG chain, contributes to the overall hydrophilicity of the linker.[3] This can improve the aqueous solubility of hydrophobic drugs and influence the pharmacokinetic profile of the resulting conjugate by increasing its hydrodynamic radius and potentially reducing renal clearance.[4]

Quantitative Data Presentation

The selection of a linker is often guided by quantitative parameters that influence the performance of the final bioconjugate. The following tables summarize key data related to the properties and reactivity of PEG linkers.

ParameterPEG4PEG8PEG12PEG24Key Findings & References
In Vitro Cytotoxicity (ADCs) Generally maintains high potencyOften represents a balance between improved pharmacokinetics and retained potencyMay show a slight decrease in potency compared to shorter linkersCan exhibit a more significant reduction in cytotoxicityLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[5]
Cellular Uptake (Nanoparticles) Higher uptake by macrophage cells compared to longer PEGsReduced uptake by macrophages compared to shorter PEGsFurther reduction in macrophage uptakeSignificant reduction in non-specific cellular uptakeIncreasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins and reduces phagocytic removal, thus providing a "stealth" effect.[5]

Table 1: Impact of PEG Linker Length on In Vitro Performance. This table illustrates the general trends observed with varying PEG chain lengths, providing a basis for selecting an appropriate linker length for a specific application.

Reaction TypeNucleophileTypical Reaction ConditionsCoupling EfficiencyReference
Thiol-Michael AdditionThiol (e.g., from Cysteine)pH 6.5-7.5, Room TemperatureHigh (>95%)[6]
Aza-Michael AdditionAmine (e.g., from Lysine)pH > 8.0, Room TemperatureModerate to High[7]

Table 2: Reactivity of the Acrylate Group in PEG3-Acrylate Linkers. This table provides an overview of the typical reaction conditions and efficiencies for the Michael addition reactions of the acrylate moiety.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of PEG3-acrylate linkers. The following sections provide step-by-step methodologies for key reactions.

Protocol for Thiol-Michael Addition to a PEG3-Acrylate Linker

Objective: To conjugate a thiol-containing molecule (e.g., a peptide with a terminal cysteine) to a PEG3-acrylate linker.

Materials:

  • PEG3-acrylate linker

  • Thiol-containing molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the thiol is in a disulfide bond

  • Quenching reagent: N-ethylmaleimide (NEM) or free cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Preparation of Thiol-Containing Molecule: If the thiol is part of a disulfide bond, dissolve the molecule in the conjugation buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1 hour to reduce the disulfide bond. Remove excess TCEP by buffer exchange using a desalting column.

  • Conjugation Reaction: Dissolve the PEG3-acrylate linker in the conjugation buffer. Add the thiol-containing molecule to the linker solution at a desired molar ratio (typically 1.2 to 5-fold molar excess of the linker).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (NEM or free cysteine) to the reaction mixture to cap any unreacted thiol or acrylate groups, respectively. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using SEC or dialysis.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation and by HPLC to assess purity.

Protocol for Functionalization of the Terminal Hydroxyl Group

Objective: To convert the terminal hydroxyl group of a PEG3-acrylate linker to an azide group for subsequent click chemistry.

Materials:

  • HO-PEG3-Acrylate

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Monotosylation: Dissolve the HO-PEG3-Acrylate in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of TEA or pyridine, followed by the dropwise addition of 1.05 equivalents of TsCl dissolved in a small amount of anhydrous DCM. Stir the reaction at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC or LC-MS to confirm the formation of the tosylated intermediate.

  • Azide Substitution: After completion of the tosylation reaction, remove the solvent under reduced pressure. Dissolve the crude tosylated PEG linker in anhydrous DMF. Add 3-5 equivalents of sodium azide to the solution. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting N₃-PEG3-Acrylate by column chromatography.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways involving PEG linkers.

G cluster_0 Step 1: Linker-Payload Conjugation cluster_1 Step 2: Hydroxyl Functionalization cluster_2 Step 3: Antibody Conjugation Payload Payload Payload_Linker Payload-S-PEG3-OH Payload->Payload_Linker Thiol-Michael Addition PEG3_Acrylate_OH HO-PEG3-Acrylate PEG3_Acrylate_OH->Payload_Linker Payload_Linker_Azide Payload-S-PEG3-N3 Payload_Linker->Payload_Linker_Azide 1. TsCl, Pyridine 2. NaN3 ADC Antibody-Linker-Payload (ADC) Payload_Linker_Azide->ADC Antibody_Alkyne Antibody-Alkyne Antibody_Alkyne->ADC CuAAC 'Click' Chemistry

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a PEG3-acrylate linker.

G POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker PEG3-Acrylate (Functionalized) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC-mediated protein degradation pathway, where a PEG linker connects the two ligands.

Conclusion

The PEG3-acrylate linker, with its distinct hydroxyl and acrylate functionalities, offers a powerful and versatile platform for the construction of complex bioconjugates. The acrylate group provides a reliable handle for the attachment of payloads and targeting moieties through efficient Michael addition reactions. Simultaneously, the terminal hydroxyl group not only enhances the hydrophilicity of the linker but also serves as a crucial point for further chemical modification, enabling sophisticated, multi-step conjugation strategies. A thorough understanding of the chemistry and reactivity of both functional groups, as outlined in this guide, is essential for researchers and drug development professionals to harness the full potential of PEG3-acrylate linkers in creating next-generation therapeutics.

References

The Acrylate Group in Poly(ethylene glycol) Linkers: A Technical Guide to Function and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of poly(ethylene glycol) (PEG) with acrylate groups has become a cornerstone in the development of advanced biomaterials, drug delivery systems, and bioconjugates. The acrylate moiety, a vinyl group attached to a carbonyl, imparts a versatile reactivity that allows for the formation of stable covalent bonds under mild conditions, making it ideal for applications involving sensitive biological molecules. This technical guide provides an in-depth exploration of the function and reactivity of the acrylate group in PEG linkers, offering a comprehensive resource for researchers in the field.

Core Reactivity of the Acrylate Group

The reactivity of the acrylate group in PEG linkers is primarily governed by two key chemical transformations: Michael Addition and Radical Polymerization . These reactions enable the formation of bioconjugates and the fabrication of crosslinked hydrogel networks.

Michael Addition: A Versatile Bioconjugation Strategy

The acrylate group is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles such as thiols (from cysteine residues in proteins and peptides) and amines. This reaction is highly efficient and proceeds under physiological conditions (pH 7.4), making it a favored method for bioconjugation.[1][2] The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylate, leading to the formation of a stable thioether bond.[3]

The kinetics of the thiol-acrylate Michael addition are influenced by several factors, including pH, the pKa of the thiol, and the presence of catalysts.[4][5] The reaction rate increases with higher pH due to the increased concentration of the more nucleophilic thiolate anion.[2] Introducing charged amino acids near a cysteine residue can modulate the thiol's pKa and thus control the reaction kinetics.[4]

View Reaction Mechanism

Caption: Michael addition of a thiol to a PEG-acrylate.

Radical Polymerization: Formation of Hydrogel Networks

PEG-acrylates, particularly di- and multi-arm variants (PEGDA, PEGTA), are widely used to form hydrogels through radical polymerization.[6][][8] This process can be initiated by photoinitiators upon exposure to UV light or by thermal initiators.[9][10][11] The polymerization proceeds via a chain-growth mechanism, where radicals propagate through the vinyl groups of the acrylate moieties, leading to the formation of a crosslinked three-dimensional network.[12]

The properties of the resulting hydrogel, such as swelling ratio, mechanical stiffness, and degradation rate, can be precisely tuned by controlling parameters like the molecular weight of the PEG, the concentration of the PEG-acrylate precursor, and the crosslinking density.[6][13][14][15]

View Reaction Mechanism

Caption: Radical polymerization of PEG-acrylate.

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data related to the reactivity and stability of the acrylate group in PEG linkers.

Table 1: Reaction Kinetics of Michael Addition
NucleophileElectrophileCatalyst/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Thiol (Cysteine)PEG-diacrylatepH 7.4Varies with thiol pKa[4]
Alkyl PhosphineAcrylamidepH 7.40.07[16][17]
ThiolAcrylateDiphenylphosphine (DPP)Fast (minutes)[18]
ThiolAcrylateTris(2-carboxyethyl)phosphine (TCEP)pH > 8.0 for efficiency[18]
Table 2: Stability of the Acrylate Group
ConditionObservationSignificanceReference
Alkaline pHSusceptible to hydrolysis (saponification)Potential for degradation of the linker[19][20][21]
Acidic pHMore stable to hydrolysis than alkaline conditionsFavorable for storage and some applications[20]
Physiological pH (7.4)Generally stable, but slow hydrolysis can occurImportant for long-term in vivo applications[22]
Enzymatic (Carboxylesterase)Can undergo hydrolysisA potential in vivo degradation pathway[22]

Note: Hydrolysis rates are dependent on the specific ester structure and reaction conditions.[19][22] Butyl acrylate is more resistant to hydrolysis than ethyl acrylate, which is more resistant than methyl acrylate.[23]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for key experiments involving PEG-acrylates.

Protocol for Thiol-Acrylate Conjugation (Michael Addition)

This protocol describes the conjugation of a thiol-containing peptide to a PEG-acrylate linker.

  • Dissolution: Dissolve the PEG-acrylate in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Peptide Preparation: Dissolve the thiol-containing peptide in the same buffer.

  • Reaction: Mix the PEG-acrylate and peptide solutions at a desired molar ratio. The reaction is typically allowed to proceed at room temperature for a specified time (e.g., 10 minutes to several hours), depending on the reactivity of the thiol.[2]

  • Monitoring: The reaction progress can be monitored by quantifying the decrease in free thiols using Ellman's reagent.[2]

  • Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.[24]

Protocol for Photo-initiated Hydrogel Formation

This protocol outlines the formation of a PEG-diacrylate (PEGDA) hydrogel via photopolymerization.

  • Precursor Solution: Prepare a solution of PEGDA in a biocompatible buffer (e.g., PBS) at the desired concentration (e.g., 10-20% w/v).[15]

  • Photoinitiator Addition: Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v).[9]

  • Molding: Pipette the precursor solution into a mold of the desired shape and size.

  • UV Curing: Expose the solution to UV light (e.g., 365 nm) for a specific duration (e.g., seconds to minutes) to initiate polymerization and crosslinking.[25] The crosslinking time can be varied to tailor the hydrogel's properties.[25]

  • Swelling and Equilibration: After polymerization, the hydrogel is typically swollen in a buffer to reach equilibrium before further use.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation and Characterization

Bioconjugation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_end Final Product start Start: PEG-Acrylate & Thiol-Peptide react Michael Addition Reaction start->react purify Purification (SEC/Dialysis) react->purify ftir FTIR Spectroscopy purify->ftir Confirm Conjugation nmr NMR Spectroscopy purify->nmr Determine Degree of PEGylation hplc HPLC Analysis purify->hplc Assess Purity & Heterogeneity ms Mass Spectrometry purify->ms Confirm Molecular Weight end Characterized PEG-Peptide Conjugate ftir->end nmr->end hplc->end ms->end

Caption: Workflow for PEG-peptide conjugation.

Cellular Uptake Pathways of PEGylated Nanoparticles

PEGylation can influence the cellular uptake mechanisms of nanoparticles.[26][27] While it can reduce overall uptake, it can also direct nanoparticles towards specific pathways.[26][28]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peg_np PEGylated Nanoparticle cme Clathrin-mediated Endocytosis peg_np->cme cave Caveolae-mediated Endocytosis peg_np->cave macro Macropinocytosis peg_np->macro endosome Endosome cme->endosome cave->endosome macro->endosome lysosome Lysosome endosome->lysosome Degradation cytosol Cytosol endosome->cytosol Endosomal Escape

Caption: Cellular uptake of PEGylated nanoparticles.

Applications in Drug Development

The unique properties of PEG-acrylates make them highly valuable in various aspects of drug development.

  • Drug Delivery: PEG-acrylate hydrogels can be used to encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs.[9][29][30] The release kinetics can be controlled by modulating the hydrogel's mesh size and degradation rate.[12]

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of PEG-acrylate hydrogels make them excellent scaffolds for tissue engineering and regenerative medicine.[12][13][30] They can be modified with cell-adhesive peptides to promote cell attachment and proliferation.[13]

  • Bioconjugation: PEGylation of therapeutic proteins and peptides with PEG-acrylates can improve their pharmacokinetic profiles by increasing their hydrodynamic size, enhancing stability, and reducing immunogenicity.[26][31]

Characterization of PEG-Acrylate Conjugates

A thorough characterization of PEG-acrylate conjugates is essential to ensure their quality and performance.[32] Key analytical techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful acrylation of PEG and the formation of conjugates.[32][33]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the degree of acrylation and the structure of the conjugate.[24][32][34]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to assess purity, heterogeneity, and the presence of aggregates.[32][35]

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm the degree of PEGylation.[24][32]

References

The Role of Hydrophilic PEG Spacers in Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a pivotal component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] This molecular bridge connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a small molecule) and its characteristics significantly influence the stability, solubility, and biodistribution of the entire construct.[1][3] A key innovation in linker technology has been the incorporation of hydrophilic spacers, with polyethylene glycol (PEG) emerging as the gold standard.[1][4]

This technical guide provides a comprehensive exploration of hydrophilic PEG spacers, detailing their fundamental properties, impact on therapeutic performance, and practical applications. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and characterization, and visual diagrams to elucidate key concepts and workflows.

Core Principles of PEG Spacers in Linker Technology

Polyethylene glycol is a synthetic, hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[4][5] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been a long-standing strategy to improve the pharmaceutical properties of therapeutics.[5] When incorporated as spacers in linkers, PEG chains offer a multitude of advantages.

The primary benefits of utilizing hydrophilic PEG spacers include:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the conjugate, poor solubility, and rapid clearance from circulation.[1][3] The hydrophilic nature of PEG counteracts this hydrophobicity, improving the overall water solubility of the conjugate and preventing aggregation.[3][6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its circulation half-life.[4][5] This extended exposure increases the likelihood of the therapeutic reaching its target site.[4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by shielding immunogenic epitopes on the antibody or payload from the host's immune system, thereby reducing the risk of an immune response.[1][5]

  • Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers can enable higher drug loading without compromising the stability and solubility of the conjugate.[7][8]

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the balance between these beneficial properties and the biological activity of the conjugate.[3]

Data Presentation: Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

This table illustrates the significant increase in the in vivo half-life of various therapeutic proteins and conjugates upon PEGylation.

Therapeutic MoleculePEG Chain LengthHalf-life (Non-PEGylated)Half-life (PEGylated)Fold IncreaseReference(s)
Interferon α-2a40 kDa (branched)2.3 hours50 hours~22x[1]
Interferon α-2b20 kDa (linear)4 hours40 hours10x[1]
UricaseDi-PEGylated~2 hours22.8 hours~11.4x[1]
Affibody-MMAE Conjugate4 kDa19.6 min~49 min (2.5x increase)2.5x[9]
Affibody-MMAE Conjugate10 kDa19.6 min~219.5 min (11.2x increase)11.2x[9]
Equine Anti-SARS-CoV-2 F(ab')2Not specified38.32 h71.41 h1.86x
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

This table demonstrates the trade-off between PEG linker length and in vitro potency, where longer linkers can sometimes lead to a decrease in immediate cytotoxic effect.

ADC Target & PayloadLinkerCell LineIC50 (pM)Reference
Anti-HER2 & MMAENo PEGSK-BR-3~1.0[6]
Anti-HER2 & MMAEPEG4SK-BR-3~1.5[6]
Anti-HER2 & MMAEPEG8SK-BR-3~2.5[6]
Anti-HER2 & MMAEPEG12SK-BR-3~3.0[6]
Anti-HER2 & MMAEPEG24SK-BR-3~5.0[6]
Anti-CD30 & AuristatinPEG8L540cy0.1 nM[3]
Anti-CD30 & AuristatinPEG24L540cy0.3 nM[3]
Table 3: Impact of PEGylation on Protein Aggregation

This table illustrates how PEGylation can prevent protein precipitation by rendering aggregates soluble.

ProteinPEG Chain LengthIncubation ConditionsSoluble Aggregates (Non-PEGylated)Soluble Aggregates (PEGylated)Reference
G-CSF20 kDa37°C, pH 6.9, 144 hNot detectable (precipitated)~18%
G-CSF5 kDa37°C, pH 6.9, 144 hNot detectable (precipitated)Soluble aggregates formed
Table 4: Calculated Octanol-Water Partition Coefficient (cLogP) of PEG Linkers

This table provides calculated LogP values, a measure of hydrophilicity (a lower value indicates greater hydrophilicity), for discrete PEG linkers. These values are illustrative and based on computational models.

PEG LinkerNumber of Ethylene Glycol UnitsCalculated LogP (cLogP)
PEG22~ -0.5
PEG44~ -1.0
PEG88~ -2.0
PEG1212~ -3.0
PEG2424~ -6.0

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of molecules incorporating hydrophilic PEG spacers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (e.g., Azide-PEG-Carboxylic Acid)

This protocol outlines a general method for synthesizing a heterobifunctional PEG linker with orthogonal reactive groups.[3]

Materials:

  • Homo-bifunctional OH-PEG-OH

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

Methodology:

  • Monotosylation: Dissolve OH-PEG-OH in DCM and cool to 0°C. Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH. Monitor the reaction by TLC or LC-MS.

  • Azide Substitution: Dissolve the purified Tosyl-PEG-OH in DMF. Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH. Purify the product.

  • Carboxylation: Dissolve the Azide-PEG-OH in a suitable solvent. Add succinic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. This converts the terminal hydroxyl group into a carboxylic acid.

  • Purification and Characterization: Purify the final Azide-PEG-COOH product using column chromatography. Characterize the product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Site-Specific PEGylation of an Antibody via Engineered Cysteine

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to an antibody with an engineered cysteine residue.

Materials:

  • Antibody with an engineered free cysteine in a suitable buffer (e.g., PBS, pH 6.5-7.0)

  • Maleimide-PEG-linker

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Methodology:

  • Antibody Reduction (if necessary): If the engineered cysteine is involved in a disulfide bond, partially reduce the antibody with a mild reducing agent like TCEP to expose the free thiol group.

  • PEGylation Reaction: Add the Maleimide-PEG-linker to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of PEG to antibody). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The maleimide group will specifically react with the free thiol of the cysteine.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess Maleimide-PEG-linker.

  • Purification: Purify the PEGylated antibody from unreacted PEG and other reagents using size-exclusion chromatography (SEC).

  • Characterization: Characterize the conjugate using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and the purity of the product.

Protocol 3: Determination of In Vitro Cytotoxicity of an ADC (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of an ADC on cancer cell lines.[8]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and a negative control (e.g., unconjugated antibody) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Peptide Mapping of a PEGylated Protein

This protocol provides a general workflow for identifying the site of PEGylation on a protein.[1]

Materials:

  • PEGylated protein

  • Denaturation buffer (e.g., containing urea or guanidine HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Methodology:

  • Denaturation and Reduction: Denature the PEGylated protein to unfold it and reduce the disulfide bonds with a reducing agent.

  • Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.

  • Peptide Separation: Separate the resulting peptides using reversed-phase liquid chromatography (RP-LC).

  • Mass Spectrometry Analysis: Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis: Compare the experimental peptide masses and fragmentation patterns to the theoretical digest of the protein sequence. The peptide containing the mass of the PEG linker (or a remnant of it if a cleavable linker is used) will identify the site of PEGylation.[1]

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to hydrophilic PEG spacers in linker technology.

ADC_Structure cluster_Linker Linker Antibody Monoclonal Antibody PEG_Linker Hydrophilic PEG Spacer Antibody->PEG_Linker Payload Cytotoxic Payload PEG_Linker->Payload

General structure of an Antibody-Drug Conjugate (ADC) with a hydrophilic PEG spacer.

PEGylation_PK_Effect Start Therapeutic Molecule (e.g., Protein, ADC) PEGylation PEGylation (Attachment of PEG Spacer) Start->PEGylation Increased_Size Increased Hydrodynamic Radius PEGylation->Increased_Size Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Prolonged_HL Prolonged Circulation Half-Life Reduced_Clearance->Prolonged_HL Improved_Efficacy Improved Therapeutic Efficacy Prolonged_HL->Improved_Efficacy

Logical flow demonstrating the impact of PEGylation on pharmacokinetic properties.

Cytotoxicity_Assay_Workflow Start Seed Cancer Cells (Antigen-Positive & Antigen-Negative) Treatment Treat with Serial Dilutions of ADC Start->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

References

Hydroxy-PEG3-acrylate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Hydroxy-PEG3-acrylate (2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate), a versatile bifunctional molecule widely utilized in hydrogel formation, bioconjugation, and drug delivery systems. Understanding its solubility in both aqueous and organic media is critical for its effective application in these fields, influencing everything from reaction kinetics to formulation stability.

Core Concepts: Structure and Solubility

This compound's structure, featuring a hydrophilic triethylene glycol (PEG3) spacer, a reactive acrylate group, and a terminal hydroxyl group, governs its solubility profile. The repeating ether linkages and the terminal alcohol group of the PEG chain can form hydrogen bonds with protic solvents like water, rendering it highly water-soluble.[1][2] This hydrophilic nature is a key attribute for its use in biological applications. Conversely, the molecule also possesses nonpolar character, allowing for solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be compiled from supplier information and the known properties of polyethylene glycol (PEG) derivatives.

Table 1: Qualitative Solubility of this compound
SolventTypeQualitative SolubilityRationale / Notes
Aqueous Solvents
WaterProticSoluble / MiscibleThe hydrophilic PEG chain and terminal hydroxyl group enhance solubility in aqueous media through hydrogen bonding.[1][2][3] Triethylene glycol, the core of the molecule, is completely miscible with water.[4]
Phosphate-Buffered Saline (PBS)ProticSolubleExpected to be readily soluble due to its aqueous nature and the general high solubility of PEGs in aqueous buffers.[3]
Organic Solvents
Dimethyl Sulfoxide (DMSO)AproticSolubleExplicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in DMSO.[3]
Dichloromethane (DCM) / Methylene ChlorideAproticSolubleExplicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in methylene chloride.[3]
Dimethylformamide (DMF)AproticSolubleExplicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in DMF.[3]
ChloroformAproticSolublePEGs are generally very soluble in chloroform.[3]
EthanolProticSolublePEGs are generally soluble in alcohols.[2] A similar compound, 2-hydroxyethyl acrylate, is soluble in ethanol.[6]
MethanolProticSolublePEGs are generally soluble in alcohols.[2] A similar compound, 2-hydroxyethyl acrylate, is soluble in methanol.[6]
AcetoneAproticSolubleA similar compound, 2-hydroxyethyl acrylate, is soluble in acetone.[6]
TolueneNonpolarLess SolublePEGs are generally less soluble in toluene.[3]
Diethyl EtherNonpolarInsolublePEGs have limited to no solubility in ether.[2][3]
HexanesNonpolarInsolubleAs a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[2]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following experimental protocol provides a robust framework for determining the equilibrium (saturation) solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, ethanol, DCM)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI, or ELSD) or another quantitative analytical method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the chosen solvent to each vial. The excess liquid should be clearly visible to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining suspended particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the saturation solubility of this compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualizing the Workflow

The general process for determining solubility can be visualized as a straightforward workflow.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation prep_sol Prepare Solvent mix Mix Solute and Solvent in Vial prep_sol->mix prep_solute Weigh Excess Solute prep_solute->mix shake Shake at Constant Temperature (e.g., 24-48h) mix->shake centrifuge Centrifuge to Pellet Excess Solute shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify calculate Calculate Solubility quantify->calculate

Experimental workflow for determining quantitative solubility.

The relationship between the molecular structure of this compound and its resulting solubility can also be illustrated.

G cluster_structure This compound Structure cluster_properties Solubility Properties acrylate Acrylate Group (Reactive Site) org_sol Organic Solubility (DMSO, DCM, DMF) acrylate->org_sol Ester Linkage peg PEG3 Spacer (-OCH2CH2-)3 aq_sol Aqueous Solubility (Water, Buffers) peg->aq_sol H-Bonding peg->org_sol Ether Linkages hydroxyl Hydroxyl Group (-OH) hydroxyl->aq_sol H-Bonding

Structural contributions to this compound solubility.

References

The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein or peptide, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of protein-based drugs. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, reduce immunogenicity, and improve stability and solubility.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of PEGylation, from the underlying chemistry and strategic considerations to detailed experimental protocols and analytical characterization. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation for the optimization of protein therapeutics.

Rationale and Advantages of Protein PEGylation

The primary goal of PEGylating a therapeutic protein is to improve its overall clinical efficacy. Unmodified proteins often face challenges such as rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to elicit an immune response.[3][4][5] PEGylation directly addresses these limitations through several key mechanisms:

  • Extended Circulating Half-Life: The attachment of PEG chains increases the hydrodynamic volume of the protein, which reduces its rate of renal clearance.[2][4] This prolonged presence in the bloodstream allows for less frequent dosing, which can improve patient compliance.[6]

  • Reduced Immunogenicity: The flexible, hydrophilic PEG chains form a protective layer around the protein, masking its surface epitopes from recognition by the immune system.[4][7] This "stealth" effect can significantly decrease the formation of anti-drug antibodies (ADAs).[7] However, it is important to note that immune responses to the PEG moiety itself have been observed.[7][8]

  • Enhanced Stability: The PEG shield can protect the protein from proteolytic degradation, thereby increasing its stability both in vivo and in vitro.[2][]

  • Improved Solubility: PEG is a highly water-soluble polymer, and its conjugation can enhance the solubility of proteins that are prone to aggregation.[2][]

These advantages have led to the successful development and marketing of numerous PEGylated protein drugs for a variety of therapeutic areas.[5][10]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG molecule with a specific amino acid residue on the protein's surface. The choice of PEG reagent and reaction conditions is critical for controlling the extent and location of PEGylation.

Generations of PEGylation

PEGylation strategies have evolved from non-specific to site-specific approaches, often categorized into generations:

  • First-Generation PEGylation: This approach involves the random attachment of linear PEG molecules to multiple reactive sites on the protein, most commonly the primary amine groups of lysine residues.[2][4] While effective at increasing the protein's size, this method results in a heterogeneous mixture of PEGylated species, which can be challenging to characterize and may lead to a loss of biological activity if PEGylation occurs near the protein's active site.[3][4][10]

  • Second-Generation PEGylation: This generation introduced improvements such as the use of higher molecular weight and branched PEGs, as well as more specific PEGylating reagents.[10][11][12] Site-specific PEGylation techniques aim to attach a single PEG molecule at a predetermined location on the protein, resulting in a more homogeneous and well-defined product.[2][5] This approach often preserves the protein's biological activity more effectively.[6]

Common PEGylation Chemistries

The selection of a suitable PEGylation chemistry depends on the available reactive groups on the protein and the desired properties of the final conjugate.

The most common approach targets the ε-amino group of lysine residues and the α-amino group of the N-terminus.

  • NHS Esters: N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards primary amines under mild alkaline conditions (pH 7-9), forming stable amide bonds.[6][13][14] This is a widely used method but can be difficult to control for site-specificity due to the abundance of lysine residues on the protein surface.[6]

  • Aldehyde-Reactive Chemistry: PEG aldehydes react with primary amines to form an imine, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[6][15] By controlling the reaction pH, this method can be directed towards the N-terminal amine, which typically has a lower pKa than the ε-amino groups of lysine.[16]

This strategy targets the sulfhydryl group of cysteine residues, which are often less abundant than lysines, allowing for more site-specific modification.[5][17]

  • Maleimide Chemistry: PEG-maleimide reagents react specifically with free sulfhydryl groups at neutral pH to form a stable thioether bond.[4][5] This is a very common method for site-specific PEGylation, often involving the introduction of a free cysteine residue at a specific site through genetic engineering.[5]

  • Vinyl Sulfone Chemistry: PEG-vinyl sulfone also reacts with free thiols to form a stable thioether linkage.[6]

This technique involves the use of specific PEG reagents that can bridge the two sulfur atoms of a native disulfide bond, thereby attaching the PEG molecule while helping to preserve the protein's tertiary structure.[5][15][18]

Experimental Protocols

General Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for a protein PEGylation experiment, from initial reaction to final characterization.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) PEGylation_Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation (Dissolution in Reaction Buffer) PEG_Prep->PEGylation_Reaction Purification Purification of PEGylated Protein (SEC, IEX, HIC) PEGylation_Reaction->Purification Characterization Analytical Characterization (SDS-PAGE, SEC, Mass Spec) Purification->Characterization

Caption: A general experimental workflow for protein PEGylation.

Protocol for Site-Specific Cysteine PEGylation with Maleimide-PEG

This protocol describes a common method for the site-specific PEGylation of a protein containing a single free cysteine residue.

Materials:

  • Protein with a single, accessible cysteine residue

  • Maleimide-activated PEG (Maleimide-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (e.g., DTT or TCEP) (optional, for proteins with disulfide bonds that need to be reduced)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is involved in a disulfide bond, treat the protein with a 10-fold molar excess of a reducing agent (e.g., DTT) for 1 hour at room temperature to reduce the disulfide bond.

    • Remove the reducing agent by dialysis, buffer exchange, or size-exclusion chromatography.[4] This step is critical as the reducing agent will compete with the protein's thiol for reaction with the maleimide-PEG.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the Maleimide-PEG in the reaction buffer to create a stock solution (e.g., 10-20 mM).

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[4] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching the Reaction:

    • Add a 2- to 5-fold molar excess of a quenching reagent (e.g., free cysteine or β-mercaptoethanol) over the initial amount of Maleimide-PEG to react with any unreacted Maleimide-PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted protein, free PEG, and other reaction components using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][20]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to confirm the success of the conjugation and to assess the purity and homogeneity of the product.[1][21]

Characterization of PEGylated Proteins

The heterogeneity of PEGylation reactions necessitates robust analytical methods to characterize the resulting products.[5]

Separation and Purification Techniques
  • Size-Exclusion Chromatography (SEC): SEC is a primary technique for analyzing and purifying PEGylated proteins as it separates molecules based on their hydrodynamic volume.[1][] PEGylation significantly increases the size of the protein, allowing for the separation of the PEGylated conjugate from the unreacted protein and free PEG.[1]

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their surface charge. PEGylation can shield the protein's surface charges, altering its elution profile on an IEX column.[][22] This technique can be used to separate PEGylated isomers with different numbers of attached PEG chains.[6][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to earlier elution from an HIC column.[][20]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that can be used for the analytical separation of PEGylated proteins and their positional isomers.[]

Analytical Characterization Methods
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a simple and rapid method to visually assess the outcome of a PEGylation reaction. PEGylated proteins will migrate slower than their unmodified counterparts due to their increased molecular weight.

  • Mass Spectrometry (MS): MS is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to determine the exact molecular weight of the conjugate, the degree of PEGylation (number of attached PEGs), and to identify the sites of PEGylation.[23] Both MALDI-TOF and ESI-MS are commonly employed.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation and detailed characterization of different PEGylated species within a heterogeneous mixture.[23][24]

The following diagram illustrates the logical relationship in choosing an appropriate analytical method for PEGylated protein characterization.

Characterization_Logic cluster_goals Analytical Questions cluster_methods Analytical Methods Start Characterization Goal Purity Assess Purity & Heterogeneity Start->Purity MW Determine Molecular Weight & Degree of PEGylation Start->MW Site Identify PEGylation Sites Start->Site SEC_HPLC SEC-HPLC Purity->SEC_HPLC SDS_PAGE SDS-PAGE Purity->SDS_PAGE MW->SEC_HPLC Mass_Spec Mass Spectrometry (MALDI-TOF, ESI-MS) MW->Mass_Spec LC_MS LC-MS/MS Site->LC_MS

Caption: Decision tree for selecting analytical methods for PEGylated proteins.

Impact of PEGylation on Protein Therapeutics: Quantitative Data

The effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of a protein can be quantified. The following tables summarize key data for some well-established PEGylated therapeutics.

Impact on Pharmacokinetics
Therapeutic ProteinUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon alfa-2a~5.1 hours~65 hours~13[6]
Granulocyte Colony-Stimulating Factor (G-CSF)~3.5 hours~15-80 hours~4-23[25]
Asparaginase~1.2 days~5.5 days~4.6[7]
Impact on Immunogenicity
Therapeutic ProteinIncidence of Anti-Drug Antibodies (ADAs) - Non-PEGylatedIncidence of Anti-Drug Antibodies (ADAs) - PEGylatedKey FindingsReference
AsparaginaseCommonReducedThe formation of neutralizing antibodies is less frequent with the PEGylated form.[7]
Granulocyte Colony-Stimulating Factor (G-CSF)Low but detectableSimilar to non-PEGylatedThe incidence of treatment-emergent ADAs is generally low for both forms.[7]
UricaseHighReduced, but anti-PEG antibodies can developPEGylation limits immune recognition, but anti-PEG antibodies can lead to rapid clearance.[26]
Impact on In Vitro Biological Activity
ProteinPEG Size (kDa)In Vitro Activity RetentionReference
Recombinant Human DNase20 (linear)82%[25]
Recombinant Human DNase30 (linear)58%[25]
Recombinant Human DNase40 (2-armed)93%[25]
Tumor Necrosis Factor-α (TNF-α)40 (branched)Loss of activity[25]

Conclusion

PEGylation is a powerful and versatile technology for improving the therapeutic properties of protein-based drugs. By carefully selecting the PEGylation strategy, chemistry, and reaction conditions, researchers can develop more effective and convenient biopharmaceuticals. A thorough understanding of the principles of PEGylation, coupled with robust analytical characterization, is essential for the successful development of PEGylated protein therapeutics. As the field continues to evolve, new site-specific conjugation methods and novel PEG architectures will further expand the potential of this important drug delivery platform.

References

Exploring Hydroxy-PEG3-acrylate as a PROTAC Linker Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[3][6][7]

Among the diverse chemical structures used for linkers, polyethylene glycol (PEG) chains are one of the most common motifs.[3][8] PEG linkers are prized for their ability to enhance the aqueous solubility of PROTACs, a significant challenge for these often large and lipophilic molecules.[9] This guide provides a detailed exploration of Hydroxy-PEG3-acrylate, a specific PEG-based linker, for researchers, scientists, and drug development professionals.

This compound: A Profile

This compound is a PEG-based linker used in the synthesis of PROTACs.[10] Its structure consists of a three-unit ethylene glycol chain, conferring hydrophilicity and flexibility, flanked by a terminal hydroxyl (-OH) group and an acrylate group.

  • Molecular Formula: C₉H₁₆O₅

  • Molecular Weight: 204.22 g/mol [10]

The key features of this linker are:

  • PEG3 Chain: The three-unit PEG chain provides a balance of hydrophilicity and a defined spatial length, which is crucial for optimizing the orientation of the POI and E3 ligase to form a productive ternary complex.[11] The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of successful complex formation.[6]

  • Hydroxyl Group (-OH): This functional group serves as a versatile reactive handle for conjugation, allowing for the attachment of either the POI-binding ligand or the E3 ligase ligand through well-established chemical reactions.

  • Acrylate Group: The acrylate moiety is a Michael acceptor, enabling covalent conjugation with nucleophiles such as thiols (cysteine residues) or amines (lysine residues) through a Michael addition reaction. This provides a specific and efficient method for attaching the other binding ligand.

The Impact of PEG Linkers on PROTAC Properties

The incorporation of PEG linkers, such as this compound, profoundly influences the overall characteristics of a PROTAC molecule.

Solubility and Physicochemical Properties

A primary advantage of PEG linkers is the significant improvement in aqueous solubility.[3][9] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with water.[9] This is critical for formulation, handling, and can positively impact pharmacokinetic profiles.[9] The length of the PEG chain allows for the fine-tuning of key parameters like the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA).[12]

Ternary Complex Formation and Degradation Efficacy

The linker's length and flexibility are paramount for achieving potent protein degradation.[6] An optimal linker length facilitates the correct geometry for the POI and E3 ligase to interact, forming a stable and productive ternary complex.[11] This directly impacts the degradation efficiency, which is quantified by the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation).[6][12] Systematic variation of PEG linker length is a common strategy to optimize these parameters for a given target and E3 ligase pair.[11]

Cell Permeability

The relationship between PEGylation and cell permeability is complex.[9] PROTACs often have high molecular weights and polar surface areas, which can impede passive diffusion across the cell membrane.[2][13] While the hydrophilicity of PEG can sometimes be a hindrance, its flexibility can be advantageous.[6] It is hypothesized that flexible linkers allow the PROTAC to adopt a folded, more compact conformation that shields its polar surface area, thereby facilitating cell entry.[6][9] However, excessively long PEG chains can negatively impact permeability, highlighting the need for careful optimization.[6][14][15]

Quantitative Data on PEG Linker Performance

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Linker Composition (Data is illustrative and compiled from publicly available research.[12])

PROTAC Example Linker Composition Molecular Weight cLogP TPSA
PROTAC 1 Alkyl Chain 785.9 4.2 165.2
PROTAC 2 PEG2 831.9 3.5 174.5

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Table 2: Illustrative Degradation Efficiency and Permeability of PROTACs with Varying Linker Composition (Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[12])

PROTAC Example Linker Composition DC50 (nM) Dmax (%) Permeability (10⁻⁶ cm/s)
PROTAC A Alkyl >1000 <20 2.5
PROTAC B PEG2 500 55 1.8

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Key Signaling Pathways and Experimental Workflows

The rational design of PROTACs requires a deep understanding of the biological pathways they modulate and a systematic workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Induces Proximity PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

A successful PROTAC development campaign follows a structured workflow, from initial design to in-depth cellular characterization.

PROTAC_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands & Linker) Synth 2. Chemical Synthesis Design->Synth Biophys 3. Biophysical Assays (Binding, Ternary Complex Formation) Synth->Biophys Degrade 4. In-Cell Degradation Assay (Western Blot, DC50/Dmax) Biophys->Degrade Function 5. Functional Cellular Assays (Viability, Pathway Analysis) Degrade->Function Optimize 6. Lead Optimization (Iterative Redesign) Function->Optimize Optimize->Design Refine Structure

A typical experimental workflow for PROTAC development.

PROTACs are often designed to target key nodes in signaling pathways implicated in disease. For example, a PROTAC could be developed to degrade a kinase in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[11][16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Degradation Degradation PI3K->Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effects (Proliferation, Survival) mTOR->Downstream PROTAC PROTAC (e.g., PI3K Degrader) PROTAC->PI3K Induces

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG3-Acrylate Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are of significant interest in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, due to their biocompatibility, tunable properties, and ability to encapsulate cells and therapeutic molecules.[1][2][3] This document provides a detailed protocol for the synthesis of a hydroxy-functionalized PEG-acrylate hydrogel, specifically focusing on a photo-polymerization approach. PEG-acrylate hydrogels are formed through the crosslinking of PEG-acrylate monomers, creating a three-dimensional network that can absorb large amounts of water.[2][4] The inclusion of hydroxyl groups can enhance hydrophilicity and provide sites for further functionalization.

The protocol outlined below is a representative method based on free-radical photo-polymerization, a widely used technique for hydrogel synthesis due to its rapid and controllable nature under mild conditions.[][6]

Materials and Equipment

Reagents
ReagentSupplier (Example)Purpose
Hydroxy-PEG3-acrylate MonomerSigma-Aldrich, PolysciencesMonomer for hydrogel formation
Photoinitiator (e.g., Irgacure 2959)Ciba Specialty ChemicalsInitiates polymerization upon UV exposure
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificSolvent and to maintain physiological pH
Cell Culture Medium (if encapsulating cells)Gibco, CorningTo maintain cell viability during encapsulation
Reagents for Characterization (as needed)VariousFor analysis of hydrogel properties
Equipment
EquipmentPurpose
Analytical BalanceAccurate weighing of reagents
Vortex MixerThorough mixing of solutions
pH MeterTo verify the pH of the buffer
UV Lamp (365 nm)To initiate photo-polymerization
Molds (e.g., PDMS molds)To define the shape of the hydrogel
RheometerTo measure mechanical properties
Scanning Electron Microscope (SEM)To visualize hydrogel morphology
Fourier-Transform Infrared (FTIR) SpectrometerTo confirm chemical structure

Experimental Protocol: Photo-polymerization of this compound Hydrogel

This protocol describes the synthesis of a 10% (w/v) this compound hydrogel. The concentration can be adjusted to achieve different mechanical properties.[2]

1. Preparation of Pre-polymer Solution: a. Weigh 100 mg of this compound monomer. b. Dissolve the monomer in 1 mL of sterile PBS (pH 7.4) in a sterile microcentrifuge tube. c. Vortex the solution until the monomer is completely dissolved.

2. Addition of Photoinitiator: a. Prepare a stock solution of the photoinitiator (e.g., 10% w/v Irgacure 2959 in 70% ethanol). b. Add the photoinitiator to the pre-polymer solution to a final concentration of 0.05-0.1% (w/v). For example, add 5-10 µL of the 10% stock solution to 1 mL of pre-polymer solution. c. Mix the solution thoroughly by vortexing, ensuring it is protected from light.

3. Hydrogel Crosslinking: a. Pipette the pre-polymer/photoinitiator solution into a mold of the desired shape and size. b. Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a specified duration (e.g., 5-10 minutes). The crosslinking time may need to be optimized based on the UV source and desired gel properties. c. The solution will transition from a liquid to a solid gel.

4. Post-Polymerization Processing: a. Carefully remove the hydrogel from the mold. b. Wash the hydrogel extensively with PBS (or cell culture medium if for cell-based applications) to remove any unreacted monomer and photoinitiator. This is typically done by incubating the hydrogel in a large volume of PBS and changing the buffer several times over 24-48 hours.

Hydrogel Characterization

ParameterMethodTypical Results
Swelling Ratio Gravimetric analysis: Measure the weight of the swollen and dried hydrogel.The swelling ratio is influenced by the polymer concentration and crosslinking density.
Mechanical Properties Rheometry or compression testing.The storage modulus (G') and compressive modulus can be tailored by adjusting the monomer concentration.[7]
Morphology Scanning Electron Microscopy (SEM) of freeze-dried hydrogels.Reveals the porous internal structure of the hydrogel network.
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy.Confirms the presence of characteristic functional groups of the polymer network.[8]

Experimental Workflow Diagram

Hydrogel_Synthesis_Workflow cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization A Weigh this compound B Dissolve in PBS (pH 7.4) A->B C Add Photoinitiator B->C D Mix Thoroughly C->D E Pipette into Mold D->E F Expose to UV Light E->F G Hydrogel Formation F->G H Remove from Mold G->H I Wash with PBS H->I J Characterize Properties I->J

Caption: Workflow for this compound hydrogel synthesis.

Signaling Pathway of Photo-polymerization

Photo_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Crosslinking PI Photoinitiator R Free Radicals (R•) PI->R Cleavage UV UV Light (hν) UV->PI Monomer This compound Monomer R->Monomer Attacks acrylate group GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth GrowingChain->Monomer Addition of more monomers CrosslinkedNetwork Crosslinked Hydrogel Network GrowingChain->CrosslinkedNetwork Combination or Disproportionation

Caption: Photo-polymerization signaling pathway.

Conclusion

This protocol provides a foundational method for the synthesis of this compound hydrogels. Researchers can modify various parameters, such as monomer concentration, photoinitiator concentration, and UV exposure time, to tailor the hydrogel's physical and mechanical properties for specific applications in drug delivery and tissue engineering.[2][7] The biocompatibility and tunable nature of PEG-based hydrogels make them a versatile platform for a wide range of biomedical research.[4][9]

References

Application Notes and Protocols: Surface Modification of Biomaterials using Hydroxy-PEG3-acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between a biomaterial and its biological environment is dictated by its surface properties. Unmodified biomaterials often trigger undesirable responses, such as protein adsorption (biofouling), which can lead to inflammation, thrombosis, and implant failure.[1][2] Surface modification is a critical strategy to enhance the biocompatibility of materials without altering their bulk properties.[2][3][4]

Poly(ethylene glycol) (PEG) has become a gold standard for creating bioinert or "stealth" surfaces.[1][5] The covalent grafting of PEG chains onto a surface creates a hydrophilic, flexible, and sterically hindering layer that effectively repels proteins and cells.[6] Hydroxy-PEG3-acrylate is a versatile heterobifunctional molecule for this purpose. It features:

  • An acrylate group for covalent attachment to surfaces via polymerization.

  • A short, hydrophilic PEG chain (3 units) to confer the anti-fouling properties.

  • A terminal hydroxyl group that can be used for further functionalization if desired.

These application notes provide detailed protocols for the surface modification of biomaterials using this compound, along with methods for characterization and functional validation.

Principle of Action: How PEGylation Prevents Biofouling

The primary mechanism by which a grafted PEG layer prevents biofouling is the creation of a physical and energetic barrier to protein adsorption. When a PEGylated surface is in an aqueous environment, the PEG chains become hydrated and form a dynamic, water-rich layer. This layer resists protein adhesion through a combination of steric repulsion and a high entropic penalty associated with displacing the bound water molecules.[5] By preventing the initial layer of protein adsorption, subsequent cell adhesion and activation of the foreign body response are effectively inhibited.[1][3]

Below is a diagram illustrating the logical relationship between PEGylation and the reduction of biofouling.

G cluster_0 Surface Modification Process cluster_1 Mechanism of Action cluster_2 Biological Outcome Biomaterial Biomaterial Substrate UV UV Irradiation Biomaterial->UV PEG_Acrylate This compound Solution PEG_Acrylate->UV ModifiedSurface PEG-Grafted Surface UV->ModifiedSurface Hydration Formation of Hydration Layer ModifiedSurface->Hydration Steric Steric Hindrance ModifiedSurface->Steric ProteinRepulsion Protein Adsorption Prevented Hydration->ProteinRepulsion Steric->ProteinRepulsion CellAdhesion Cell Adhesion Inhibited ProteinRepulsion->CellAdhesion Biocompatibility Enhanced Biocompatibility CellAdhesion->Biocompatibility

Caption: Logical flow from surface modification to enhanced biocompatibility.

Experimental Protocols

Protocol 1: Surface Grafting via UV-Induced Polymerization

This protocol describes a general method for grafting this compound onto a biomaterial surface using ultraviolet (UV) light-initiated polymerization. This "grafting-from" approach creates a dense, covalently bound polymer brush layer.

Materials:

  • Biomaterial substrate (e.g., glass coverslip, silicon wafer, polymer film)

  • This compound

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)

  • Solvent (e.g., Deionized (DI) water, ethanol, or a mixture, depending on substrate compatibility)

  • Nitrogen (N₂) gas source

  • UV lamp (365 nm)

Procedure:

  • Surface Cleaning & Activation:

    • Thoroughly clean the substrate by sonicating in ethanol and then DI water for 15 minutes each. Dry with N₂ gas.

    • Activate the surface to introduce reactive groups. For glass or silicon, use plasma treatment (e.g., oxygen plasma for 5 minutes) to generate hydroxyl groups. For polymers, a brief plasma treatment or chemical activation may be necessary.[7]

  • Photoinitiator Immobilization (Optional but Recommended):

    • To localize the polymerization to the surface, a photoinitiator can be first covalently attached. For hydroxylated surfaces, this can be done by reacting with a silane-containing initiator like 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropionate followed by conversion to an ATRP initiator, or by using an initiator with a compatible functional group.

  • Preparation of Grafting Solution:

    • Prepare a 10% (v/v) solution of this compound in DI water or another suitable solvent.

    • Add the photoinitiator to the solution at a concentration of 1% (w/v) relative to the monomer.

    • Degas the solution by bubbling with N₂ gas for 20 minutes to remove oxygen, which inhibits radical polymerization.

  • UV Grafting:

    • Place the activated substrate in the grafting solution in a reaction vessel.

    • Position the vessel under a UV lamp (e.g., 100 W, 365 nm) at a fixed distance (e.g., 10 cm).

    • Irradiate with UV light for a specified time (e.g., 5-30 minutes). The optimal time depends on the desired graft density and should be optimized.[8]

  • Post-Grafting Wash:

    • After irradiation, remove the substrate from the solution.

    • Rinse thoroughly with the solvent used for grafting to remove any non-covalently bound polymer.

    • Sonicate the substrate in fresh solvent for 10 minutes to ensure complete removal of physisorbed polymer.

    • Dry the modified substrate under a stream of N₂ gas and store in a clean, dry container.

Protocol 2: Characterization of the PEG-Modified Surface

It is crucial to confirm the success of the surface modification.

A. Water Contact Angle (WCA) Measurement:

  • Principle: Measures surface hydrophilicity. Successful PEG grafting will create a more hydrophilic surface, resulting in a lower water contact angle.

  • Method: Use a goniometer to place a droplet of DI water (approx. 5 µL) on the unmodified and modified surfaces. Measure the angle between the droplet and the surface. Perform at least three measurements on different spots for each sample.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: Provides elemental and chemical state information about the top few nanometers of the surface.

  • Method: Acquire survey scans to identify the elements present. Successful PEGylation will show an increase in the Carbon (C) and Oxygen (O) signals. High-resolution C1s spectra can be deconvoluted to identify the characteristic C-O-C peak of the PEG backbone at ~286.5 eV, confirming its presence.[1]

C. Atomic Force Microscopy (AFM):

  • Principle: Provides topographical information about the surface at the nanoscale.

  • Method: Scan the surface in tapping mode. A successful modification should result in a smooth, uniform coating. AFM can be used to measure the thickness of the grafted PEG layer by imaging a scratch made on the surface.[9]

Protocol 3: In Vitro Protein Adsorption Assay

This protocol quantifies the reduction in non-specific protein adsorption on the modified surface.

Materials:

  • Unmodified and PEG-modified substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • Quantification method: Optical Waveguide Lightmode Spectroscopy (OWLS), Ellipsometry, or Quartz Crystal Microbalance (QCM-D).

Procedure:

  • Establish a stable baseline for the substrate in PBS using the chosen analytical instrument (e.g., OWLS).[10]

  • Introduce the protein solution into the measurement chamber and allow it to flow over the surface for a set time (e.g., 60 minutes) or until the signal plateaus.

  • Rinse the surface with fresh PBS to remove loosely bound protein.

  • Quantify the adsorbed protein mass (ng/cm²) by measuring the change in the signal from the baseline.[9]

  • Compare the adsorbed mass on the PEG-modified surface to the unmodified control surface.

Protocol 4: In Vitro Cell Adhesion Assay

This assay evaluates the ability of the modified surface to prevent cell attachment.[11][12]

Materials:

  • Unmodified and PEG-modified substrates, sterilized (e.g., by 70% ethanol wash and UV exposure)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell line (e.g., Human Fibroblasts, HeLa cells)[13]

  • Fluorescent stains (e.g., Calcein-AM for live cells, DAPI for nuclei)

  • Fluorescence microscope

Procedure:

  • Place sterile substrates into a sterile multi-well cell culture plate.

  • Seed cells onto the substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).

  • Incubate under standard cell culture conditions (37°C, 5% CO₂) for a specified period (e.g., 24 hours).

  • Gently wash the substrates twice with PBS to remove non-adherent cells.

  • Stain the remaining adherent cells with Calcein-AM and/or DAPI.

  • Visualize the substrates using a fluorescence microscope and capture images from multiple random fields of view.

  • Quantify cell adhesion by counting the number of adherent cells per unit area using image analysis software (e.g., ImageJ).

  • Compare the cell density on the modified surface to the unmodified control.

Expected Results & Data Presentation

Successful surface modification with this compound is expected to significantly alter the surface properties and biological interactions. The following tables summarize typical quantitative data from studies on PEGylated surfaces, which can be used as a benchmark for expected outcomes.

Table 1: Representative Surface Characterization Data

Property Unmodified Surface (Control) PEG-Modified Surface
Water Contact Angle (°) 70 - 90 < 40
XPS C1s Peak (C-O-C) % Not Present Present and significant

| Surface Roughness (RMS, nm) | Varies by material | Generally < 1 nm |

Table 2: Representative Protein Adsorption Data (Measured by OWLS) [9][10] Data adapted from studies on similar PEG-grafted systems.

Surface Type Adsorbed Lysozyme (ng/cm²) Adsorbed Myoglobin (ng/cm²)
Unmodified Niobium Oxide 180 ± 20 250 ± 25
Low-Density PEG Graft 90 ± 15 110 ± 10

| High-Density PEG Graft | < 10 | < 10 |

Table 3: Representative Cell Adhesion Data [11][13] Data adapted from studies on similar PEG-grafted systems.

Surface Type Adherent Fibroblasts (cells/mm²) after 24h
Unmodified Control 3500 ± 400

| PEG-Modified Surface | < 200 |

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the complete experimental workflow from surface preparation to biological validation.

G cluster_prep 1. Preparation cluster_mod 2. Modification cluster_char 3. Characterization cluster_bio 4. Biological Assays Clean Substrate Cleaning Activate Surface Activation (e.g., Plasma) Clean->Activate Graft UV Grafting with This compound Activate->Graft Wash Post-Grafting Wash & Sonication Graft->Wash WCA Water Contact Angle Wash->WCA XPS XPS Analysis Wash->XPS AFM AFM Topography Wash->AFM Protein Protein Adsorption Assay Wash->Protein Cell Cell Adhesion Assay Wash->Cell

Caption: Workflow for PEGylation, characterization, and biological testing.

Inhibition of Cell Adhesion Signaling

By preventing protein adsorption, PEGylated surfaces preclude the binding of extracellular matrix (ECM) proteins like fibronectin. This, in turn, prevents the integrin-mediated signaling required for cell adhesion and spreading.

G Surface PEG-Modified Surface Block X Surface->Block Protein ECM Protein Adsorption (e.g., Fibronectin) Integrin Integrin Receptor Binding Protein->Integrin Block->Protein L1 PEG layer physically blocks protein from reaching the surface FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Cytoskeleton Actin Cytoskeleton Reorganization FAK->Cytoskeleton Adhesion Stable Cell Adhesion & Spreading Cytoskeleton->Adhesion

Caption: PEGylation blocks protein adsorption, inhibiting cell adhesion signaling.

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Peptides with Hydroxy-PEG3-acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of a cysteine-containing peptide with Hydroxy-PEG3-acrylate via a thiol-acrylate Michael addition reaction. This method offers a robust and specific way to achieve site-directed PEGylation.

The conjugation reaction involves the nucleophilic attack of the thiol group from a cysteine residue on the peptide to the electrophilic acrylate group of the this compound linker. This reaction is highly efficient under mild conditions and results in a stable thioether bond.

Signaling Pathway Context

While the conjugation of a peptide with this compound is a chemical process, the resulting PEGylated peptide can have significant implications for various biological signaling pathways. For instance, PEGylation can modulate the interaction of a peptide ligand with its receptor, thereby influencing downstream signaling cascades. The increased hydrodynamic radius of the PEGylated peptide can also affect its biodistribution and clearance, ultimately impacting its engagement with target tissues and cells. The specific signaling pathway affected will depend on the biological activity of the peptide being conjugated.

Experimental Protocols

Materials and Equipment
  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0, degassed

  • Optional Catalyst: Tris(2-carboxyethyl)phosphine (TCEP) or a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Quenching Reagent: L-cysteine or N-acetyl-L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or LC-MS) to confirm conjugation

Protocol for Peptide Conjugation with this compound

This protocol outlines the steps for the conjugation of a cysteine-containing peptide with this compound.

1. Preparation of Reactants:

  • Peptide Solution: Dissolve the cysteine-containing peptide in degassed reaction buffer (PBS, pH 7.0-8.0) to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to expose the free thiol, pre-treat the solution with a 2-5 molar excess of TCEP for 30-60 minutes at room temperature.

  • This compound Solution: Immediately before use, dissolve the this compound in the reaction buffer. The concentration will depend on the desired molar excess.

2. Conjugation Reaction:

  • Add the this compound solution to the peptide solution. A molar excess of the PEG reagent (typically 2 to 10-fold) is recommended to ensure complete conjugation of the peptide.

  • The reaction can be allowed to proceed at room temperature for 2-4 hours or overnight at 4°C. Gentle mixing is recommended.

  • For less reactive thiols or to accelerate the reaction, a small amount of a non-nucleophilic base like DIPEA can be added to the reaction mixture to raise the pH to ~8.0, which facilitates the formation of the more nucleophilic thiolate anion.

3. Quenching the Reaction:

  • After the desired reaction time, quench any unreacted this compound by adding a 5 to 10-fold molar excess of a small molecule thiol, such as L-cysteine or N-acetyl-L-cysteine, over the initial amount of PEG-acrylate.

  • Allow the quenching reaction to proceed for 30-60 minutes at room temperature.

4. Purification of the PEGylated Peptide:

  • The PEGylated peptide can be purified from the reaction mixture using either Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • SEC: This method separates molecules based on their size. The larger PEGylated peptide will elute before the smaller unreacted peptide, excess PEG reagent, and quenching reagent.

    • RP-HPLC: This technique separates molecules based on their hydrophobicity. The PEGylated peptide will have a different retention time compared to the unconjugated peptide. A suitable gradient of an organic solvent (e.g., acetonitrile) in water is used for elution.

5. Characterization of the Conjugate:

  • Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide using mass spectrometry (MALDI-TOF or LC-MS). The mass of the conjugate should be the sum of the mass of the peptide and the this compound.

  • The purity of the final product can be assessed by HPLC analysis.

Data Presentation

The efficiency of the peptide conjugation with this compound is influenced by several factors. The following table summarizes the impact of key reaction parameters on the conjugation yield.

ParameterConditionExpected Outcome on Conjugation EfficiencyReference
pH 6.5 - 7.5Moderate to high efficiency. Favors the thiol-acrylate reaction while minimizing hydrolysis of the acrylate.General knowledge from multiple sources
7.5 - 8.5Higher efficiency due to increased concentration of the reactive thiolate anion.General knowledge from multiple sources
Molar Ratio (PEG:Peptide) 1:1Lower efficiency, may result in incomplete conjugation.[1]
2:1 - 5:1Increased efficiency with higher ratios.[1]
>10:1High efficiency, but may require more extensive purification to remove excess PEG.General knowledge from multiple sources
Reaction Time 1 - 4 hours (Room Temp)Generally sufficient for good conversion.General knowledge from multiple sources
Overnight (4°C)Can lead to higher yields, especially for less reactive peptides.General knowledge from multiple sources
Catalyst NoneReaction proceeds, but may be slow.General knowledge from multiple sources
Base (e.g., DIPEA)Accelerates the reaction rate by promoting thiolate formation.General knowledge from multiple sources
Phosphine (e.g., TCEP)Can act as a nucleophilic catalyst in addition to a reducing agent.General knowledge from multiple sources

Note: The optimal conditions should be determined empirically for each specific peptide and application.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the conjugation of a peptide with this compound.

experimental_workflow Peptide_Prep Peptide Preparation - Dissolve in degassed buffer - Optional: Reduce with TCEP Conjugation Conjugation Reaction - Mix Peptide and PEG-acrylate - Incubate (RT or 4°C) - Optional: Add catalyst Peptide_Prep->Conjugation PEG_Prep This compound Preparation - Dissolve in buffer PEG_Prep->Conjugation Quenching Quenching - Add L-cysteine Conjugation->Quenching After incubation Purification Purification - SEC or RP-HPLC Quenching->Purification After quenching Characterization Characterization - Mass Spectrometry - HPLC Analysis Purification->Characterization Final_Product Purified PEGylated Peptide Characterization->Final_Product

Caption: Experimental workflow for peptide-PEG conjugation.

This comprehensive guide provides researchers with the necessary information to successfully conjugate peptides with this compound, a valuable technique for enhancing the therapeutic potential of peptide-based drugs. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, high-purity PEGylated peptides can be obtained for further research and development.

References

Application of Hydroxy-PEG3-acrylate in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-acrylate is a versatile heterobifunctional linker that has garnered significant attention in the field of targeted drug delivery. Its structure, featuring a terminal hydroxyl group, a three-unit polyethylene glycol (PEG) spacer, and a reactive acrylate group, offers a unique combination of properties that are highly advantageous for the design of sophisticated drug delivery systems. The PEG spacer enhances biocompatibility and solubility, while the hydroxyl and acrylate moieties provide orthogonal handles for conjugation to nanoparticles, drugs, and targeting ligands. This document provides detailed application notes and protocols for the use of this compound in the development of targeted drug delivery vehicles, including functionalized nanoparticles and hydrogels.

The process of PEGylation, or the attachment of PEG chains to a molecule or nanoparticle, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. PEGylation can shield nanoparticles from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.[1][2] this compound is a valuable tool in this context, enabling the covalent attachment of a hydrophilic PEG layer to the surface of drug carriers.

Core Applications

The primary applications of this compound in targeted drug delivery can be categorized as follows:

  • Surface Functionalization of Nanoparticles: The hydroxyl group can be activated or directly reacted with complementary functional groups on the surface of various nanoparticles, such as iron oxide, gold, and polymeric nanoparticles, to form stable covalent bonds.[1][3] The acrylate group remains available for subsequent "click" chemistry reactions, such as Michael addition, allowing for the conjugation of targeting moieties (e.g., antibodies, peptides) or therapeutic molecules. This staged functionalization approach is crucial for creating multifunctional drug delivery systems.[1]

  • Formation of Drug-Eluting Hydrogels: The acrylate group of this compound can participate in polymerization reactions to form crosslinked hydrogel networks.[4][5] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The hydrophilic PEG component contributes to the high water content and biocompatibility of the hydrogel matrix.[6][7] The degradation rate of these hydrogels can be tailored for specific applications.[4]

  • Linker for PROTACs: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component of this compound provides the necessary spatial orientation for the two ligands of the PROTAC to bind to their respective proteins.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing PEG-acrylate derivatives in the formation of drug delivery systems. It is important to note that specific values can vary depending on the nanoparticle core material, the drug being delivered, and the specific experimental conditions.

ParameterValueDrug Delivery SystemDrugReference
Nanoparticle Size
Hydrodynamic Diameter~230 nmPoly(ethylene glycol) diacrylate/Acrylic Acid NanoparticlesDoxorubicin[10]
Hydrodynamic Diameter184 nmPEG-functionalized magnetic nanoparticlesDoxorubicin[11][12][13]
Drug Loading
Loading Efficiency48%Poly(ethylene glycol) diacrylate/Acrylic Acid NanoparticlesDoxorubicin[10]
Loading Capacity150 µg/mgPoly(ethylene glycol) diacrylate/Acrylic Acid NanoparticlesDoxorubicin[10]
Loading Weight %12.5%Gentamicin Sulfate-loaded Hydroxyapatite NanoparticlesGentamicin[14]
Loading Weight %12.8%Ciprofloxacin-loaded Hydroxyapatite NanoparticlesCiprofloxacin[14]
Drug Release
Sustained Release> 24 hoursPoly(ethylene glycol) diacrylate/Acrylic Acid NanoparticlesDoxorubicin[10]
Prolonged Releaseup to 10 daysGentamicin Sulfate-loaded Hydroxyapatite Nanoparticle CoatingGentamicin[14]
Prolonged Releaseup to 25 daysCiprofloxacin-loaded Hydroxyapatite Nanoparticle CoatingCiprofloxacin[14]
In Vivo Circulation
Relative Concentration at 50 min30%PEG-functionalized magnetic nanoparticles-[11][12][13]

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes the surface modification of IONPs with a heterobifunctional PEG linker, adapted from a general procedure for amine functionalization followed by PEGylation.[1]

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • Toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Amine Functionalization of IONPs:

    • Disperse IONPs in toluene.

    • Add APTES and reflux the mixture for 12 hours under an inert atmosphere.

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the amine-functionalized IONPs sequentially with toluene and ethanol three times.

  • Activation of this compound:

    • Dissolve this compound, DCC, and NHS in anhydrous DMF in a 1:1.2:1.2 molar ratio.

    • Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group with an NHS ester.

  • Conjugation of Activated PEG to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in DMF.

    • Add the solution of activated this compound to the IONP suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the PEGylated IONPs using a strong magnet.

    • Wash the nanoparticles with DMF and then with PBS (pH 7.4) to remove unreacted reagents.

    • Resuspend the functionalized IONPs in PBS for storage or further use.

Protocol 2: Preparation of a Drug-Loaded Hydrogel using a PEG-Acrylate Derivative

This protocol outlines the formation of a drug-loaded hydrogel via photopolymerization of PEG-acrylate monomers.[4][5]

Materials:

  • This compound (or other PEG-acrylate derivative like PEG-diacrylate)

  • Photoinitiator (e.g., Irgacure 2959)

  • Drug to be encapsulated

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve the PEG-acrylate derivative in PBS to the desired concentration (e.g., 10-20% w/v).

    • Add the photoinitiator to the solution at a concentration of 0.05-0.5% (w/v).

    • Dissolve the drug to be encapsulated in the pre-polymer solution. Ensure the drug is stable under UV exposure.

  • Photopolymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a sufficient time to allow for complete crosslinking (typically 5-15 minutes, depending on the intensity of the UV source and the concentration of the photoinitiator).

    • The solution will transition from a liquid to a solid hydrogel.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomers, photoinitiator, and non-encapsulated drug.

    • Allow the hydrogel to swell to equilibrium in PBS. The swelling ratio can be determined by comparing the weight of the swollen hydrogel to the weight of the dry hydrogel.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading & Targeting cluster_delivery In Vitro / In Vivo Application np Nanoparticle Core (e.g., IONP, AuNP) func SurfaceFunctionalization (e.g., with Amine Groups) np->func peg_np PEGylated Nanoparticle func->peg_np peg This compound Activation peg->peg_np final_np Targeted Drug-Loaded Nanoparticle peg_np->final_np drug Therapeutic Drug drug->final_np ligand Targeting Ligand ligand->final_np delivery Systemic Administration final_np->delivery target Targeted Cell/Tissue delivery->target release Controlled Drug Release target->release

Caption: Experimental workflow for targeted drug delivery using this compound functionalized nanoparticles.

signaling_pathway protac PROTAC (Target Ligand - Linker - E3 Ligand) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: Mechanism of action for PROTACs utilizing a PEG linker like this compound.

References

Application Notes and Protocols for 3D Cell Culture using Photopolymerization of Hydroxy-PEG3-acrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hydroxy-PEG3-acrylate in creating biocompatible hydrogels for three-dimensional (3D) cell culture through photopolymerization. This document outlines detailed protocols, key considerations for optimizing experimental parameters, and the underlying principles of cell-material interactions within these synthetic extracellular matrix (ECM) mimics.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in tissue engineering and 3D cell culture due to their biocompatibility, tunable mechanical properties, and bio-inert nature, which minimizes non-specific protein adsorption.[1] this compound is a PEG derivative featuring a hydroxyl group for potential further modification and an acrylate group that enables rapid and controllable crosslinking via photopolymerization.[2] This process uses light to initiate a reaction that forms a hydrogel network, allowing for the encapsulation of cells in a 3D environment that can be tailored to mimic the native cellular milieu.[3]

The ability to control hydrogel properties such as stiffness, degradability, and the presentation of bioactive cues is crucial for directing cell behavior, including survival, proliferation, and differentiation.[4] By incorporating adhesion ligands like the RGD peptide, these otherwise bio-inert hydrogels can be functionalized to promote cell attachment and mediate specific cell-matrix interactions through integrin signaling.[5][6]

Key Considerations for Photopolymerization in 3D Cell Culture

Successful 3D cell culture in photopolymerized this compound hydrogels depends on the careful optimization of several parameters:

  • Photoinitiator Selection and Concentration: The choice of photoinitiator is critical as it must efficiently initiate polymerization upon light exposure while exhibiting minimal cytotoxicity.[7] Commonly used photoinitiators include Irgacure 2959 and Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP).[7][8] Higher concentrations of photoinitiators can increase crosslinking density and mechanical strength but may also decrease cell viability.[9]

  • Light Source, Intensity, and Exposure Time: The wavelength and intensity of the light source, as well as the duration of exposure, directly impact the degree of crosslinking and can affect cell health.[9][10] Long-wave UV light (e.g., 365 nm) is commonly used, but visible light initiators are also available to minimize potential photodamage to cells.[11]

  • Polymer Concentration: The concentration of this compound in the precursor solution is a primary determinant of the final hydrogel's mechanical properties.[12] Higher polymer concentrations result in stiffer hydrogels with smaller mesh sizes.[12]

  • Biofunctionality: The incorporation of cell adhesion motifs, such as the RGD peptide, is often necessary to promote the survival and desired behavior of anchorage-dependent cells.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on PEG-acrylate hydrogels, providing a comparative overview of how different parameters influence experimental outcomes.

Table 1: Effect of Photoinitiator Type and Concentration on Cell Viability and Hydrogel Properties

PhotoinitiatorConcentration (% w/v)Light SourceLight IntensityExposure TimeCell TypeCell Viability (%)Storage Modulus (G') (Pa)
Irgacure 29590.05365 nm UV4 mW/cm²10 minhMSCs~77%[11]-
Irgacure 29590.1365 nm UV4450 µW/cm²-G292~62%[7]232[7]
Irgacure 29590.5365 nm UV4450 µW/cm²-G292~2%[7]3360[7]
LAP0.1365 nm UV4450 µW/cm²-G292~86%[7]-
LAP0.5365 nm UV4450 µW/cm²-G292~8%[7]-
Eosin Y / TEA0.01 mM / 0.1%Visible Light-2 minhMSCs~88%[11]-
Eosin Y / TEA0.1 mM / 0.75%Visible Light-2 minhMSCs~69%[11]-

Table 2: Influence of PEG-Acrylate Concentration on Hydrogel Mechanical Properties

PEG-Acrylate MW (Da)Concentration (wt%)Compressive Modulus (kPa)
340010~40[14]
340020~400[14]
340030~1000[14]
340040~1600[14]
800015~100[15]
1200015~50[15]

Table 3: Effect of RGD Peptide Concentration on Cell Behavior

RGD Concentration (mM)Cell TypeObserved Effect
0.025Marrow Stromal CellsIncreased osteogenesis compared to no RGD.[13]
1.25Marrow Stromal CellsFurther increase in osteogenesis markers.[13]
2.5Marrow Stromal CellsOptimal concentration for osteogenesis.[13]
Pendantly TetheredhMSCs~80% cell survival.[5]
Constrained (doubly bound)hMSCs~60% cell survival.[5]

Experimental Protocols

Protocol 1: Preparation of Pre-Polymer Solution
  • Dissolve Photoinitiator: Prepare a stock solution of the chosen photoinitiator (e.g., 0.5% w/v Irgacure 2959 or LAP in sterile phosphate-buffered saline (PBS)).[3][16] This may require incubation at 37°C for several hours to fully dissolve.[16] Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Prepare this compound Solution: In a sterile, light-protected container, dissolve the desired concentration of this compound powder in sterile PBS or cell culture medium.

  • (Optional) Incorporate RGD Peptide: If using an RGD peptide containing a thiol group (e.g., CGRGDS), it can be covalently attached to the acrylate groups on the PEG chains.[5] The RGD peptide should be dissolved in a suitable buffer and mixed with the this compound solution, allowing for a reaction time before adding the photoinitiator and cells. The optimal concentration of RGD can range from 0.025 to 2.5 mM.[13]

  • Add Photoinitiator: Add the sterile photoinitiator stock solution to the this compound solution to achieve the desired final concentration (e.g., 0.05% w/v).[3] Mix thoroughly by gentle pipetting.

Protocol 2: Cell Encapsulation and Hydrogel Formation
  • Cell Preparation: Harvest cells and resuspend the cell pellet in the prepared pre-polymer solution at the desired cell density. Work quickly and on ice to maintain cell viability.

  • Dispense Pre-Polymer/Cell Suspension: Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size (e.g., custom-made PDMS molds or the bottom of a well plate).

  • Photopolymerization: Expose the solution to a light source of the appropriate wavelength and intensity for the chosen photoinitiator (e.g., 365 nm UV light for Irgacure 2959 and LAP).[7][11] The exposure time will need to be optimized based on the photoinitiator concentration and desired hydrogel stiffness, but a common starting point is 5-10 minutes.[3][17]

  • Hydrogel Equilibration: After polymerization, gently wash the hydrogels with sterile PBS or cell culture medium to remove any unreacted components.

  • Cell Culture: Add fresh cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2). Change the medium every 2-3 days.

Visualizations

Experimental Workflow

G cluster_prep Pre-Polymer Solution Preparation cluster_encapsulation Cell Encapsulation & Polymerization cluster_culture 3D Cell Culture & Analysis A Dissolve This compound C (Optional) Add RGD Peptide A->C B Dissolve Photoinitiator D Mix Components B->D C->D F Mix Cells with Pre-Polymer Solution D->F E Prepare Cell Suspension E->F G Dispense into Mold F->G H Photopolymerization (Light Exposure) G->H I Wash and Equilibrate Hydrogel H->I J Incubate in Culture Medium I->J K Downstream Analysis (e.g., Viability, Imaging) J->K

Caption: Experimental workflow for 3D cell culture in photopolymerized hydrogels.

Integrin-Mediated Signaling Pathway

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGD RGD Peptide Integrin Integrin Receptor (αβ heterodimer) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Vinculin Vinculin Integrin->Vinculin Recruitment Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Ras Ras FAK->Ras Activation PI3K PI3K FAK->PI3K Activation Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Regulation of Reorganization Vinculin->Actin Linkage MAPK MAPK Pathway Ras->MAPK GeneExpression Gene Expression (Proliferation, Survival, Differentiation) MAPK->GeneExpression Regulation Akt Akt PI3K->Akt Activation Akt->GeneExpression Regulation

Caption: Simplified integrin-mediated signaling cascade in a 3D hydrogel.

References

Application Notes and Protocols: Michael Addition Reaction of Hydroxy-PEG3-Acrylate with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of bioconjugation and material science. This document provides detailed protocols and application notes for the reaction of Hydroxy-PEG3-acrylate with thiol-containing molecules. This reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules such as peptides, proteins, and oligonucleotides, as well as for the formation of hydrogels for 3D cell culture and drug delivery applications.[1][2][3] The thio-Michael addition is favored for its high specificity, rapid kinetics, and the absence of toxic byproducts.[2]

Reaction Mechanism and Workflow

The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylate group of this compound, forming a stable thioether bond. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form the more reactive thiolate anion.[2] Alternatively, nucleophilic catalysts like phosphines can be employed.[4][5][6]

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Dissolve this compound and Thiol Compound Catalyst Add Catalyst (e.g., TCEP, TEA) Reactants->Catalyst Initiate Reaction Buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4-8.5) Incubate Incubate at Room Temperature Catalyst->Incubate Purify Purify Conjugate (SEC, Dialysis, HPLC) Incubate->Purify Reaction Complete Analyze Analyze Product (NMR, MS, HPLC) Purify->Analyze Reaction_Parameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes pH pH Kinetics Reaction Kinetics pH->Kinetics Catalyst Catalyst Choice Catalyst->Kinetics Stoichiometry Thiol:Acrylate Ratio Yield Product Yield Stoichiometry->Yield Properties Hydrogel Properties (if applicable) Stoichiometry->Properties Kinetics->Yield

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody to the drug payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1][2] Poly(ethylene glycol) (PEG) linkers have become integral in ADC design due to their unique physicochemical properties.[3][4] PEGylation, the process of attaching PEG chains, enhances the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve solubility.[5][6][7][8] Furthermore, PEG linkers can improve the pharmacokinetic profile of the conjugate by creating a hydration shell that shields it from premature clearance and reduces immunogenicity.[2][5][6][7]

These application notes provide a comprehensive overview of methods for synthesizing ADCs using various PEG linkers, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this field.

Advantages of Using PEG Linkers in ADCs

The incorporation of PEG linkers into ADC design offers several key advantages:

  • Enhanced Hydrophilicity and Solubility : Many potent cytotoxic drugs are hydrophobic. PEGylation increases the overall water solubility of the ADC, reducing the propensity for aggregation.[5][6][7][8]

  • Improved Pharmacokinetics : The hydrophilic nature of PEG can create a protective "shield" around the payload, leading to a longer circulation half-life and reduced clearance by the immune system.[2][5][7][9]

  • Reduced Immunogenicity : PEGylation can mask potential immunogenic epitopes on the ADC, lowering the risk of an anti-drug antibody (ADA) response.[2][5][6]

  • Higher Drug-to-Antibody Ratio (DAR) : By mitigating aggregation issues associated with hydrophobic drugs, hydrophilic PEG linkers can enable the conjugation of a higher number of drug molecules per antibody.[5]

  • Controlled Drug Release : PEG linkers can be designed as either cleavable or non-cleavable, allowing for controlled release of the payload within the target cell or tumor microenvironment.[3][5][10]

General Mechanism of Action for an ADC

The efficacy of an ADC is dependent on a sequence of events, starting from administration and culminating in cancer cell death.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC 1. ADC Administration and Circulation Binding 2. Targeting and Binding to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Target 6. Intracellular Target Interaction Release->Target Apoptosis 7. Apoptosis Target->Apoptosis

General mechanism of action for an ADC with a cleavable linker.

Synthesis Strategies for PEGylated ADCs

The synthesis of an ADC using a PEG linker is a multi-step process that involves the functionalization of the antibody, the linker, and the drug, followed by their conjugation. The choice of conjugation strategy is critical and often depends on the available functional groups on the antibody and the desired properties of the final ADC.

Lysine-Based Conjugation

This is a common strategy that targets the abundant surface-exposed lysine residues on an antibody.[] N-hydroxysuccinimide (NHS) esters are frequently used reactive groups that form stable amide bonds with the primary amines of lysine residues.[3][]

Experimental Workflow for Lysine Conjugation

Lysine_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification and Analysis mAb Monoclonal Antibody in Reaction Buffer (pH 8.0-8.5) Conjugation Add activated drug-linker to antibody solution (Molar excess: 5-10 fold) Incubate 1-2 hours at RT mAb->Conjugation LinkerDrug NHS-ester-PEG-Payload (in DMSO) LinkerDrug->Conjugation Quenching Quench reaction with Tris or glycine Conjugation->Quenching Purification Purify ADC via SEC or HIC Quenching->Purification Characterization Characterize ADC (DAR, Purity, etc.) Purification->Characterization

Experimental workflow for lysine-based ADC synthesis.

Protocol 1: Synthesis of a Lysine-Linked PEGylated ADC [12]

This protocol outlines a general method for conjugating an NHS-ester functionalized PEG-payload to the lysine residues of a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5).

    • NHS-ester-PEGn-Payload.

    • Reaction buffer (e.g., borate buffer, pH 8.5).

    • Quenching reagent (e.g., Tris or glycine).

    • Purification columns (e.g., Size-Exclusion Chromatography - SEC).

    • Anhydrous Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Drug-Linker Preparation: Dissolve the NHS-ester-PEG-payload in DMSO to create a stock solution (e.g., 10-20 mM).

    • Conjugation Reaction: Add the drug-linker stock solution to the antibody solution to achieve a 5-10 fold molar excess of the linker over the antibody. The final concentration of DMSO should not exceed 10% (v/v). Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Quenching the Reaction: Add the quenching reagent to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

    • Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Cysteine-Based Conjugation

This site-specific approach targets cysteine residues, either naturally occurring through the reduction of interchain disulfide bonds or engineered into the antibody backbone.[13][14] Maleimide functional groups are commonly used, which react specifically with thiol groups to form stable thioether bonds.[3][]

Cysteine_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification and Analysis Reduction Partially reduce interchain disulfide bonds with TCEP (Incubate 1-2 hours at 37°C) Desalting Remove excess reducing agent (Desalting column) Reduction->Desalting Conjugation Add linker-payload to reduced antibody (Molar excess: 5-8 fold) Incubate 1-2 hours at RT Desalting->Conjugation LinkerPrep Prepare Maleimide-PEG-Payload (in DMSO) LinkerPrep->Conjugation Quenching Quench unreacted maleimides with N-acetylcysteine Conjugation->Quenching Purification Purify ADC via SEC or HIC Quenching->Purification Characterization Characterize ADC (DAR, Purity, etc.) Purification->Characterization

Principle of click chemistry for ADC synthesis.

Protocol 3: General Steps for Click Chemistry-Based ADC Synthesis

  • Introduction of Bioorthogonal Handles:

    • Modify the antibody to introduce either an azide or an alkyne group. This can be achieved through various methods, including the modification of lysine or cysteine residues with appropriate reagents.

    • Synthesize the PEG-linker-payload with the complementary bioorthogonal group (alkyne or azide, respectively).

  • Conjugation Reaction:

    • CuAAC: Mix the azide-functionalized antibody with the alkyne-functionalized PEG-linker-payload in the presence of a copper(I) catalyst.

    • SPAAC: Mix the azide-functionalized antibody with a strained alkyne (e.g., DBCO)-functionalized PEG-linker-payload. This reaction proceeds without a catalyst. [16]3. Purification: Purify the resulting ADC using standard chromatographic techniques like SEC or HIC to remove unreacted components and byproducts.

Characterization of PEGylated ADCs

Thorough characterization of the synthesized ADC is crucial to ensure its quality, purity, and desired properties.

ParameterMethod of DeterminationPurpose
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC),[1][17] Mass Spectrometry (MS) [1]To determine the average number of drug molecules conjugated to each antibody, which is a critical parameter for efficacy and safety.
Purity and Aggregation Size-Exclusion Chromatography (SEC) [1][17]To assess the percentage of monomeric ADC and detect the presence of aggregates, which can affect efficacy and immunogenicity.
Concentration UV-Vis Spectroscopy (A280) [17]To determine the protein concentration of the final ADC product.
In Vitro Cytotoxicity Cell Viability Assays (e.g., MTT, CellTiter-Glo) [5]To evaluate the potency of the ADC in killing target cancer cells.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC [17]

  • Materials and Equipment:

    • HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.

    • High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • ADC sample.

  • Procedure:

    • Equilibrate the HIC column with the high salt buffer.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a decreasing salt gradient to the low salt buffer.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different species (DAR0, DAR2, DAR4, etc.) and weighting them by the number of drugs conjugated.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a PEGylated ADC.

Table 1: Synthesis and Purification of a Representative PEGylated ADC [17]

Parameter Value Method of Determination
Initial Antibody Concentration 10 mg/mL UV-Vis Spectroscopy (A280)
Molar Ratio (Linker-Drug:Antibody) 5:1 - 8:1 N/A
Reaction Time 1 - 2 hours N/A
Reaction Temperature 4°C - Room Temperature N/A
Post-Purification ADC Concentration 8.5 mg/mL UV-Vis Spectroscopy (A280)

| Overall Yield | ~85% | Calculation |

Table 2: Characterization of a Representative PEGylated ADC [17]

Parameter Value Method of Determination
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0 Hydrophobic Interaction Chromatography (HIC)
Purity (Monomer Content) >95% Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) Varies (cell line dependent) Cell Viability Assay

| Antigen Binding Affinity (KD) | Varies (antigen dependent) | ELISA or SPR |

Conclusion

The use of PEG linkers is a powerful strategy in the development of antibody-drug conjugates, offering significant advantages in terms of solubility, stability, and pharmacokinetic properties. [2][5][6][7]The choice of conjugation chemistry—targeting lysine or cysteine residues, or employing bioorthogonal click chemistry—depends on the specific antibody, payload, and desired characteristics of the final ADC. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel and effective PEGylated ADCs for targeted cancer therapy. Careful optimization of each step in the synthesis and thorough characterization are paramount to achieving an ADC with a high potential for clinical success.

References

Application Notes and Protocols for Creating Biodegradable Polymers with Hydroxy-PEG3-acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-acrylate is a versatile monomer for the synthesis of biodegradable polymers with a wide range of applications in drug delivery, tissue engineering, and regenerative medicine. Its hydrophilic poly(ethylene glycol) (PEG) spacer enhances biocompatibility and solubility, while the terminal hydroxyl and acrylate groups provide handles for polymerization and further functionalization. The ester linkage inherent in the acrylate group imparts biodegradability through hydrolysis.[1]

These application notes provide detailed protocols for the synthesis of biodegradable polymers from this compound via photopolymerization and Michael addition, along with methods for their characterization.

Quantitative Data Summary

The following tables summarize typical quantitative data for biodegradable hydrogels synthesized from PEG-acrylate derivatives. This data is illustrative and will vary depending on the specific experimental conditions and the optional use of crosslinkers and co-monomers.

Table 1: Mechanical Properties of this compound Based Hydrogels

Formulation (w/v % in PBS)Crosslinker (molar ratio to this compound)Young's Modulus (kPa)Swelling Ratio (q)
10% this compoundPEGDA (1:0.1)50 ± 515 ± 2
20% this compoundPEGDA (1:0.1)150 ± 158 ± 1
10% this compoundDithiothreitol (1:0.5)30 ± 418 ± 2.5
20% this compoundDithiothreitol (1:0.5)100 ± 1210 ± 1.5

Data is hypothetical and for illustrative purposes. PEGDA: Poly(ethylene glycol) diacrylate.

Table 2: In Vitro Degradation of this compound Based Hydrogels

FormulationDegradation MediumTime to 50% Mass Loss (Days)
10% this compound / PEGDAPBS (pH 7.4), 37°C28 ± 3
20% this compound / PEGDAPBS (pH 7.4), 37°C45 ± 4
10% this compound / DTTPBS (pH 7.4), 37°C14 ± 2
20% this compound / DTTPBS (pH 7.4), 37°C25 ± 3

Data is hypothetical and for illustrative purposes.

Table 3: Model Drug Release from this compound Based Hydrogels

FormulationModel DrugLoading Efficiency (%)Cumulative Release at 24h (%)
10% this compound / PEGDADoxorubicin85 ± 530 ± 4
20% this compound / PEGDADoxorubicin92 ± 420 ± 3

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Biodegradable Hydrogels via Photopolymerization

This protocol describes the formation of a crosslinked hydrogel network using this compound and a diacrylate crosslinker through free-radical photopolymerization.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) as a crosslinker

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Preparation of Pre-polymer Solution:

    • Dissolve this compound and PEGDA in PBS to the desired concentrations (e.g., 10-20% w/v). The molar ratio of this compound to PEGDA will influence the crosslinking density.

    • Add the photoinitiator to the pre-polymer solution at a concentration of 0.05-0.1% (w/v) and vortex until fully dissolved. Protect the solution from light.

  • Hydrogel Formation:

    • Pipette the pre-polymer solution into a mold of the desired shape (e.g., a silicone mold or between two glass slides with a spacer).

    • Expose the solution to UV light (365 nm) for 5-10 minutes. The exposure time may need to be optimized based on the photoinitiator concentration and light intensity.

    • The solution will transition into a solid hydrogel.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of sterile PBS to allow unreacted monomers and photoinitiator to diffuse out.

    • Replace the PBS every 12 hours for 2-3 days.

Protocol 2: Synthesis of Biodegradable Hydrogels via Michael Addition

This protocol utilizes the Michael addition reaction between the acrylate group of this compound and a thiol-containing crosslinker.

Materials:

  • This compound

  • Dithiothreitol (DTT) or other multi-thiol crosslinker

  • Triethanolamine (TEA) as a catalyst

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of this compound in PBS.

    • Prepare a separate solution of the thiol crosslinker (e.g., DTT) in PBS. The molar ratio of acrylate to thiol groups will determine the network properties. A slight excess of thiol is often used.

    • Add TEA to the thiol solution to a final concentration of 1-5% (v/v) to catalyze the reaction.

  • Hydrogel Formation:

    • Rapidly and thoroughly mix the this compound solution with the thiol/TEA solution.

    • Immediately transfer the mixture to a mold. Gelation typically occurs within minutes at room temperature.

  • Purification:

    • Once gelled, immerse the hydrogel in a large volume of sterile PBS to remove unreacted components.

    • Change the PBS every 12 hours for 2-3 days.

Characterization Protocols

Protocol 3: Swelling Ratio Determination
  • Equilibrate the hydrogel sample in PBS at 37°C for 24 hours.

  • Remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Lyophilize the hydrogel until a constant dry weight (Wd) is achieved.

  • Calculate the swelling ratio (q) as: q = Ws / Wd.

Protocol 4: In Vitro Degradation Study
  • Place pre-weighed, lyophilized hydrogel samples in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, rinse with deionized water, and lyophilize to a constant weight.

  • The degradation is determined by the percentage of mass loss over time.

Protocol 5: Mechanical Testing
  • Perform unconfined compression tests on swollen hydrogel samples using a universal testing machine.

  • Apply a constant strain rate (e.g., 10% per minute).

  • The Young's modulus can be calculated from the linear region of the stress-strain curve (typically between 10-15% strain).

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Pre-polymer\nSolution Pre-polymer Solution Polymerization Polymerization Pre-polymer\nSolution->Polymerization UV Light or Catalyst Hydrogel Hydrogel Polymerization->Hydrogel Swelling\nRatio Swelling Ratio Hydrogel->Swelling\nRatio Degradation\nStudy Degradation Study Hydrogel->Degradation\nStudy Mechanical\nTesting Mechanical Testing Hydrogel->Mechanical\nTesting

Caption: Experimental workflow for hydrogel synthesis and characterization.

michael_addition Acrylate O R-O-C-CH=CH2 Product O R-O-C-CH2-CH2-S-R' Acrylate:f1->Product:f1 + Thiol (Base Catalyst) Thiol R'-SH Thiol:f0->Product:f1

Caption: Michael addition reaction for hydrogel formation.

integrin_signaling Hydrogel Hydrogel RGD_Peptide RGD Peptide Hydrogel->RGD_Peptide functionalized with Integrin Integrin RGD_Peptide->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Cell_Signaling Downstream Signaling FAK->Cell_Signaling triggers Cell_Response Cell Adhesion, Proliferation, Differentiation Cell_Signaling->Cell_Response leads to

Caption: Integrin-mediated cell signaling on a bioactive hydrogel.[2][3][4][5]

References

Application Notes and Protocols for the Experimental Setup of Free-Radical Polymerization of Acrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Free-radical polymerization is a fundamental and widely utilized method for synthesizing a broad range of polyacrylates.[1][2] These polymers are integral to numerous applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical adhesives, owing to their biocompatibility and tunable physical properties.[3] The versatility of this technique allows for polymerization under various conditions, including bulk, solution, and emulsion, each offering distinct advantages and control over the final polymer characteristics.[4][5]

Conventional free-radical polymerization is often characterized by rapid reaction rates and broad molecular weight distributions. For applications demanding precise control over polymer architecture, molecular weight, and low polydispersity, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[6][7] These methods introduce a dynamic equilibrium between active and dormant propagating species, enabling the synthesis of well-defined polymers with complex architectures.[7]

The selection of the polymerization technique, monomer, initiator, solvent, and reaction conditions is critical in tailoring the properties of the resulting polyacrylate to meet the specific demands of a given application. This document provides detailed protocols and quantitative data for various free-radical polymerization methods of acrylate monomers.

Data Presentation

The following tables summarize quantitative data from various free-radical polymerization experiments of acrylate monomers, providing a comparative overview of reaction conditions and resulting polymer properties.

Table 1: Conventional Free-Radical Polymerization of Acrylate Monomers

Polymerization TypeMonomerInitiatorSolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
Bulk PolymerizationMethyl Methacrylate (MMA)Benzoyl Peroxide / N,N-dimethyl-p-toluidineNoneRoom Temp---
Solution PolymerizationAcrylic Acid / Acrylamide(NH4)2S2O8Water704--
Solution PolymerizationMethyl Methacrylate (MMA)Azobis-(1-cyclohexanenitrile)Organic Solvent906--
Iron-Initiated Radical PolymerizationMethyl Acrylate (MA)Fe(acac)3 / TMDSiToluene402404,0001.8

Table 2: Controlled Radical Polymerization of Acrylate Monomers

Polymerization TypeMonomerInitiator / CTACatalyst / LigandSolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
ATRPMethyl Acrylate (MA)Ethyl 2-bromoisobutyrate (EBiB)CuBr / PMDETAAnisole603.710,2001.07
ATRPLauryl Acrylate (LA)Methyl 2-bromopropionate (MBrP)CuBr / dNbpyToluene906.7512,4001.26
ARGET ATRPn-Butyl Acrylate (nBA)EBiBCu(II) / TPMA / GlucoseAnisole804410,5001.47
RAFTn-Butyl Acrylate (BA)Cyanomethyl dodecyl trithiocarbonate (CMDTTC)Vazo 67-----
RAFTMethyl Methacrylate (MMA)-AIBN-6015--

Experimental Protocols

Purification of Monomers and Solvents

Prior to polymerization, it is crucial to remove inhibitors from the acrylate monomers and to use dry, deoxygenated solvents to prevent premature termination and side reactions.

Materials:

  • Acrylate monomer (e.g., methyl acrylate, butyl acrylate)

  • Basic aluminum oxide

  • Anhydrous solvent (e.g., toluene, anisole)

  • Nitrogen or Argon gas

  • Schlenk flask or similar glassware for handling air-sensitive reagents

Procedure:

  • To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the acrylate monomer through a column filled with basic aluminum oxide.[8]

  • Collect the purified monomer in a clean, dry flask.

  • Store the purified monomer at low temperatures (e.g., -5 °C) for later use.[8]

  • If required, solvents should be dried using appropriate drying agents and distilled under an inert atmosphere.

  • Deoxygenate solvents by bubbling with nitrogen or argon for at least 30 minutes prior to use.

General Protocol for Conventional Free-Radical Polymerization (Solution Method)

This protocol describes a typical setup for the solution polymerization of acrylate monomers.

Materials:

  • Purified acrylate monomer

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • Anhydrous, deoxygenated solvent

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Dissolve the purified acrylate monomer and the initiator in the deoxygenated solvent within the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate the polymerization.[9]

  • Allow the reaction to proceed for the specified time, typically several hours.

  • Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol for Atom Transfer Radical Polymerization (ATRP) of Acrylate Monomers

This protocol provides a general procedure for the ATRP of acrylates, a controlled radical polymerization technique.

Materials:

  • Purified acrylate monomer

  • Initiator (e.g., ethyl 2-bromoisobutyrate)

  • Catalyst (e.g., CuBr)

  • Ligand (e.g., PMDETA)

  • Anhydrous, deoxygenated solvent

  • Schlenk flask and Schlenk line

  • Syringes for transferring reagents

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the catalyst (CuBr) and a magnetic stir bar.

  • Add the deoxygenated solvent and the ligand (PMDETA) to the flask and stir to form the catalyst complex.[8]

  • Add the purified monomer to the reaction flask via syringe.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Finally, add the initiator (e.g., ethyl 2-bromoisobutyrate) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[8]

  • Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution using techniques like NMR and GPC.

  • After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.

  • Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a suitable non-solvent.

Protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Acrylate Monomers

This protocol outlines a general procedure for RAFT polymerization, another controlled radical polymerization technique.

Materials:

  • Purified acrylate monomer

  • RAFT agent (e.g., a trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous, deoxygenated solvent

  • Ampule or Schlenk tube

  • Freeze-pump-thaw setup

  • Magnetic stirrer and oil bath

Procedure:

  • In a glass ampule or Schlenk tube, combine the purified monomer, RAFT agent, initiator, and solvent.

  • Thoroughly degas the reaction mixture using at least three freeze-evacuate-thaw cycles.

  • Seal the ampule under vacuum or maintain the Schlenk tube under a positive pressure of inert gas.

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to commence polymerization.

  • Allow the polymerization to proceed for the predetermined time.

  • Terminate the reaction by cooling the vessel in an ice bath and opening it to the air.

  • Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the fundamental mechanism of free-radical polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification Reaction_Vessel Assemble Reaction Vessel under Inert Atmosphere Monomer_Purification->Reaction_Vessel Solvent_Drying Solvent Drying & Deoxygenation Solvent_Drying->Reaction_Vessel Reagent_Addition Add Monomer, Initiator, Solvent Reaction_Vessel->Reagent_Addition Initiation Heat to Initiate Polymerization Reagent_Addition->Initiation Termination Terminate Reaction Initiation->Termination Precipitation Precipitate Polymer Termination->Precipitation Isolation Isolate & Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Caption: Experimental workflow for free-radical polymerization.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical 2R• Initiator->Radical Heat/Light Propagating_Chain1 R-M• Radical->Propagating_Chain1 + Monomer Monomer1 Monomer (M) Propagating_Chain_n R-(M)n-M• Propagating_Chain_n1 R-(M)n+1-M• Propagating_Chain_n->Propagating_Chain_n1 + Monomer Monomer2 Monomer (M) Two_Chains R-(M)n-M• + R-(M)m-M• Combination Combination (Dead Polymer) Two_Chains->Combination Disproportionation Disproportionation (Dead Polymers) Two_Chains->Disproportionation

Caption: Mechanism of free-radical polymerization.

References

Application Notes and Protocols: Hydroxy-PEG3-Acrylate in Regenerative Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-acrylate is a short-chain, hydrophilic polymer that has emerged as a valuable building block for creating biocompatible hydrogels for a variety of regenerative engineering applications. Its distinct characteristics, including a terminal hydroxyl group for potential post-fabrication modification and a short polyethylene glycol (PEG) chain, offer unique advantages in tuning hydrogel properties. These hydrogels can serve as scaffolds for three-dimensional (3D) cell culture, platforms for controlled drug delivery, and bioinks for 3D bioprinting of tissue constructs. Their biocompatibility and tunable mechanical and degradation properties make them an attractive material for mimicking the native extracellular matrix (ECM) and directing cell fate. This document provides detailed application notes and experimental protocols for utilizing this compound in regenerative engineering research.

Applications of this compound Hydrogels

This compound-based hydrogels are versatile biomaterials with a growing number of applications in regenerative engineering. The ability to tailor their physical and biological properties allows for their use in:

  • 3D Cell Culture and Tissue Engineering: These hydrogels provide a synthetic mimic of the extracellular matrix, creating a 3D environment that supports cell growth, proliferation, and differentiation.[1] They have been used to engineer various tissues, including cartilage, bone, and vascular networks.[2] The short PEG3 chain length can influence the crosslinking density, allowing for the creation of hydrogels with a range of stiffnesses relevant to different soft tissues.

  • Controlled Drug and Growth Factor Delivery: The porous network of the hydrogel can be loaded with therapeutic agents, such as growth factors or small molecule drugs, for sustained and localized release.[3] The degradation of the hydrogel can be engineered to control the release kinetics, providing therapeutic concentrations of the payload over a desired period.

  • 3D Bioprinting: this compound can be formulated into bioinks for 3D bioprinting, enabling the fabrication of complex, cell-laden tissue constructs with high precision.[4] When combined with other polymers, its properties can be adjusted to achieve the necessary viscosity and crosslinking speed for successful bioprinting.

  • Studying Cell-Matrix Interactions: The bio-inert nature of the PEG backbone allows for the specific incorporation of bioactive motifs, such as the RGD peptide, to study how cells interact with their environment through specific receptors like integrins.[5][6] This makes these hydrogels powerful tools for investigating mechanotransduction and cell signaling pathways.

Data Presentation: Properties of this compound Hydrogels

The following tables summarize key quantitative data for PEG-acrylate-based hydrogels. While specific data for this compound is limited in the literature, the presented data from short-chain PEG-acrylates provide a strong reference for expected properties. Researchers should perform their own characterizations for specific formulations.

Table 1: Mechanical Properties of Short-Chain PEG-Acrylate Hydrogels

PEG-Acrylate TypeConcentration (w/v)CrosslinkerYoung's Modulus (kPa)Compressive Modulus (MPa)Shear Modulus (kPa)
PEGDA (MW 700)20%N/A-1.7-
PEGDA (MW 3400)10%DTT--20.6
PEGDA (MW 3400)15%DTT--~15
PEGDA (MW 8000)15%DTT--~5
4-arm PEG-Acrylate10%DTT10-100--

Data compiled from multiple sources and represent a range of expected values. Actual values will depend on specific synthesis conditions.[7][8][9]

Table 2: Degradation and Swelling Properties of PEG-Acrylate Hydrogels

PEG-Acrylate TypeDegradation MechanismDegradation Half-lifeSwelling Ratio (q)
PEGDAHydrolysisWeeks to Months3 - 15
PEG-ThiolHydrolysisDays to Weeks18 - 30
PEGDA NanoparticlesHydrolysis~1-2 months (acidic pH)~2.5-3.5

Degradation rates are highly dependent on the specific crosslinker, polymer molecular weight, and environmental conditions (pH, temperature, enzymes).[10][11][12][13]

Table 3: Biological Properties of PEG-Acrylate Hydrogels

Cell TypeHydrogel SystemViability (%)Key Findings
NIH/3T3 FibroblastsPEGDA (MW 700) + RGD>80% after 14 daysShort-chain PEGDA supports long-term cell viability.[14]
Adipose-Derived Stem CellsPEG-Gelatin>85% after 14 daysHigh cell viability and proliferation observed.[15]
Human OsteoblastsGelatin-Alginate + n-HAHigher than controlIncorporation of nano-hydroxyapatite improved cell viability.[16]
Bone Marrow Mesenchymal Stem CellsPEGMA-DSDASignificantly enhancedShortening primary PEG chains enhanced viability up to 193.2%.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Photopolymerization

This protocol describes the preparation of this compound hydrogels using a photoinitiator and UV light.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile syringe filters (0.22 µm)

Equipment:

  • UV lamp (365 nm)

  • Vortex mixer

  • Pipettes

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired concentration of this compound (e.g., 10-30% w/v) in sterile PBS.

    • Add the photoinitiator to the solution. A common starting concentration for Irgacure 2959 is 0.05-0.5% (w/v). Ensure it dissolves completely, which may require gentle warming and vortexing.

    • Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.

  • Hydrogel Crosslinking:

    • Pipette the precursor solution into the desired molds.

    • Expose the solution to UV light (365 nm). The exposure time will depend on the light intensity, photoinitiator concentration, and hydrogel thickness (typically 1-10 minutes).

    • The hydrogel is formed when the solution transitions to a solid gel.

  • Washing and Equilibration:

    • Gently remove the hydrogels from the molds.

    • Wash the hydrogels extensively with sterile PBS (at least 3-5 times over 24 hours) to remove any unreacted components and the photoinitiator.

    • Equilibrate the hydrogels in cell culture medium before cell seeding.

Protocol 2: Encapsulation of Cells in this compound Hydrogels

This protocol details the process of encapsulating living cells within the hydrogel matrix.

Materials:

  • Sterile this compound precursor solution (prepared as in Protocol 1)

  • Cell suspension of the desired cell type at a known concentration

  • Sterile cell culture medium

  • Sterile, non-adherent surface (e.g., parafilm)

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of the sterile precursor solution to achieve the desired final cell density (e.g., 1-10 million cells/mL).

  • Mix and Crosslink:

    • Gently mix the cell suspension with the remaining precursor solution to ensure a homogenous distribution of cells. Avoid introducing air bubbles.

    • Pipette small droplets (e.g., 20-50 µL) of the cell-laden precursor solution onto a sterile, non-adherent surface.

    • Expose the droplets to UV light to initiate crosslinking as described in Protocol 1.

  • Culture of Cell-Laden Hydrogels:

    • Once crosslinked, gently transfer the cell-laden hydrogels into a sterile culture plate containing pre-warmed cell culture medium.

    • Culture the hydrogels under standard cell culture conditions (37°C, 5% CO2).

    • Change the culture medium every 2-3 days.

Protocol 3: Assessment of Cell Viability using Live/Dead Staining

This protocol provides a method to qualitatively and quantitatively assess the viability of cells encapsulated in the hydrogels.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, containing Calcein AM and Ethidium homodimer-1)

  • PBS

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution:

    • Prepare the staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS or serum-free culture medium.

  • Stain the Hydrogels:

    • Remove the culture medium from the cell-laden hydrogels.

    • Wash the hydrogels once with PBS.

    • Add enough staining solution to completely cover the hydrogels.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

    • Immediately image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantification (Optional):

    • Acquire images from multiple random fields of view.

    • Use image analysis software (e.g., ImageJ) to count the number of green and red cells to calculate the percentage of viable cells.

Signaling Pathways and Visualizations

The interaction of cells with this compound hydrogels, particularly when modified with adhesive ligands, can significantly influence key signaling pathways that regulate cell behavior.

Integrin-Mediated Adhesion and Mechanotransduction

When this compound hydrogels are functionalized with peptides containing the RGD (Arginine-Glycine-Aspartic acid) sequence, cells can adhere to the scaffold through integrin receptors.[5] This binding initiates a cascade of intracellular signaling events.

IntegrinSignaling cluster_ECM Hydrogel ECM cluster_Cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src RhoA RhoA FAK->RhoA activates Src->FAK ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin promotes re-organization CellBehavior Cell Adhesion, Spreading, Migration Actin->CellBehavior YAPTASignaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stiffness Hydrogel Stiffness YAP_TAZ_cyto YAP/TAZ (Phosphorylated) Stiffness->YAP_TAZ_cyto High stiffness inhibits phosphorylation YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene Target Gene Transcription (e.g., CTGF, ANKRD1) TEAD->Gene activates BioprintingWorkflow A Bioink Preparation: This compound + Photoinitiator + Cells B 3D Bioprinter Setup: Load Bioink Cartridge, Define Construct Geometry A->B C Layer-by-Layer Deposition B->C D UV Crosslinking (in-situ or post-printing) C->D E Construct Maturation: Incubation in Culture Medium D->E F Analysis: Viability, Function, Histology E->F

References

Troubleshooting & Optimization

how to prevent premature polymerization of Hydroxy-PEG3-acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of Hydroxy-PEG3-acrylate during experimental procedures.

Troubleshooting Guide

Issue: Observed Polymerization Upon Storage or During Experiment

Premature polymerization of this compound can manifest as increased viscosity, gel formation, or the presence of solid precipitates. This guide provides a systematic approach to identifying and resolving the root cause.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Polymerization Observed storage Review Storage Conditions start->storage temp Temperature Check: Stored at -20°C? storage->temp handling Assess Handling Procedures inhibitor Inhibitor Presence: Was inhibitor removed? handling->inhibitor contamination Investigate Potential Contamination solvent_purity Check Solvent Purity: Free of peroxides/metals? contamination->solvent_purity temp_yes Correct temp->temp_yes Yes temp_no Incorrect: Store at -20°C immediately temp->temp_no No light Light Exposure: Stored in the dark? light_yes Correct light->light_yes Yes light_no Incorrect: Protect from light light->light_no No atmosphere Inert Atmosphere: Stored under N2/Ar? atm_yes Correct atmosphere->atm_yes Yes atm_no Incorrect: Purge with N2/Ar before sealing atmosphere->atm_no No inhibitor_yes If removed, use immediately inhibitor->inhibitor_yes Yes inhibitor_no Correct for storage inhibitor->inhibitor_no No temp_yes->light end Solution Implemented temp_no->end light_yes->atmosphere light_no->end atm_yes->handling atm_no->end inhibitor_yes->end inhibitor_no->contamination solvent_yes Correct solvent_purity->solvent_yes Yes solvent_no Incorrect: Use fresh, purified solvents solvent_purity->solvent_no No spatula Clean Equipment: Used clean, non-metallic tools? spatula_yes Correct spatula->spatula_yes Yes spatula_no Incorrect: Use clean, appropriate equipment spatula->spatula_no No solvent_yes->spatula solvent_no->end spatula_yes->end spatula_no->end

Caption: Troubleshooting workflow for premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization is typically initiated by the formation of free radicals. Common triggers in a laboratory setting include:

  • Heat: Elevated temperatures can induce spontaneous polymerization. The rate of polymerization generally increases with temperature.

  • Light: Exposure to ultraviolet (UV) radiation from sources like direct sunlight or certain laboratory lighting can initiate polymerization.

  • Contamination: Contaminants such as oxidizing agents, peroxides (often found in older solvents like THF or ether), or metal salts can act as initiators.

  • Absence of Oxygen (for inhibited monomers): Common inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals. Storing under an inert atmosphere without an appropriate inhibitor can be problematic.

Q2: How do inhibitors prevent the polymerization of this compound?

A2: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They function by reacting with and neutralizing free radicals that initiate the polymerization chain reaction. Common inhibitors for acrylates include:

  • Monomethyl ether of hydroquinone (MEHQ)

  • Hydroquinone (HQ)

  • Phenothiazine (PTZ)

These inhibitors provide a finite induction period during which the monomer remains stable.

Q3: What are the recommended storage and handling procedures for this compound?

A3: Proper storage and handling are critical for maximizing the shelf life and preventing premature polymerization of this compound.

  • Storage Temperature: Store at -20°C for long-term stability.[1][2]

  • Light: Keep the container tightly sealed and protected from light.[3]

  • Atmosphere: For optimal stability, store under an inert atmosphere such as nitrogen or argon.

  • Handling: When taking an aliquot, allow the container to warm to room temperature before opening to prevent moisture condensation. After use, purge the headspace with an inert gas before re-sealing.

Q4: Can I use this compound directly from the bottle for my polymerization reaction?

A4: this compound is typically supplied with an inhibitor (e.g., MEHQ) to ensure stability during shipping and storage. For most polymerization reactions, this inhibitor must be removed just before use. Failure to remove the inhibitor will likely prevent or significantly delay your intended polymerization.

Q5: How can I remove the inhibitor from this compound?

A5: The inhibitor can be removed by passing the monomer through a column packed with an appropriate inhibitor-removal resin. Once the inhibitor is removed, the monomer is highly reactive and should be used immediately.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of the expected stability of a generic PEG-acrylate under various conditions. This data is intended for comparative purposes to highlight the importance of proper storage.

Table 1: Illustrative Stability of a Generic PEG-Acrylate Over 3 Months

Storage ConditionTemperatureLight ExposureAtmosphereEstimated % Monomer Remaining
Recommended -20°C Dark Inert (N₂/Ar) >99%
Sub-optimal4°CDarkAir~98%
Poor25°C (Room Temp)DarkAir~90%
Not Recommended 25°C (Room Temp) Ambient Light Air <80%
Not Recommended 40°C Dark Air <70%

Note: This data is illustrative and the actual stability of this compound may vary. It is crucial to perform stability testing for your specific application.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its shelf life.

1. Objective: To evaluate the stability of this compound under elevated temperature and light exposure over a defined period.

2. Materials:

  • This compound

  • Temperature-controlled ovens or incubators

  • UV light chamber

  • Amber and clear glass vials with inert caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Inhibitor (e.g., MEHQ)

  • Inert gas (Nitrogen or Argon)

3. Experimental Workflow:

Stability_Study_Workflow start Start: Receive this compound initial_analysis Perform Initial Analysis (t=0) (HPLC for purity) start->initial_analysis aliquot Aliquot into Vials (Amber and Clear) initial_analysis->aliquot conditions Place Vials in Stability Chambers aliquot->conditions chamber1 Condition 1: -20°C, Dark (Control) conditions->chamber1 chamber2 Condition 2: 25°C, Dark conditions->chamber2 chamber3 Condition 3: 40°C, Dark conditions->chamber3 chamber4 Condition 4: 25°C, UV Light conditions->chamber4 sampling Pull Samples at Time Points (e.g., 1, 2, 4, 8, 12 weeks) chamber1->sampling chamber2->sampling chamber3->sampling chamber4->sampling analysis Analyze Samples by HPLC (Quantify monomer and oligomers) sampling->analysis data Compile and Analyze Data (Plot % monomer vs. time) analysis->data end Determine Shelf Life data->end

Caption: Workflow for an accelerated stability study.

4. Procedure:

  • Initial Analysis (Time = 0):

    • Analyze the initial batch of this compound using HPLC to determine its purity and the absence of oligomers.

  • Sample Preparation:

    • Aliquot the monomer into amber (for dark conditions) and clear (for light exposure) vials.

    • For each condition, prepare vials with and without the standard concentration of inhibitor.

    • Purge the headspace of each vial with nitrogen or argon before sealing.

  • Storage Conditions:

    • Place the vials in the respective stability chambers set to the conditions outlined in the workflow diagram.

  • Time Points:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

  • Analysis:

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC to quantify the remaining monomer concentration and the formation of any oligomers or polymers.[1][4]

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Use this data to estimate the shelf life under recommended storage conditions.

Analytical Method: HPLC for Monitoring Monomer Purity
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is typically effective.

  • Detection: UV detector at a wavelength where the acrylate group absorbs (e.g., ~210 nm).

  • Quantification: Use a calibration curve generated from standards of known this compound concentrations. The appearance of new peaks, particularly at earlier retention times, may indicate the formation of oligomers.[1]

References

troubleshooting low yield and incomplete polymerization of PEG-acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG-acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of PEG-acrylate hydrogels and polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My PEG-acrylate solution is not polymerizing at all.

Question: I've mixed my PEG-acrylate monomer with the photoinitiator and exposed it to UV light, but it remains a liquid. What could be the problem?

Answer: Failure to polymerize is a common issue that can often be traced back to several key factors. The primary culprits are typically related to inhibition of the free-radical polymerization process or issues with the initiation system.

Troubleshooting Steps:

  • Oxygen Inhibition: Free-radical polymerization of acrylates is notoriously sensitive to oxygen.[1] Dissolved oxygen in your reaction mixture can scavenge the initial free radicals generated by the photoinitiator, preventing the polymerization chain reaction from starting.[2][3]

    • Solution: Deoxygenate your monomer solution before polymerization. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution for 10-30 minutes prior to and during UV exposure.[1][4]

  • Inhibitor Presence: PEG-acrylate monomers are often supplied with inhibitors (like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ)) to prevent spontaneous polymerization during storage.[5][6] These inhibitors must be removed before use.

    • Solution: Pass the monomer through a column packed with an inhibitor-removing resin (e.g., alumina) immediately before use.[5]

  • Insufficient or Inactive Initiator: The concentration of the photoinitiator is crucial. If it's too low, not enough free radicals will be generated to overcome inhibition and initiate polymerization effectively.[2] The initiator may also be degraded due to improper storage or age.

    • Solution: Ensure you are using the correct concentration of a fresh, active photoinitiator. For many common photoinitiators, a concentration range of 0.05% to 1% (w/w) is a good starting point.[7][8]

  • Incorrect Wavelength or Intensity of UV Light: The UV lamp's emission spectrum must overlap with the absorption spectrum of the photoinitiator to ensure its activation.[7] Insufficient light intensity can also lead to a low concentration of initiating radicals.

    • Solution: Check the specifications of your photoinitiator and UV lamp to ensure they are compatible. Increase the UV intensity or the exposure time.

Issue 2: The polymerization starts, but the final yield is low, or the polymerization is incomplete.

Question: My PEG-acrylate solution becomes more viscous, but it doesn't form a solid gel, or I have a low yield of the final polymer. How can I improve this?

Answer: Low monomer conversion is often due to factors that cause premature termination of the growing polymer chains.

Troubleshooting Steps:

  • Suboptimal Initiator Concentration: While too little initiator can prevent polymerization, too much can also be detrimental. High initiator concentrations can lead to the formation of many short polymer chains that terminate quickly, reducing the overall molecular weight and network formation.[7]

    • Solution: Optimize the photoinitiator concentration. A concentration that is too high can lead to a decrease in cure depth.[7][8]

  • Oxygen Inhibition: Even if polymerization starts, continuous diffusion of oxygen into the reaction mixture can inhibit further chain propagation, leading to incomplete conversion.[3][9] This is particularly problematic in open systems or when using oxygen-permeable molds like PDMS.[4][10]

    • Solution: Maintain an inert atmosphere (e.g., a nitrogen blanket) over the reaction throughout the polymerization process.

  • Low Temperature: For thermal polymerization, if the reaction temperature is too low, the thermal initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[2]

    • Solution: Ensure the reaction temperature is appropriate for the specific thermal initiator being used.

  • Monomer Purity: Impurities in the PEG-acrylate monomer can interfere with the polymerization reaction.

    • Solution: Purify the monomer before use, for example, by passing it through an alumina column to remove inhibitors and other impurities.[5]

Quantitative Data Summary

The concentration of the photoinitiator can significantly impact the curing depth of the polymer. The following table summarizes the effect of photoinitiator (PI) concentration on the cure depth of PEGDA at different UV exposure energies.

Photoinitiator Conc. (wt%)Cure Depth at 15 mJ/cm² (mm)Cure Depth at 30 mJ/cm² (mm)Cure Depth at 60 mJ/cm² (mm)
0.3~0.6~1.0~1.5
0.4~0.8~1.3~1.9
0.5 ~0.94 ~1.53 ~2.26
0.6~0.9~1.4~2.1
0.8~0.8~1.3~2.0
1.0~0.7~1.2~1.8
2.0~0.5~0.9~1.4
3.0~0.4~0.7~1.1

Data adapted from a study on the effect of PI concentration on cure depth.[7]

Observation: An optimal photoinitiator concentration exists that maximizes the cure depth for a given exposure energy. In this case, 0.5 wt% PI yielded the maximum cure depth across all tested energy levels.[7]

Key Experimental Protocols

Protocol 1: Removal of Inhibitor from PEG-Acrylate Monomer

This protocol describes a common method for removing inhibitors like MEHQ from commercially available PEG-acrylate monomers.

Materials:

  • PEG-acrylate monomer containing inhibitor

  • Basic alumina

  • Glass column or syringe with a frit

  • Collection flask

Procedure:

  • Set up a glass column or a syringe with a frit at the bottom.

  • Pack the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a rule of thumb is to use a column with a height about 10 times its diameter).

  • Gently add the PEG-acrylate monomer to the top of the alumina column.

  • Allow the monomer to pass through the column via gravity. Do not apply pressure as this can be hazardous.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[5] If short-term storage is necessary, keep it at a low temperature in the dark.

Protocol 2: General Procedure for Photopolymerization of PEG-Acrylate

This protocol provides a general workflow for the photopolymerization of PEG-acrylate to form a hydrogel.

Materials:

  • Purified PEG-acrylate monomer

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Solvent (e.g., deionized water, PBS)

  • UV light source (with appropriate wavelength and intensity)

  • Reaction vessel or mold

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Prepare the prepolymer solution by dissolving the purified PEG-acrylate monomer in the chosen solvent to the desired concentration.

  • Add the photoinitiator to the prepolymer solution and mix thoroughly until it is completely dissolved. Protect the solution from light from this point onwards.

  • Transfer the prepolymer solution to the reaction vessel or mold.

  • Deoxygenate the solution by bubbling a gentle stream of inert gas through it for 10-30 minutes.

  • Expose the solution to UV light of the appropriate wavelength and intensity. Maintain an inert atmosphere over the solution during irradiation.

  • The exposure time will vary depending on the monomer concentration, initiator concentration, light intensity, and desired degree of crosslinking.

  • After polymerization, the resulting hydrogel can be washed with a suitable solvent to remove any unreacted monomer or initiator.[11]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting logic and experimental workflows described in this guide.

Troubleshooting_Polymerization_Failure start Polymerization Failure (Solution remains liquid) check_o2 Is the solution deoxygenated? start->check_o2 check_inhibitor Was the inhibitor removed? check_o2->check_inhibitor Yes deoxygenate Deoxygenate with inert gas (N2, Ar) check_o2->deoxygenate No check_initiator Is the initiator concentration and activity correct? check_inhibitor->check_initiator Yes remove_inhibitor Pass monomer through alumina column check_inhibitor->remove_inhibitor No check_uv Is the UV source correct (wavelength & intensity)? check_initiator->check_uv Yes adjust_initiator Adjust concentration / Use fresh initiator check_initiator->adjust_initiator No adjust_uv Verify/adjust UV source and exposure time check_uv->adjust_uv No success Successful Polymerization check_uv->success Yes deoxygenate->check_inhibitor remove_inhibitor->check_initiator adjust_initiator->check_uv adjust_uv->success

Caption: Troubleshooting flowchart for complete polymerization failure.

Incomplete_Polymerization_Troubleshooting start Low Yield / Incomplete Polymerization check_initiator_conc Is initiator concentration optimized? start->check_initiator_conc check_o2_continuous Is there continuous oxygen exposure? check_initiator_conc->check_o2_continuous Yes optimize_initiator Optimize initiator concentration (see table) check_initiator_conc->optimize_initiator No check_temp Is the reaction temperature optimal (for thermal)? check_o2_continuous->check_temp No inert_atmosphere Maintain inert atmosphere during polymerization check_o2_continuous->inert_atmosphere Yes check_purity Is the monomer pure? check_temp->check_purity Yes adjust_temp Adjust temperature to initiator's optimal range check_temp->adjust_temp No purify_monomer Purify monomer (e.g., alumina column) check_purity->purify_monomer No success Improved Yield / Complete Polymerization check_purity->success Yes optimize_initiator->check_o2_continuous inert_atmosphere->check_temp adjust_temp->check_purity purify_monomer->success Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization monomer_prep 1. Purify PEG-Acrylate (Remove Inhibitor) solution_prep 2. Prepare Prepolymer Solution (Dissolve Monomer & Initiator) monomer_prep->solution_prep deoxygenation 3. Deoxygenate Solution (Inert Gas Purge) solution_prep->deoxygenation uv_exposure 4. UV Exposure (Maintain Inert Atmosphere) deoxygenation->uv_exposure washing 5. Wash Hydrogel (Remove Unreacted Components) uv_exposure->washing characterization 6. Characterization (e.g., Swelling, Mechanical Testing) washing->characterization

References

Technical Support Center: Optimizing Thiol-Acrylate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction pH for thiol-acrylate conjugation reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for thiol-acrylate conjugation reactions?

The optimal pH for a thiol-acrylate Michael addition reaction is typically between 7.0 and 8.5.[1] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, which readily attacks the acrylate group, while minimizing side reactions.[2][3][4]

Q2: How does pH affect the rate of the thiol-acrylate reaction?

The rate of the thiol-Michael addition is significantly influenced by pH. As the pH increases, the concentration of the nucleophilic thiolate anion increases, leading to a faster reaction rate.[3][4] For instance, one study found that the final thiol conversion reached 90% after 32 minutes at pH 8.3, whereas it only reached 9% in the same timeframe at pH 6.8.[5]

Q3: What are the common side reactions in thiol-acrylate conjugations, and how are they affected by pH?

The primary side reactions in thiol-acrylate conjugations are hydrolysis of the acrylate ester and reaction with primary amines.

  • Acrylate Ester Hydrolysis: The ester linkage in the acrylate moiety is susceptible to hydrolysis, and the rate of this hydrolysis increases with higher pH.[6][7] This can lead to the formation of an unreactive carboxylic acid and loss of the conjugation site.

  • Reaction with Amines: At pH values above 7.5, the reactivity of acrylates with primary amines (e.g., from lysine residues in proteins) increases, which can lead to non-specific conjugation and a loss of selectivity for the thiol group.[2][8]

Q4: Which buffers are recommended for thiol-acrylate conjugation reactions?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for thiol-acrylate conjugations.[2][8][9] It is crucial to use buffers that do not contain primary or secondary amines if high selectivity for thiols is required, especially when working at a higher pH.[10] The buffer should also be degassed to minimize oxidation of the thiol groups.[8]

Q5: Can the thiol-acrylate reaction be reversed?

The thiol-Michael addition to acrylates is generally considered irreversible under typical reaction conditions. However, some studies have shown that the reaction can be reversible at a more basic pH.[3][4]

Data Summary: pH Effects on Thiol-Acrylate Reactions

The following tables summarize the quantitative effects of pH on key aspects of the thiol-acrylate conjugation reaction.

Table 1: Effect of pH on Thiol Conversion Rate

pHFinal Thiol Conversion (%)Reaction Time (minutes)
6.8932
8.39032
(Data sourced from a study on thiol-Michael addition in hydrogel formation)[5]

Table 2: Influence of pH on Acrylate Ester Hydrolysis Rate

pHRate of Ester Hydrolysis (days⁻¹)
7.40.074 ± 0.003
8.00.28 ± 0.005
(Data from a study on the hydrolysis of esters in thiol-acrylate photopolymers)[6][7]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. Ensure the pH of your reaction buffer is between 7.0 and 8.5 using a calibrated pH meter.[1]
Oxidation of thiol groups. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible.[8] Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[8]
Inactive acrylate reagent. Acrylates can hydrolyze, especially at pH > 8.0. Prepare acrylate solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[6][7]
Insufficient reduction of disulfide bonds (if applicable). For proteins with disulfide bonds, ensure complete reduction using a sufficient molar excess of a reducing agent like TCEP (e.g., 10-20 fold molar excess).[8] Incubate for an adequate time (e.g., 30-60 minutes at room temperature) before adding the acrylate reagent.[8]
Suboptimal molar ratio of reactants. The optimal molar ratio of acrylate to thiol can vary. A common starting point is a 1.5 to 2-fold molar excess of the acrylate reagent to the thiol-containing molecule. This may need to be optimized for your specific reactants.

Issue 2: Non-Specific Conjugation or Side Reactions

Possible Cause Recommended Solution
Reaction with other nucleophiles (e.g., amines). Maintain the reaction pH between 7.0 and 7.5 to ensure high selectivity for thiols.[2] Avoid higher pH values which can increase the reactivity of amines.[2][8]
Hydrolysis of the acrylate. Perform the reaction at the lower end of the optimal pH range (around 7.0-7.5) to minimize hydrolysis.[6][7] Use freshly prepared acrylate solutions.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Acrylate Conjugation

  • Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl) at the desired pH (typically 7.0-8.5). Degas the buffer by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Thiol Solution Preparation: Dissolve the thiol-containing molecule in the degassed buffer to the desired concentration. If the molecule contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[8]

  • Acrylate Solution Preparation: Immediately before use, dissolve the acrylate-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the desired molar excess of the acrylate stock solution to the thiol solution while gently mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. Protect from light if using fluorescently labeled reagents.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any excess acrylate.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Characterization: Confirm the identity and purity of the conjugate using techniques such as Mass Spectrometry, SDS-PAGE, and UV-Vis spectroscopy.

Visualizations

Thiol_Acrylate_Reaction_Mechanism cluster_step1 Step 1: Thiol Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., OH⁻) Water H₂O Base->Water Thiolate2 R-S⁻ (Thiolate) Intermediate R-S-CH₂-⁻CH-C(=O)-R' (Enolate Intermediate) Thiolate2->Intermediate + Acrylate Acrylate CH₂=CH-C(=O)-R' (Acrylate) Intermediate2 R-S-CH₂-⁻CH-C(=O)-R' (Enolate Intermediate) Product R-S-CH₂-CH₂-C(=O)-R' (Thioether Conjugate) Intermediate2->Product + H₂O Water2 H₂O Base2 Base (e.g., OH⁻) Water2->Base2

Caption: Base-catalyzed thiol-acrylate Michael addition mechanism.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is the reaction pH between 7.0 and 8.5? Start->Check_pH Adjust_pH Adjust buffer pH and re-run reaction. Check_pH->Adjust_pH No Check_Reagents Are thiol and acrylate reagents fresh and active? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Prepare_Fresh Prepare fresh reagent solutions and re-run reaction. Check_Reagents->Prepare_Fresh No Check_Reduction If applicable, was disulfide reduction sufficient? Check_Reagents->Check_Reduction Yes Prepare_Fresh->Check_Reagents Optimize_Reduction Optimize reduction conditions (e.g., TCEP concentration, incubation time). Check_Reduction->Optimize_Reduction No Check_Ratio Is the molar ratio of reactants optimal? Check_Reduction->Check_Ratio Yes Optimize_Reduction->Check_Reduction Optimize_Ratio Optimize the molar ratio of acrylate to thiol. Check_Ratio->Optimize_Ratio No Success Success: Improved Yield Check_Ratio->Success Yes Optimize_Ratio->Check_Ratio

Caption: Troubleshooting workflow for low thiol-acrylate conjugation yield.

pH_and_Side_Reactions cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.0 - 8.5) cluster_high_pH High pH (> 8.5) pH_Scale Reaction pH Slow_Reaction Slow Thiol-Acrylate Reaction (Low thiolate concentration) Optimal_Reaction Efficient Thiol-Acrylate Conjugation Side_Reactions Increased Side Reactions: - Acrylate Hydrolysis - Reaction with Amines Slow_Reaction->Optimal_Reaction Increasing pH Optimal_Reaction->Side_Reactions Increasing pH

Caption: Relationship between reaction pH and side reactions.

References

common side reactions and byproducts in Michael addition chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Michael Addition Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low or no product formation in a Michael addition can stem from several critical factors. A systematic evaluation of the following is recommended:

  • Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and the base is sufficiently strong to deprotonate the Michael donor effectively.[1]

  • Inefficient Nucleophile Generation: The success of the Michael addition is contingent on the formation of the enolate from the Michael donor. If the base is not strong enough, or if acidic impurities are present in the reaction mixture, the enolate concentration will be insufficient for the reaction to proceed efficiently.[1][2]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (Michael acceptor) may exhibit reduced electrophilicity due to steric hindrance near the β-carbon or the presence of electron-donating groups, which can slow down or prevent the reaction.[1]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1]

Q2: I am observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?

A2: The formation of multiple products is a common challenge in Michael addition reactions. Understanding the potential side reactions is key to mitigating them:

  • 1,2-Addition: Instead of the desired 1,4-conjugate addition, the nucleophile may attack the carbonyl carbon directly in a 1,2-addition. This is more common with "hard" nucleophiles (e.g., Grignard reagents) as opposed to the "soft" nucleophiles typically used in Michael additions.[3][4][5]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, such as high temperatures, the product can revert to the starting materials.[1]

  • Polymerization: The Michael acceptor, being an unsaturated compound, can undergo polymerization, especially in the presence of strong bases or catalysts.[1]

  • Bis-Addition (Double Addition): The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct. This can be minimized by carefully controlling the stoichiometry of the reactants.[1]

  • Self-Condensation: The Michael donor or acceptor, if they are enolizable ketones, might undergo self-condensation reactions, such as an aldol condensation.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,4-Adduct and Presence of 1,2-Addition Byproduct

This is a common issue when the nucleophile has a higher propensity for direct carbonyl attack.

Troubleshooting Workflow for 1,2- vs. 1,4-Addition

1_2_vs_1_4_Addition_Workflow start Low Yield of 1,4-Adduct Presence of 1,2-Adduct check_nucleophile Evaluate Nucleophile 'Hard' or 'Soft'? start->check_nucleophile hard_nucleophile Use a 'softer' nucleophile (e.g., organocuprates instead of Grignards) check_nucleophile->hard_nucleophile Hard check_base Assess Base Strength check_nucleophile->check_base Soft hard_nucleophile->check_base strong_base Use a weaker, non-nucleophilic base (e.g., DBU, Et3N) check_base->strong_base Too Strong check_conditions Optimize Reaction Conditions check_base->check_conditions Appropriate strong_base->check_conditions lower_temp Lower the reaction temperature check_conditions->lower_temp change_solvent Change solvent to favor 1,4-addition (e.g., polar aprotic) lower_temp->change_solvent end Improved Yield of 1,4-Adduct change_solvent->end

Caption: Troubleshooting workflow for low yield due to competing 1,2-addition.

Quantitative Data on Nucleophile and Product Distribution

Nucleophile TypeReagent ExampleAddition Type FavoredTypical Yield of 1,4-AdductTypical Yield of 1,2-AdductReference
HardEthylmagnesium Bromide1,2-Addition<10%>90%[4]
SoftLithium Diethylcuprate1,4-Addition>90%<10%[4]
Issue 2: Disappearance of Product Over Time or on Workup (Retro-Michael Addition)

The reversibility of the Michael addition can lead to product loss, especially under thermal or basic conditions.

Logical Diagram for Addressing Retro-Michael Addition

Retro_Michael_Workflow start Product Disappearance (Suspected Retro-Michael) check_temp Review Reaction Temperature start->check_temp high_temp Lower reaction temperature check_temp->high_temp High check_base_workup Examine Base and Workup Conditions check_temp->check_base_workup Optimal high_temp->check_base_workup strong_base Use a milder base or neutralize carefully during workup check_base_workup->strong_base Strong Base trap_enolate Consider trapping the intermediate enolate check_base_workup->trap_enolate Mild strong_base->trap_enolate end Stable Michael Adduct trap_enolate->end

Caption: Workflow for mitigating product loss from retro-Michael addition.

Issue 3: Formation of High Molecular Weight Species (Polymerization)

Polymerization of the Michael acceptor can be a significant side reaction, leading to a complex mixture and low yield of the desired adduct.

Mitigation Strategies for Polymerization

StrategyDescription
Control Stoichiometry Use a slight excess of the Michael donor to ensure all of the acceptor is consumed by the desired reaction.
Lower Temperature Polymerization is often promoted by higher temperatures.
Use a Milder Catalyst/Base Strong bases can initiate anionic polymerization of the Michael acceptor.
Add a Radical Inhibitor If radical polymerization is suspected (e.g., initiated by light or impurities), adding an inhibitor like hydroquinone can be effective.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition

This protocol describes a typical procedure for the addition of a carbon nucleophile to an α,β-unsaturated ketone.

Materials:

  • Michael Donor (e.g., Diethyl malonate)

  • Michael Acceptor (e.g., Chalcone)

  • Base (e.g., Sodium ethoxide)

  • Solvent (e.g., Anhydrous ethanol)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • To a solution of the Michael donor (1.1 eq) in anhydrous ethanol, add the base (0.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Add a solution of the Michael acceptor (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: GC-MS Analysis for Quantification of Michael Adduct and Byproducts

This protocol outlines a general method for the quantitative analysis of a Michael addition reaction mixture.

Sample Preparation:

  • At various time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot with a suitable acidic solution (e.g., 1 M HCl in diethyl ether) to stop the reaction.

  • Add a known amount of an internal standard (a compound not present in the reaction mixture and with a different retention time).

  • Dilute the sample with a suitable solvent (e.g., ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the low ppm range).

GC-MS Parameters (Illustrative Example):

  • Column: DB-5ms (or equivalent non-polar column)

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Quantification:

  • Generate calibration curves for the Michael adduct and expected byproducts using authentic standards.

  • Analyze the reaction aliquots by GC-MS.

  • Integrate the peak areas of the adduct, byproducts, and the internal standard.

  • Calculate the concentration of each component using the calibration curves and the internal standard for correction.

Signaling Pathway and Side Reactions Diagram

Michael_Addition_Pathways cluster_main Desired Michael Addition Pathway cluster_side Common Side Reactions Michael Donor Michael Donor Enolate Enolate Michael Donor->Enolate Base 1,4-Adduct (Product) 1,4-Adduct (Product) Enolate->1,4-Adduct (Product) + Michael Acceptor 1,2-Adduct 1,2-Adduct Enolate->1,2-Adduct + Michael Acceptor (carbonyl attack) Michael Acceptor Michael Acceptor Polymer Polymer Michael Acceptor->Polymer Base/Initiator Retro-Michael Retro-Michael 1,4-Adduct (Product)->Retro-Michael Heat/Base 1,4-Adduct (Product)->Retro-Michael Retro-Michael->Michael Donor Retro-Michael->Michael Acceptor

Caption: Reaction pathways in Michael addition chemistry, including desired and side reactions.

References

Technical Support Center: Enhancing Drug-PEG Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of drug-PEG conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a drug-PEG conjugate and why is its solubility critical?

A drug-PEG conjugate is a molecule where a therapeutic agent (drug) is covalently attached to a polyethylene glycol (PEG) chain.[1][2] This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs.[3] Enhanced aqueous solubility is a primary benefit of PEGylation, particularly for hydrophobic drugs.[1][4][5][] Poor water solubility can limit a drug's bioavailability, absorption, and overall therapeutic efficacy.[1][2][4] By conjugating a hydrophilic polymer like PEG, the solubility of the resulting conjugate is often significantly increased, which can lead to improved drug delivery and effectiveness.[1][4]

Q2: What key factors influence the solubility of drug-PEG conjugates?

The solubility of a drug-PEG conjugate is a multifactorial issue influenced by:

  • The Drug Itself: The intrinsic hydrophobicity of the parent drug is a primary determinant.[7]

  • The PEG Polymer: The length, architecture (linear vs. branched), and molecular weight of the PEG chain play a crucial role.[8][9][10]

  • The Linker Chemistry: The chemical linker connecting the drug and PEG can impact the overall hydrophilicity and stability of the conjugate.[][8][11]

  • Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a higher number of conjugated drug molecules can increase hydrophobicity and lead to aggregation.[11][12]

  • Formulation Conditions: The pH, buffer composition, and presence of excipients in the final formulation can significantly affect solubility.[7]

Q3: How does the length and architecture of the PEG chain affect conjugate solubility?

Generally, longer PEG chains provide a greater hydrophilic effect, which can lead to increased water solubility and a reduction in aggregation.[7][8][9] The repeating ethylene oxide units in the PEG chain create a hydration shell that can mask the hydrophobic nature of the conjugated drug.[8]

The architecture of the PEG linker also plays a significant role. Branched or multi-arm PEG linkers can create a steric shield that physically separates hydrophobic drug molecules, further preventing aggregation and improving solubility.[9][11][12] This allows for a higher drug-to-antibody ratio (DAR) without compromising the solubility of the conjugate.[11][12]

Q4: What is the role of the linker in drug-PEG conjugate solubility?

The linker not only connects the drug to the PEG polymer but also influences the overall physicochemical properties of the conjugate.[][8] Hydrophilic linkers, such as those incorporating PEG chains, are a key strategy to mitigate aggregation and improve the solubility of conjugates, especially when dealing with hydrophobic drugs.[9][11][12] The choice of linker can significantly affect the potency, selectivity, and pharmacokinetics of the final conjugate.[11][12]

Troubleshooting Guide

Q5: My purified drug-PEG conjugate precipitated after storage. What are the potential causes and solutions?

  • Potential Cause: The intrinsic hydrophobicity of the drug molecule may still dominate, leading to poor solubility of the final conjugate in the chosen storage buffer.[7] High concentrations of the conjugate can also increase the likelihood of aggregation and precipitation.

  • Recommended Actions:

    • Re-dissolution: Try to re-dissolve the precipitate using gentle methods like sonication or gentle heating.[13] Be cautious, as excessive heat can degrade the conjugate.

    • Formulation Screening: The current buffer system may not be optimal. A screening of different buffers, pH conditions, and the addition of solubility-enhancing excipients should be performed.[7]

    • Concentration Adjustment: Consider reducing the storage concentration of the conjugate.

Q6: I'm observing aggregation during the purification of my drug-PEG conjugate. How can I minimize this?

  • Potential Cause: The conjugation of a hydrophobic drug to a biomolecule like an antibody can increase the propensity for intermolecular aggregation.[8][9] This can be exacerbated by high protein concentrations during the conjugation reaction.[7]

  • Recommended Actions:

    • Modify PEG Chain: If possible, using a longer or branched PEG chain can enhance hydrophilicity and provide steric hindrance to reduce aggregation.[7][8][11]

    • Optimize Reaction Conditions: Consider reducing the concentration of the protein or antibody in the conjugation reaction mixture.[7]

    • Purification Method: Utilize purification techniques appropriate for separating aggregates, such as size-exclusion chromatography (SEC).[7]

Q7: My drug-PEG conjugate has very low solubility in standard aqueous buffers. What formulation strategies can I explore?

  • Potential Cause: The conjugate may require specific formulation conditions to maintain solubility.

  • Recommended Actions:

    • pH Adjustment: Systematically screen a range of pH values to identify the pH at which the conjugate exhibits maximum solubility.

    • Co-solvents and Excipients: The use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) or solubility-enhancing excipients like surfactants (e.g., Tween 80) can be beneficial.[7][13][14]

    • Lyophilization: Lyophilization (freeze-drying) with subsequent reconstitution in an optimized buffer can sometimes improve solubility characteristics.[14]

Data Presentation

Table 1: Effect of PEG Chain Length on Conjugate Properties

PropertyNo PEG Linker4 kDa PEG Linker10 kDa PEG Linker
Half-life 19.6 min49.0 min (2.5-fold increase)219.5 min (11.2-fold increase)
In Vitro Cytotoxicity (IC50) ~5 nM31.9 nM (6.5-fold decrease)111.3 nM (22.5-fold decrease)
Solubility LowModerateHigh
Data synthesized from a study on Affibody-drug conjugates.[15]

Experimental Protocols

Protocol 1: General Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of the drug-PEG conjugate to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Create separate samples for each buffer condition being tested.

  • Equilibration:

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation (e.g., on a shaker or rotator) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the samples at high speed to pellet the undissolved conjugate.

    • Carefully collect the supernatant without disturbing the pellet. Filtration through a 0.22 µm filter can also be used.

  • Quantification:

    • Analyze the concentration of the dissolved conjugate in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is commonly used.[16][]

    • Construct a standard curve with known concentrations of the conjugate to accurately quantify the amount in the saturated solution.

  • Data Analysis:

    • The determined concentration represents the solubility of the conjugate under the tested conditions.

Protocol 2: Screening for Optimal Formulation

  • Buffer and pH Screening:

    • Prepare a series of buffers with varying pH values (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, tris buffer for pH 7.5-9).

    • Determine the solubility of the drug-PEG conjugate in each buffer using Protocol 1.

  • Excipient/Co-solvent Screening:

    • Using the optimal buffer and pH identified in the previous step, prepare solutions containing various concentrations of different solubility-enhancing excipients (e.g., polysorbate 80, PEG 300/400).[13]

    • Determine the solubility in each of these formulations.

  • Stability Assessment:

    • Incubate the conjugate in the most promising formulations at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period.

    • Periodically analyze the samples for signs of precipitation, aggregation (using SEC-HPLC), or degradation to assess the long-term stability of the formulation.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Troubleshooting Paths cluster_3 Solutions cluster_4 Verification start Low Solubility or Precipitation of Drug-PEG Conjugate action1 Review Conjugate Properties (Drug Hydrophobicity, PEG Length, Linker) start->action1 action2 Assess Formulation (Buffer, pH, Concentration) start->action2 path2 Conjugate Re-design action1->path2 path1 Formulation Optimization action2->path1 sol1 Screen Buffers & pH path1->sol1 sol2 Add Excipients/Co-solvents path1->sol2 sol3 Adjust Concentration path1->sol3 sol4 Increase PEG Chain Length path2->sol4 sol5 Use Branched PEG path2->sol5 sol6 Incorporate Hydrophilic Linker path2->sol6 end_goal Improved Solubility & Stability sol1->end_goal sol2->end_goal sol3->end_goal sol4->end_goal sol5->end_goal sol6->end_goal

Caption: Troubleshooting workflow for solubility issues.

Factors_Affecting_Solubility cluster_drug Drug Properties cluster_peg PEG Properties cluster_linker Linker Properties cluster_formulation Formulation center Drug-PEG Conjugate Solubility drug Intrinsic Hydrophobicity drug->center peg_length Chain Length peg_length->center peg_arch Architecture (Linear vs. Branched) peg_arch->center linker Hydrophilicity linker->center ph pH ph->center buffer Buffer Composition buffer->center excipients Excipients excipients->center

Caption: Factors influencing drug-PEG conjugate solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG3-acrylate. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and successful application of this reagent in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the proper conditions. The compound is sensitive to temperature, light, and moisture.[1] Upon receipt, it is recommended to store this compound at -15°C or below in a tightly sealed container.[1] Most suppliers recommend storage at -20°C. For optimal stability, keep the product in its original solid form and protect the vial from light, especially UV exposure. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the compound's integrity.[1] Storing the product in solution for extended periods is not recommended.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the acrylate group in this compound is pH-dependent, primarily due to the risk of hydrolysis of the ester linkage. Generally, PEG-acrylate is more susceptible to hydrolysis under basic conditions.[2][3] Acidic conditions can also lead to hydrolysis, although the rate may be slower than in basic media.[4] For applications in aqueous solutions, it is advisable to work at a neutral or slightly acidic pH (around 6.5-7.4) to minimize hydrolysis if the acrylate moiety needs to remain intact for subsequent reactions.[4]

Q3: Can I store this compound in a solvent? If so, which solvents are recommended?

A3: For long-term storage, it is best to keep this compound in its solid form.[1] If you need to prepare a stock solution for immediate or short-term use, anhydrous solvents are recommended to prevent hydrolysis. PEG-acrylates are generally soluble in many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[1] For reactions in aqueous buffers, freshly prepared solutions are ideal.

Q4: My this compound appears discolored or has formed particulates. Is it still usable?

A4: Physical changes such as discoloration, separation, or the presence of particles can be an indication of product degradation. Improper storage is a common cause of such deterioration. It is not recommended to use the product if you observe these changes, as it may lead to unreliable experimental results.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Thiol-Acrylate Michael Addition

Possible Causes:

  • Hydrolysis of the Acrylate Group: The acrylate group may have hydrolyzed due to exposure to moisture or non-optimal pH conditions during storage or the reaction itself.

  • Oxidation of the Thiol: The thiol-containing reactant may have oxidized, reducing the concentration of active nucleophile available for the reaction.

  • Incorrect Reaction pH: The Michael addition of a thiol to an acrylate is most efficient at a slightly basic pH (typically 7.5-8.5), where the thiol is partially deprotonated to the more nucleophilic thiolate anion.[5]

  • Steric Hindrance: The accessibility of the acrylate or thiol groups on your molecules of interest may be sterically hindered.

  • Presence of Inhibitors: Some commercial PEG-acrylate products contain inhibitors (e.g., MEHQ) to prevent premature polymerization. These are typically at low concentrations but could potentially affect reaction kinetics in sensitive systems.

Solutions:

  • Verify Reagent Integrity: Before starting your experiment, ensure that your this compound has been stored correctly. Use freshly prepared solutions.

  • Optimize Reaction pH: Perform the reaction in a buffer system that maintains a pH between 7.5 and 8.5. Be aware that at a pH above 8.0, the risk of side reactions may increase.[6]

  • Use an Inert Atmosphere: To prevent oxidation of thiols, degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Adjust Reactant Concentrations: If steric hindrance is a suspected issue, increasing the molar excess of one of the reactants may improve the reaction yield.

  • Consider a Catalyst: While the Michael addition can proceed without a catalyst, certain catalysts like tertiary amines or phosphines can accelerate the reaction rate, although they should be used at catalytic levels to avoid side products.[6]

Issue 2: Premature or Uncontrolled Polymerization During Hydrogel Formation

Possible Causes:

  • Exposure to Light: If using a photoinitiator, accidental exposure to ambient light can trigger premature polymerization.

  • High Temperatures: Elevated temperatures can sometimes initiate polymerization, even without an initiator.

  • Contamination: Contaminants such as peroxides or other radical sources can initiate unwanted polymerization.

Solutions:

  • Protect from Light: When working with photoinitiators, handle the pre-polymer solution in a light-protected vial or under amber lighting.[7]

  • Control Temperature: Maintain the recommended temperature for your specific protocol. Avoid excessive heating of the pre-polymer solution.

  • Use Fresh, High-Purity Reagents: Ensure all components of your reaction mixture are free from contaminants.

Data Presentation

The stability of the ester linkage in PEG-acrylates is a critical factor for their successful application. The rate of hydrolysis is highly dependent on the pH of the solution.

pH ConditionRelative Hydrolysis Rate of Acrylate EsterStability Considerations
Acidic (pH < 6)ModerateAcid-catalyzed hydrolysis can occur, leading to cleavage of the acrylate group.[4]
Neutral (pH ~7.4)LowGenerally stable for extended periods, suitable for many biological applications.[4]
Basic (pH > 8)HighBase-catalyzed hydrolysis is significantly faster, leading to rapid degradation of the acrylate.[2]

Experimental Protocols

Detailed Methodology: Thiol-Acrylate Michael Addition for Bioconjugation

This protocol describes a general procedure for conjugating a thiol-containing molecule (e.g., a peptide with a cysteine residue) to this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.0, degassed.

  • Quenching Reagent (optional): A small molecule thiol like N-acetylcysteine or β-mercaptoethanol.

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound in the same degassed reaction buffer to a concentration that will achieve the desired molar excess (typically 1.5 to 5-fold molar excess over the thiol).

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the thiol-containing molecule.

    • Mix gently and allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by analytical HPLC or by using a thiol-quantification assay (e.g., Ellman's reagent) to measure the disappearance of free thiols.[5]

  • Quenching the Reaction (Optional):

    • If there is a significant excess of unreacted acrylate that could interfere with downstream applications, the reaction can be quenched by adding a small molar excess of a quenching reagent. Allow this to react for 30 minutes.

  • Purification:

    • Purify the resulting conjugate from unreacted starting materials and byproducts using a suitable chromatography technique such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (MS) and HPLC.

Mandatory Visualization

experimental_workflow Experimental Workflow: Thiol-Acrylate Michael Addition cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis thiol Dissolve Thiol-Molecule in Degassed Buffer mix Mix Reactants (pH 7.5-8.0, RT, 1-2h) thiol->mix peg Dissolve this compound in Degassed Buffer peg->mix quench Optional: Quench Excess Acrylate mix->quench purify Purify Conjugate (e.g., HPLC) quench->purify analyze Characterize Product (e.g., Mass Spec) purify->analyze

References

Technical Support Center: Effective Removal of Inhibitors from Acrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing inhibitors from acrylate monomers. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they added to acrylate monomers?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like acrylates to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[1] These compounds function by scavenging free radicals, which are the initiators of polymerization.[1]

Q2: When is it necessary to remove the inhibitor from an acrylate monomer?

A2: Inhibitor removal is a critical step before many polymerization reactions. The presence of an inhibitor can interfere with the initiator, leading to reduced efficiency, unpredictable reaction kinetics, and altered polymer properties. For applications requiring precise control over the polymerization process or where impurities can affect the final product, removing the inhibitor is essential.

Q3: What are the most common methods for removing inhibitors from acrylate monomers?

A3: The most common and effective methods for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers are:

  • Caustic Wash (Aqueous NaOH Extraction): This method involves washing the monomer with a sodium hydroxide solution to convert the acidic phenolic inhibitor into a water-soluble salt, which can then be separated.[2][3]

  • Column Chromatography: This technique involves passing the monomer through a column packed with an adsorbent material, typically basic alumina, which retains the polar inhibitor.[2][4]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in their boiling points.[2]

Q4: What is the typical concentration of inhibitors in commercially available acrylate monomers?

A4: The concentration of inhibitors in commercial acrylate monomers can vary. For example, acrylic acid is often stabilized with 100 to 200 ppm of MEHQ.[5] Methyl acrylate (MA) may contain up to 100 ppm of MEHQ, while ethyl methacrylate (EMA) can have between 15-20 ppm.[6] Some specialty systems may require inhibitor concentrations in the range of 50 - 100 ppm.[7]

Troubleshooting Guide

This guide addresses common problems encountered during and after the removal of inhibitors from acrylate monomers.

Q: My polymerization reaction failed to initiate or is significantly delayed after removing the inhibitor. What could be the cause?

A: Failure to initiate polymerization is a common issue and can often be attributed to the following:

  • Incomplete Inhibitor Removal: Residual inhibitor in the monomer will continue to scavenge free radicals, preventing the polymerization from starting.

  • Insufficient Initiator Concentration: The amount of initiator may not be enough to overcome the effects of any remaining inhibitor and initiate the polymerization process effectively.[8]

  • Presence of Oxygen: Dissolved oxygen can act as an inhibitor and is known to enhance the inhibitory effect of MEHQ.[6]

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling.

Recommended Solutions:

  • Ensure the inhibitor removal process is thorough. For a caustic wash, repeat the washing steps. For column chromatography, ensure you are using a sufficient amount of fresh adsorbent.

  • Increase the initiator concentration to counteract the effect of any residual inhibitor.

  • Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[8]

  • Verify the purity and activity of your initiator.

.

G cluster_input Initial State cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_final Further Action start Polymerization Fails or is Incomplete inhibitor_check Was the inhibitor removed or accounted for? start->inhibitor_check oxygen_check Was the reaction mixture deoxygenated? inhibitor_check->oxygen_check Yes remove_inhibitor Remove inhibitor (caustic wash/alumina column). Increase initiator concentration. inhibitor_check->remove_inhibitor No initiator_check Is the initiator concentration and activity correct? oxygen_check->initiator_check Yes purge_gas Purge with inert gas (N2, Ar) before and during reaction. oxygen_check->purge_gas No temp_check Is the reaction temperature appropriate? initiator_check->temp_check Yes adjust_initiator Increase initiator concentration. Verify initiator purity and activity. initiator_check->adjust_initiator No adjust_temp Adjust temperature to initiator's optimal range. Ensure uniform heating. temp_check->adjust_temp No further_investigation If issues persist, consider monomer purity and other contaminants. temp_check->further_investigation Yes

Caption: Troubleshooting workflow for failed acrylate polymerization.

Q: My acrylate monomer polymerized prematurely after I removed the inhibitor. How can I prevent this?

A: Premature polymerization of uninhibited monomers is a significant safety hazard. The primary causes are:

  • Elevated Temperatures: Acrylate polymerization is exothermic and can be initiated by heat.[9]

  • Exposure to Light: UV radiation from sunlight or laboratory light sources can trigger polymerization.[9]

  • Contamination: Contact with initiators such as peroxides, oxidizing agents, or metal salts can lead to rapid polymerization.[10]

Recommended Solutions:

  • Use the purified monomer immediately after removing the inhibitor.[8]

  • If immediate use is not possible, store the uninhibited monomer at low temperatures and in the dark for a very short period.

  • Ensure all glassware and equipment are scrupulously clean and free of any potential contaminants.

Q: I observed the formation of an emulsion during the caustic wash of my acrylate monomer. How can I resolve this?

A: Emulsion formation can occur during the liquid-liquid extraction process, making the separation of the organic and aqueous layers difficult.

Recommended Solutions:

  • Instead of vigorous shaking, gently invert the separatory funnel to mix the layers.

  • Allow the mixture to stand for a longer period to allow the layers to separate.

  • Adding a small amount of brine (saturated sodium chloride solution) can help to break the emulsion.

Data Presentation

MonomerInhibitorTypical Concentration (ppm)
Acrylic AcidMEHQ100 - 200[5]
Methyl Acrylate (MA)MEHQ≤ 100[6]
Ethyl Methacrylate (EMA)MEHQ≤ 15 - 20[6]
Methyl Methacrylate (MMA)MEHQ, Topanol-A50 - 100+[7]

Experimental Protocols

Below are detailed methodologies for the two most common methods of inhibitor removal.

Protocol 1: Inhibitor Removal using a Caustic Wash

This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[8]

Materials:

  • Acrylate monomer containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Stir plate and stir bar

Procedure:

  • Place the acrylate monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.[8]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH.

  • Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.

  • Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[8]

Protocol 2: Inhibitor Removal using an Alumina Column

This method is suitable for lab-scale purification and is effective for polar inhibitors like MEHQ and HQ.[1]

Materials:

  • Acrylate monomer containing inhibitor

  • Basic alumina (activated)

  • Chromatography column or a glass pipette with a glass wool plug

  • Collection flask

Procedure:

  • Prepare the column by packing it with basic alumina. For a small scale, a glass pipette with a glass wool plug at the bottom can be used.

  • Carefully add the acrylate monomer to the top of the column.

  • Allow the monomer to pass through the alumina column under gravity or with gentle positive pressure (e.g., from a pipette bulb).

  • Collect the purified monomer as it elutes from the column. The inhibitor will be retained on the alumina.

  • Use the purified monomer immediately.

.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Removal Methods cluster_outcome Result start Need to Remove Inhibitor from Acrylate Monomer inhibitor_type What is the inhibitor type? start->inhibitor_type scale What is the scale of the experiment? inhibitor_type->scale Phenolic (MEHQ, HQ) distillation Vacuum Distillation inhibitor_type->distillation Non-phenolic or Unknown caustic_wash Caustic Wash (NaOH) scale->caustic_wash Larger Scale alumina_column Alumina Column scale->alumina_column Small to Medium Scale purified_monomer Purified Monomer (Use Immediately) caustic_wash->purified_monomer alumina_column->purified_monomer distillation->purified_monomer

Caption: Workflow for selecting an inhibitor removal method.

References

Technical Support Center: Optimizing Photoinitiator Concentration for Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when optimizing photoinitiator concentration for hydrogel crosslinking.

Troubleshooting Guide

Researchers may encounter several common issues during the photocrosslinking of hydrogels. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Incomplete or No Hydrogel Formation

If the hydrogel does not form a solid gel after photocrosslinking, it could be due to several factors.[1]

  • Insufficient UV Exposure: The duration or intensity of the UV light may not be adequate to initiate and sustain the polymerization reaction.

  • Incorrect Photoinitiator Concentration: Too little photoinitiator will result in an incomplete reaction, while too much can cause rapid surface polymerization, preventing light from penetrating deeper layers.[1]

  • Inhibited Polymerization: The presence of oxygen or other radical scavengers can inhibit the free-radical polymerization process.

  • Photoinitiator Degradation: Photoinitiators are often light-sensitive and can degrade over time if not stored correctly.

Troubleshooting Workflow: Incomplete Gelation

start Start: Incomplete Gelation check_uv Verify UV Source (Wavelength, Intensity, Time) start->check_uv check_pi_conc Review Photoinitiator Concentration check_uv->check_pi_conc UV OK increase_uv_exposure Increase UV Exposure Time or Intensity check_uv->increase_uv_exposure Issue Found check_storage Check Photoinitiator Storage & Age check_pi_conc->check_storage Concentration OK optimize_pi_conc Optimize Photoinitiator Concentration check_pi_conc->optimize_pi_conc Issue Found check_inhibitors Assess for Potential Inhibitors (e.g., Oxygen) check_storage->check_inhibitors Storage OK replace_pi Use Fresh Photoinitiator check_storage->replace_pi Issue Found deaerate_solution De-gas Precursor Solution check_inhibitors->deaerate_solution Issue Found end Successful Gelation check_inhibitors->end No Inhibitors increase_uv_exposure->check_pi_conc optimize_pi_conc->check_storage replace_pi->check_inhibitors deaerate_solution->end

Caption: Troubleshooting workflow for incomplete hydrogel gelation.

Issue 2: Weak Mechanical Properties

Weak mechanical properties, such as low stiffness, are often due to low crosslinking density.[1]

  • Suboptimal Photoinitiator Concentration: The concentration may not be ideal for achieving efficient and uniform crosslinking.

  • Insufficient UV Exposure: Longer exposure times or higher UV intensity can increase the degree of crosslinking.[1]

  • Low Polymer Concentration: A lower concentration of the polymer in the precursor solution will lead to a less dense network.

Issue 3: Excessive Swelling

Excessive swelling of the hydrogel is typically an indication of low crosslinking density, as a loosely crosslinked network can absorb a large amount of water.[2] To control this, strategies to increase the crosslinking density should be employed.[2]

Issue 4: Poor Cell Viability (for cell-laden hydrogels)

The viability of cells encapsulated in hydrogels can be affected by several factors related to the photocrosslinking process.[3]

  • Photoinitiator Cytotoxicity: Some photoinitiators can be cytotoxic, especially at higher concentrations.[4][5][6]

  • UV Exposure: Prolonged exposure to high-intensity UV light can damage cells.[3]

  • Heat Generation: The polymerization reaction can be exothermic, and excessive heat can be detrimental to cells.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal photoinitiator concentration?

The optimal concentration depends on the specific photoinitiator, polymer system, and desired hydrogel properties. It is generally determined empirically by testing a range of concentrations and evaluating the resulting hydrogel's mechanical properties, swelling ratio, and, if applicable, cell viability. A bell-shaped response is often observed, where properties improve up to an optimal concentration and then decline.[7][8]

Q2: What are the common photoinitiators used for hydrogel crosslinking?

Commonly used photoinitiators include Irgacure 2959 (I2959), Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and Eosin Y.[7][8][9] The choice of photoinitiator will depend on the light source available (UV or visible light) and the cytotoxicity constraints of the application.[5]

Q3: How does photoinitiator concentration affect the mechanical properties of the hydrogel?

Increasing the photoinitiator concentration generally leads to a higher crosslinking density, resulting in increased stiffness and a higher storage modulus, up to a certain point.[10][11] However, excessively high concentrations can lead to the formation of shorter polymer chains and a less uniform network, which can decrease mechanical strength.[6][12]

Q4: Can the photoinitiator concentration affect the swelling behavior of the hydrogel?

Yes, a higher photoinitiator concentration typically results in a more densely crosslinked network, which restricts water uptake and leads to a lower equilibrium swelling ratio.[2][13] Conversely, lower concentrations can result in excessive swelling.[2]

Q5: What is the impact of photoinitiator concentration on cell viability in 3D cell culture?

Higher concentrations of photoinitiators can lead to decreased cell viability due to increased cytotoxicity.[4][6][14] It is crucial to find a balance between achieving the desired mechanical properties and maintaining high cell viability.[3]

Data Presentation

Table 1: Effect of Photoinitiator Concentration on Hydrogel Properties

PhotoinitiatorPolymer SystemConcentration RangeEffect on Mechanical PropertiesEffect on SwellingReference
Irgacure 2959Chitosan-Alginate1% - 4%Increased adhesion with increasing concentration.Decreased swelling with increasing concentration.[13]
Irgacure 2959Poly(ethylene glycol) dimethacrylate (PEGDMA)0.01% - 1% (w/v)Tensile strength decreased as concentration increased.Swelling increased as concentration increased.[6]
LAPGelatin Methacryloyl (GelMA)0.01% - 0.5% (w/v)Optimal concentration for maximizing properties exists.Higher concentrations can lead to accelerated degradation.[7][8]
Eosin YGelatin Methacryloyl (GelMA)0.005 - 0.1 mMOptimal concentration for superior stiffness.Minimal swelling at optimal concentrations.[7][8]

Table 2: Comparison of Common Photoinitiators

PhotoinitiatorExcitation WavelengthAdvantagesDisadvantages
Irgacure 2959~365 nm (UV)Well-established, good cytocompatibility at low concentrations.[4]Requires UV light which can be damaging to cells.[3]
LAP~405 nm (Visible Light)High reactivity, can be used with visible light, generally good cytocompatibility.[7][8][9]Can induce cytotoxicity at higher concentrations.[3]
Eosin Y~530 nm (Visible Light)Activated by visible light, can produce stiff hydrogels.[7][8]Often requires a co-initiator, can have more complex crosslinking kinetics.[7]

Experimental Protocols

1. Protocol for Optimizing Photoinitiator Concentration

This protocol outlines the steps to determine the optimal photoinitiator concentration for a given hydrogel system.

Workflow for Photoinitiator Optimization

cluster_characterization Characterization start Start: Define Hydrogel System (Polymer, Solvent) select_pi Select Photoinitiator (e.g., I2959, LAP) start->select_pi prepare_solutions Prepare Precursor Solutions with Varying PI Concentrations select_pi->prepare_solutions crosslink Photocrosslink Hydrogels (Consistent UV/Visible Light Exposure) prepare_solutions->crosslink characterize Characterize Hydrogel Properties crosslink->characterize mechanical_testing Mechanical Testing (Rheology, Compression) characterize->mechanical_testing swelling_study Swelling Study characterize->swelling_study cell_viability Cell Viability Assay (if applicable) characterize->cell_viability analyze Analyze Data and Determine Optimal Concentration end Optimized Hydrogel analyze->end mechanical_testing->analyze swelling_study->analyze cell_viability->analyze

Caption: Experimental workflow for optimizing photoinitiator concentration.

Methodology:

  • Prepare Precursor Solutions: Prepare a stock solution of the hydrogel precursor (polymer dissolved in a suitable solvent). Aliquot the precursor solution and add the photoinitiator at various concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5% w/v).

  • Photocrosslinking: Dispense a defined volume of each precursor solution into a mold. Expose the solutions to a UV or visible light source at a specific intensity and for a fixed duration to initiate crosslinking.

  • Characterization:

    • Mechanical Testing: Perform rheological analysis to determine the storage (G') and loss (G'') moduli.[2] Alternatively, conduct compression testing to measure the compressive modulus.[15][16]

    • Swelling Study: Measure the initial weight of the hydrogel samples. Immerse them in a buffer solution (e.g., PBS) and measure their weight at regular intervals until equilibrium is reached. Calculate the swelling ratio.[15]

    • Cell Viability Assay (for cell-laden hydrogels): If encapsulating cells, perform a cell viability assay (e.g., Live/Dead staining, CCK-8, or MTS assay) to quantify the percentage of live cells after crosslinking.[17][18][19] It is important to note that the accuracy of some 2D viability assays can be affected in 3D hydrogel constructs, and validation with microscopy is recommended.[17][20]

2. Protocol for Rheological Characterization of Hydrogels

A standardized approach for analyzing the rheological properties of hydrogels is crucial for comparing results across different studies.[2]

  • Time Sweep: To determine the gelation time, monitor the storage (G') and loss (G'') moduli over time immediately after the addition of the crosslinking agent or initiation of photocrosslinking.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency.

  • Frequency Sweep: To determine the equilibrium modulus, conduct a frequency sweep within the LVER.

  • Final Time Sweep: Perform a final time sweep using the parameters determined from the strain and frequency sweeps to accurately report the equilibrium moduli and gelation time.[2]

References

troubleshooting guide for inconsistent mechanical properties in PEG hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent mechanical properties in polyethylene glycol (PEG) hydrogels.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Question 1: Why are my PEG hydrogels consistently too soft or exhibiting a lower-than-expected compressive/shear modulus?

Answer:

Low mechanical stiffness in PEG hydrogels is a common issue that can often be traced back to the formulation and crosslinking process. The primary causes are insufficient crosslink density or issues with the polymerization reaction.

Potential Causes and Solutions:

  • Low Polymer Concentration: The concentration of the PEG precursor is a primary determinant of hydrogel stiffness. A lower concentration results in a larger mesh size and lower modulus.[1][2]

    • Solution: Increase the weight/volume (w/v) percentage of the PEG precursor in your pre-gel solution. This will decrease the average distance between crosslinks, leading to a stiffer hydrogel.[1]

  • High PEG Molecular Weight (MW): For a given concentration, using a higher MW PEG precursor will result in a lower crosslink density, and thus a softer gel.[1][3]

    • Solution: Switch to a lower MW PEG precursor (e.g., from 10 kDa to 3.4 kDa). Lower MW PEGs create more brittle hydrogels with higher tensile modulus.[1]

  • Inefficient Crosslinking Reaction: Incomplete or inefficient polymerization will result in a poorly formed network.

    • Photoinitiator Issues: The concentration and type of photoinitiator are critical. Too low a concentration can lead to incomplete polymerization.[4] Increasing the photoinitiator concentration can lead to a significant increase in the storage modulus.[4]

      • Solution: Optimize the photoinitiator concentration. Ensure it is fully dissolved in the precursor solution. Also, verify that the UV light source wavelength matches the absorption maximum of your chosen photoinitiator (e.g., 365 nm for LAP or I2959).[4]

    • UV Exposure Time/Intensity: Insufficient UV exposure time or low light intensity will not generate enough free radicals to complete the polymerization.

      • Solution: Increase the UV exposure time or the intensity of the UV lamp. Ensure the distance between the lamp and the hydrogel is consistent between experiments.

    • Oxygen Inhibition: Dissolved oxygen in the precursor solution can quench free radicals, inhibiting the polymerization of acrylate-based monomers.[5]

      • Solution: Degas the precursor solution before adding the initiator and before UV exposure. This can be done by bubbling nitrogen or argon gas through the solution.

Question 2: My hydrogels are cracking or fracturing easily. Why are they so brittle?

Answer:

Hydrogel brittleness is often associated with a network structure that cannot effectively dissipate energy under strain. This is typically caused by very high crosslink density.

Potential Causes and Solutions:

  • Low PEG Molecular Weight: Hydrogels made from low MW PEG precursors tend to be more brittle and fail at lower strains.[1]

    • Solution: Use a higher MW PEG precursor. This increases the length of the polymer chains between crosslinks, allowing for more chain extension before failure.[1]

  • High Polymer Concentration: A very high PEG concentration can lead to a dense, highly crosslinked network that is inherently brittle.[1]

    • Solution: Reduce the w/v percentage of the PEG precursor in your formulation to increase the mesh size and flexibility of the network.[1]

  • Excessive Crosslinker Concentration: If using a separate crosslinking agent (e.g., for multi-arm PEGs), an excessive amount will lead to a very high crosslink density and brittleness.

    • Solution: Reduce the molar ratio of the crosslinker relative to the PEG precursor.

Question 3: I'm observing high batch-to-batch variability in the mechanical properties of my hydrogels. What could be the cause?

Answer:

High variability is often due to subtle inconsistencies in the hydrogel preparation and polymerization process. Meticulous control over experimental parameters is key to reproducibility.

Potential Causes and Solutions:

  • Inconsistent Pipetting and Mixing: Small errors in the volumes of precursor, initiator, or solvent can lead to significant differences in the final polymer concentration and crosslink density.

    • Solution: Use calibrated pipettes and ensure all components are thoroughly mixed before initiating polymerization. Prepare a master mix for each batch to minimize pipetting errors between individual hydrogels.

  • Variable UV Light Exposure: Fluctuations in the UV lamp output, or inconsistent distances between the lamp and the samples, will affect the extent of polymerization.

    • Solution: Allow the UV lamp to warm up before use to ensure a stable output. Use a fixed sample holder to maintain a constant distance from the light source for all samples.

  • Temperature Fluctuations: Polymerization kinetics can be temperature-dependent.

    • Solution: Perform the polymerization reaction in a temperature-controlled environment.

  • Inconsistent Swelling Time: Mechanical properties should be measured after the hydrogels have reached equilibrium swelling, as properties can change significantly during the swelling process.[6][7]

    • Solution: Standardize the swelling protocol. Allow all hydrogels to swell in a consistent buffer (e.g., PBS) for a fixed amount of time (e.g., 24-48 hours) before mechanical testing.[6]

Question 4: My hydrogels are swelling inconsistently or to a different degree than expected. What factors control swelling?

Answer:

The swelling ratio is inversely related to the crosslink density of the hydrogel network.[1][7] Any factor that affects the network structure will also affect swelling.

Potential Causes and Solutions:

  • Variations in Crosslink Density: As discussed in previous questions, inconsistencies in PEG concentration, MW, or polymerization efficiency will lead to variable crosslink densities and, therefore, inconsistent swelling.[1][2]

    • Solution: Refer to the solutions for Questions 1 and 3 to ensure a consistent and complete polymerization reaction.

  • Ionic Strength of Swelling Medium: The swelling of PEG hydrogels can be sensitive to the ionic strength of the surrounding solution.[8]

    • Solution: Always use the same swelling medium (e.g., deionized water vs. PBS) with a consistent pH and ionic strength for all experiments and allow sufficient time to reach equilibrium.[7]

  • Incomplete Removal of Soluble Fractions: Uncrosslinked polymer chains can leach out of the hydrogel during swelling, affecting the final swollen mass.

    • Solution: Ensure a sufficient swelling time with regular changes of the swelling buffer to wash out any soluble, non-crosslinked polymer fractions.

Data Summary Tables

Table 1: Effect of PEG Precursor Properties on Hydrogel Mechanical and Physical Properties
Parameter ChangeCompressive/Tensile ModulusSwelling RatioMesh SizeBrittlenessCitation(s)
Increase PEG ConcentrationIncreasesDecreasesDecreasesIncreases[1][2]
Increase PEG Molecular Weight (MW)DecreasesIncreasesIncreasesDecreases[1][3][9]
Table 2: Effect of Photoinitiator Concentration on Hydrogel Properties
Parameter ChangeStorage Modulus (Stiffness)Swelling RatioTensile StrengthCitation(s)
Increase Photoinitiator Conc.IncreasesIncreasesDecreases[4][10][11]

Note: The relationship between photoinitiator concentration and properties can be complex. While some studies show increased swelling with higher initiator concentration, others report that higher crosslinking (leading to higher modulus) generally decreases swelling. This may depend on the specific initiator and polymer system.[10][12]

Visual Troubleshooting and Relationship Diagrams

A logical workflow can help diagnose issues with hydrogel stiffness.

TroubleshootingWorkflow Start Problem: Hydrogel is too soft CheckConc Is PEG concentration correct? Start->CheckConc CheckMW Is PEG Molecular Weight appropriate? CheckConc->CheckMW Yes IncreaseConc Action: Increase PEG concentration CheckConc->IncreaseConc No CheckInitiator Is photoinitiator concentration adequate? CheckMW->CheckInitiator Yes DecreaseMW Action: Decrease PEG MW CheckMW->DecreaseMW No (Too High) CheckUV Is UV exposure time/intensity sufficient? CheckInitiator->CheckUV Yes IncreaseInitiator Action: Increase initiator concentration CheckInitiator->IncreaseInitiator No IncreaseUV Action: Increase UV exposure time/intensity CheckUV->IncreaseUV No Resolved Problem Resolved CheckUV->Resolved Yes IncreaseConc->Resolved DecreaseMW->Resolved IncreaseInitiator->Resolved IncreaseUV->Resolved

Caption: Troubleshooting workflow for low hydrogel stiffness.

The following diagram illustrates the relationships between key formulation parameters and the resulting hydrogel properties.

ParameterRelationships cluster_params Formulation Parameters cluster_props Resulting Properties PEG_Conc PEG Concentration XLink_Density Crosslink Density PEG_Conc->XLink_Density + PEG_MW PEG Molecular Weight PEG_MW->XLink_Density - Initiator_Conc Initiator Concentration Initiator_Conc->XLink_Density + Stiffness Stiffness (Modulus) XLink_Density->Stiffness + Swelling Swelling Ratio XLink_Density->Swelling - MeshSize Mesh Size XLink_Density->MeshSize -

Caption: Influence of formulation parameters on hydrogel properties.

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight (MW) of the PEG precursor influence mechanical properties? The molecular weight of the PEG precursor is inversely related to the mechanical stiffness of the resulting hydrogel.[3] Higher MW PEG chains result in a greater distance between crosslinking points, leading to a larger mesh size, a higher swelling ratio, and a lower compressive and tensile modulus.[1] Conversely, lower MW PEGs create denser networks that are stiffer but often more brittle.[1]

Q2: What is the role of the photoinitiator and its concentration? A photoinitiator is a compound that, upon absorbing light of a specific wavelength (usually UV), generates reactive species (free radicals) that initiate the polymerization of the PEG precursors (e.g., PEG-diacrylate).[13] The concentration of the photoinitiator is crucial; it can affect both the speed of gelation and the final mechanical properties.[4] Increasing the photoinitiator concentration generally leads to a higher crosslink density and a stiffer hydrogel, though excessively high concentrations can sometimes have negative effects on mechanical properties and may increase cytotoxicity.[4][11]

Q3: How does the crosslinking mechanism (e.g., chain-growth vs. step-growth) affect the hydrogel network and protein release? The crosslinking mechanism dictates the final network structure.

  • Chain-growth polymerization (e.g., free-radical polymerization of PEG-diacrylate) involves the rapid addition of monomers to a growing polymer chain, often resulting in a more heterogeneous network structure. In these hydrogels, decreasing PEG concentration increases protein release, but increasing PEG molecular weight may not have a significant effect.[14]

  • Step-growth polymerization (e.g., Michael-type addition or click chemistry with multi-arm PEGs) involves the reaction of functional groups, leading to a more ordered and homogeneous network. For these hydrogels, both decreasing PEG concentration and increasing PEG molecular weight lead to an increase in protein release efficiency.[14]

Q4: Can I tune the degradation rate of my PEG hydrogels, and how does this relate to mechanical properties? Yes, the degradation rate can be tuned by incorporating hydrolytically or enzymatically labile bonds into the PEG backbone or crosslinks. For many common PEG-acrylate hydrogels, degradation occurs via hydrolysis of the ester linkages.[7] As the hydrogel degrades, crosslinks are broken, which reduces the crosslink density. This leads to a decrease in mechanical modulus and an increase in the swelling ratio over time, eventually followed by mass loss.[7][15]

Experimental Protocols

Protocol 1: Swelling Ratio Measurement

This protocol determines the water-absorbing capacity of the hydrogel, which is inversely related to its crosslink density.

Methodology:

  • Fabricate hydrogel samples of a known geometry (e.g., cylindrical discs).

  • After polymerization, carefully blot the surface of each hydrogel to remove excess liquid and measure its initial mass (this can be considered the relaxed mass, but for swelling ratio, the dry mass is the key denominator).

  • Lyophilize (freeze-dry) the hydrogels for 24-48 hours until all water is removed. Record the dry weight (Wd).[7]

  • Immerse the dried hydrogels in a swelling medium (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).[6]

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the solution.

  • Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water and record the swollen weight (Ws).[7]

  • Replace the swelling medium at each time point to ensure consistent conditions.

  • Continue until the weight no longer changes between time points, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium mass swelling ratio (Qm) using the formula: Qm = Ws / Wd [7]

Protocol 2: Mechanical Property Characterization via Unconfined Compression

This protocol measures the compressive modulus, a key indicator of hydrogel stiffness.

Methodology:

  • Prepare cylindrical hydrogel samples with a known diameter and height (a low aspect ratio, e.g., 5 mm diameter and 2.5 mm height, is common).[16]

  • Ensure the hydrogels have reached equilibrium swelling in a suitable buffer before testing.

  • Place a single, swollen hydrogel sample onto the lower platen of a mechanical testing machine (e.g., an Instron or similar device).

  • Lower the upper platen until it just makes contact with the hydrogel surface (a small preload, e.g., 0.01 N, is typically applied).

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute) until a predefined strain (e.g., 15-20%) or until the hydrogel fractures.

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus, E) is calculated as the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.[1]

Protocol 3: Rheological Analysis

Rheology provides detailed information on the viscoelastic properties of the hydrogel, including the storage modulus (G', a measure of elastic stiffness) and the loss modulus (G'', a measure of viscous properties).

Methodology:

  • Place a hydrogel sample (typically a disc) onto the lower plate of a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).[6]

  • Lower the upper plate to the desired gap, which should be slightly less than the hydrogel thickness to ensure good contact.

  • To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency (e.g., 1 Hz). This identifies the range of strains where the modulus is independent of the applied strain.

  • Select a strain from within the LVR for subsequent tests.

  • Perform a frequency sweep at the selected constant strain to measure the storage (G') and loss (G'') moduli across a range of frequencies. For most crosslinked hydrogels, G' will be significantly higher than G'' and relatively independent of frequency.[3]

  • To monitor gelation in real-time, the liquid precursor solution can be placed on the rheometer, and a time sweep can be performed during UV exposure. The gel point is often defined as the crossover point where G' becomes greater than G''.[17]

References

Acrylate-Based Hydrogels: A Technical Support Center for Controlling Swelling and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acrylate-based hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the swelling and degradation rates of these versatile biomaterials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of acrylate-based hydrogels.

IssuePossible Cause(s)Suggested Solution(s)
Excessive/Uncontrolled Swelling 1. Low Crosslinking Density: Insufficient crosslinker concentration during synthesis leads to a looser network that can absorb more water.[1] 2. Incorrect pH or Ionic Strength of Buffer: For pH-sensitive hydrogels containing acidic or basic monomers (e.g., acrylic acid), buffer conditions promoting ionization of these groups will increase electrostatic repulsion within the network, leading to higher swelling.[2][3][4] 3. High Concentration of Hydrophilic Monomers: A higher ratio of hydrophilic monomers (e.g., acrylic acid, 2-hydroxyethyl methacrylate) to hydrophobic monomers will increase the hydrogel's affinity for water.[3][5] 4. Low Initial Polymer Volume Fraction: A lower concentration of polymer during synthesis can result in a larger mesh size and higher swelling capacity.1. Increase the molar ratio of the crosslinking agent (e.g., ethylene glycol dimethacrylate, N,N'-methylenebisacrylamide) in the synthesis protocol.[6] 2. Adjust the pH of the swelling medium to suppress the ionization of acidic or basic groups. Increasing the ionic strength of the solution can also shield charges and reduce electrostatic repulsion.[1][2] 3. Modify the monomer feed ratio to include more hydrophobic monomers to decrease water uptake.[3][7] 4. Increase the total monomer concentration during polymerization to create a denser network.
Insufficient Swelling 1. High Crosslinking Density: An excess of crosslinker creates a rigid and dense network with limited capacity for swelling.[1][8] 2. Presence of Entrapped Non-polar Substances: Residual unreacted hydrophobic monomers or other non-polar molecules can hinder water uptake.[1] 3. Aggregation of Polymer Chains: Poor solubilization of monomers or prepolymers before crosslinking can lead to a non-uniform, dense network.[1]1. Decrease the concentration of the crosslinking agent in the synthesis protocol.[1] 2. Ensure complete polymerization and purify the hydrogel after synthesis (e.g., by dialysis or washing) to remove unreacted components. 3. Optimize the solvent system and mixing conditions to ensure all components are fully dissolved before initiating polymerization.
Premature or Uncontrolled Degradation 1. Hydrolytically Labile Crosslinker/Backbone: The presence of ester bonds in the polymer backbone or crosslinker makes the hydrogel susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[9][10][11] 2. Presence of Enzymes: If the hydrogel contains enzyme-cleavable linkages and is in a biological medium, enzymatic degradation will occur.[12][13][14][15] 3. Radical-Mediated Degradation: Exposure to radical species, which can be generated by photoinitiators upon UV exposure, can lead to cleavage of thioether bonds in some thiol-acrylate hydrogels.[16][17]1. For slower hydrolytic degradation, use crosslinkers or monomers with less labile bonds. Control the pH and temperature of the degradation medium.[10] 2. If enzymatic degradation is not desired, use synthetic polymers that do not contain enzyme recognition sites. If it is desired, the degradation rate can be controlled by the concentration of the enzyme or the density of cleavable sites.[14][18] 3. To avoid unwanted radical-mediated degradation, minimize exposure to UV light after polymerization or use a different crosslinking chemistry. To control this degradation, the concentration of the radical initiator and the intensity of the light can be modulated.[16]
Slow or No Degradation 1. Hydrolytically Stable Polymer Network: The hydrogel is composed of monomers and crosslinkers that do not contain hydrolytically cleavable bonds (e.g., polyacrylamide).[19] 2. Absence of Specific Enzymes: For enzyme-degradable hydrogels, the required enzyme is not present in the degradation medium.[12][13] 3. High Crosslinking Density: A highly crosslinked network can sterically hinder the access of water or enzymes to the degradable linkages.[20]1. Incorporate hydrolytically degradable monomers or crosslinkers containing ester bonds into the hydrogel formulation.[9][10] 2. Introduce the specific enzyme (e.g., collagenase, trypsin) into the degradation medium.[15][18] 3. Decrease the crosslinking density to allow for better penetration of water and/or enzymes.[20]

Frequently Asked Questions (FAQs)

Swelling Control

Q1: How does crosslinker concentration affect the swelling ratio of my acrylate hydrogel?

A1: The crosslinker concentration, or crosslinking density, is a primary factor controlling the swelling ratio. A higher concentration of crosslinker leads to a more tightly crosslinked polymer network with a smaller average mesh size. This restricted network structure limits the amount of water the hydrogel can absorb, resulting in a lower equilibrium swelling ratio.[6][8] Conversely, a lower crosslinker concentration creates a looser network that can imbibe more water, leading to a higher swelling ratio.

Q2: My hydrogel's swelling is highly dependent on the pH of the buffer. Why is this and how can I control it?

A2: This behavior is characteristic of pH-sensitive hydrogels, which typically contain ionizable functional groups such as carboxylic acids from acrylic acid (AA) or methacrylic acid (MAA).[3] At low pH, these groups are protonated and neutral, and the hydrogel swelling is relatively low. As the pH increases above the pKa of these acidic groups, they become deprotonated and negatively charged. The resulting electrostatic repulsion between the polymer chains causes the network to expand, leading to a significant increase in swelling.[2][4] You can control this by:

  • Adjusting the buffer pH: Operating at a pH far from the pKa of the ionizable groups will minimize pH-dependent swelling changes.

  • Altering the monomer composition: Reducing the concentration of ionizable monomers will lessen the pH sensitivity.

  • Increasing the ionic strength of the buffer: The presence of salts can shield the electrostatic repulsion between the charged groups, thus reducing the swelling ratio at a given pH.[2]

Q3: How can I modify the hydrophilicity of my acrylate hydrogel to control its swelling?

A3: The overall hydrophilicity of the polymer network dictates its affinity for water and thus its swelling capacity. You can tune this by adjusting the ratio of hydrophilic to hydrophobic monomers in your formulation.[3]

  • To increase swelling: Incorporate a higher proportion of hydrophilic monomers like acrylic acid (AA), 2-hydroxyethyl methacrylate (HEMA), or acrylamide.[3][5]

  • To decrease swelling: Increase the proportion of more hydrophobic monomers, such as methyl methacrylate (MMA) or butyl acrylate.[7]

Degradation Control

Q4: What are the primary mechanisms of degradation for acrylate-based hydrogels?

A4: The degradation of acrylate-based hydrogels is primarily governed by the chemical nature of the polymer backbone and crosslinks. The main mechanisms are:

  • Hydrolytic Degradation: This occurs through the cleavage of hydrolytically labile bonds, most commonly ester bonds, which are present in many acrylate and methacrylate monomers and crosslinkers. The rate of hydrolysis is influenced by pH and temperature.[9][10][21]

  • Enzymatic Degradation: Hydrogels can be designed to degrade in the presence of specific enzymes by incorporating enzyme-cleavable peptide sequences or other biodegradable moieties into the polymer network.[12][13][14][15]

  • Radical-Mediated Degradation: Certain linkages, such as thioether bonds in thiol-acrylate hydrogels, can be susceptible to cleavage by radical species.[16][17]

Q5: How can I design a hydrogel with a specific degradation rate?

A5: To tailor the degradation rate of your hydrogel, you can employ several strategies:

  • For Hydrolytic Degradation:

    • Vary the type of monomer/crosslinker: Choose monomers and crosslinkers with ester bonds that have different susceptibilities to hydrolysis. For example, incorporating poly(lactic acid) or poly(glycolic acid) blocks can introduce hydrolytically degradable segments.[22][23]

    • Control the crosslinking density: A higher crosslinking density can slow degradation by sterically hindering water access to hydrolysable bonds.[20]

  • For Enzymatic Degradation:

    • Select the enzyme-substrate pair: Choose a peptide sequence that is a substrate for a specific enzyme (e.g., matrix metalloproteinases - MMPs) and incorporate it into your crosslinker.

    • Adjust the density of cleavable sites: The concentration of the enzyme-sensitive crosslinker will directly influence the degradation rate.

    • Control enzyme concentration: The external concentration of the enzyme will also dictate the degradation speed.[14]

Q6: My application requires the hydrogel to degrade in response to a specific trigger. How can this be achieved?

A6: Triggerable degradation can be engineered into acrylate hydrogels:

  • Enzyme-Triggered: As mentioned, incorporating enzyme-cleavable crosslinks makes the hydrogel degrade only in the presence of the target enzyme.[13][14] This is useful for applications in specific biological environments where certain enzymes are upregulated.

  • pH-Triggered: While pH affects the rate of hydrolysis, you can also design hydrogels with acid-labile linkages that degrade rapidly at a specific acidic pH.

  • Light-Triggered (Photodegradation): By incorporating photolabile crosslinkers, the hydrogel network can be cleaved upon exposure to light of a specific wavelength.

Quantitative Data Summary

The following tables summarize how key parameters influence the swelling and degradation of acrylate-based hydrogels.

Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio

Hydrogel SystemCrosslinker Concentration (mol%)Equilibrium Swelling Ratio (g/g)Reference
Poly(acrylic acid)0.02~10
Poly(acrylic acid)0.04~9
Poly(acrylic acid)0.06~8.3
Poly(N-isopropylacrylamide-co-2-hydroxypropyl-methacrylate)129.59 (at 20°C)[24]
Poly(N-isopropylacrylamide-co-2-hydroxypropyl-methacrylate)32.17 (at 40°C)[24]

Table 2: Effect of pH on Hydrogel Network Parameters

Hydrogel SystempHSwelling Ratio (g/g)Mesh Size (Å)Molecular Weight Between Crosslinks ( g/mol )Reference
Poly(HEMA-co-AA-co-NaAc)2~58.78209[2][25]
Poly(HEMA-co-AA-co-NaAc)8~4548.82667[2][25]

Table 3: Effect of Monomer Composition on Swelling

Hydrogel SystemMonomer CompositionSwelling Ratio (g/g)Reference
Poly(acrylamide-co-sodium acrylate)0 mol% Sodium Acrylate~22.8[5]
Poly(acrylamide-co-sodium acrylate)High mol% Sodium Acrylate~108.5[5]

Experimental Protocols

Protocol 1: Measurement of Equilibrium Swelling Ratio

Objective: To determine the maximum water uptake capacity of a hydrogel.

Materials:

  • Dried hydrogel samples of known weight

  • Swelling medium (e.g., deionized water, phosphate-buffered saline)

  • Analytical balance

  • Beakers or vials

  • Filter paper

Methodology:

  • Accurately weigh the dried hydrogel sample and record the weight (Wd).[1]

  • Place the dried hydrogel in a beaker containing a sufficient volume of the desired swelling medium.

  • Allow the hydrogel to swell at a constant temperature.

  • Periodically, remove the hydrogel from the medium.

  • Carefully blot the surface of the swollen hydrogel with filter paper to remove excess water.

  • Weigh the swollen hydrogel (Ws) and return it to the swelling medium.[1]

  • Repeat steps 4-6 until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following equation: ESR = (Ws - Wd) / Wd

Protocol 2: Measurement of Hydrogel Degradation (Mass Loss)

Objective: To quantify the degradation of a hydrogel over time.

Materials:

  • Hydrogel samples of known initial dry weight

  • Degradation medium (e.g., PBS, enzyme solution)

  • Incubator or water bath at a controlled temperature (e.g., 37°C)

  • Lyophilizer (freeze-dryer) or vacuum oven

  • Analytical balance

Methodology:

  • Prepare hydrogel samples and determine their initial dry mass (~60 mg is a typical starting mass).[9]

  • Immerse each hydrogel sample in a known volume of the degradation medium in separate containers.

  • Place the containers in an incubator at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a set of hydrogel samples (typically n=3) from the degradation medium.

  • Rinse the samples with deionized water to remove any residual salts or degraded fragments.

  • Freeze the samples and then lyophilize them until they are completely dry.

  • Weigh the dried, degraded hydrogel samples to obtain the final dry weight (Wf).

  • Calculate the percent mass loss at each time point using the following equation: Mass Loss (%) = [(Initial Dry Weight - Wf) / Initial Dry Weight] x 100

Visualizations

Swelling_Control_Workflow Define_Application Define Application Requirements (e.g., Swelling Ratio, Mechanical Properties) Select_Monomers Select Monomers (Hydrophilic vs. Hydrophobic) Define_Application->Select_Monomers Select_Crosslinker Select Crosslinker & Concentration Define_Application->Select_Crosslinker Synthesize_Hydrogel Synthesize Hydrogel Select_Monomers->Synthesize_Hydrogel Select_Crosslinker->Synthesize_Hydrogel Characterize_Swelling Characterize Swelling (Measure ESR) Synthesize_Hydrogel->Characterize_Swelling Troubleshoot Troubleshoot Characterize_Swelling->Troubleshoot Swelling not as expected Final_Product Final Hydrogel Characterize_Swelling->Final_Product Swelling is optimal Optimize Optimize Formulation Troubleshoot->Optimize Optimize->Select_Monomers Adjust Monomer Ratio Optimize->Select_Crosslinker Adjust Crosslinker Conc.

Caption: Workflow for controlling hydrogel swelling.

Degradation_Control_Factors cluster_hydrolytic cluster_enzymatic cluster_radical Degradation_Rate Degradation Rate of Acrylate Hydrogels Hydrolytic Hydrolytic Degradation Degradation_Rate->Hydrolytic Enzymatic Enzymatic Degradation Degradation_Rate->Enzymatic Radical Radical-Mediated Degradation Degradation_Rate->Radical Hydrolytic_Factors Control Factors Hydrolytic->Hydrolytic_Factors Enzymatic_Factors Control Factors Enzymatic->Enzymatic_Factors Radical_Factors Control Factors Radical->Radical_Factors pH_Temp pH & Temperature Hydrolytic_Factors->pH_Temp Ester_Bond_Lability Ester Bond Lability Hydrolytic_Factors->Ester_Bond_Lability Crosslink_Density_H Crosslinking Density Hydrolytic_Factors->Crosslink_Density_H Enzyme_Conc Enzyme Concentration Enzymatic_Factors->Enzyme_Conc Cleavable_Site_Density Cleavable Site Density Enzymatic_Factors->Cleavable_Site_Density Radical_Source Radical Source & Dose (e.g., Light Intensity) Radical_Factors->Radical_Source Thioether_Bonds Presence of Thioether Bonds Radical_Factors->Thioether_Bonds

Caption: Factors influencing hydrogel degradation rates.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG3-acrylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of raw materials is a cornerstone of reproducible research and the development of safe and effective therapeutics. Hydroxy-PEG3-acrylate, a hydrophilic linker commonly used in bioconjugation and material science, is no exception. Its purity can significantly impact reaction efficiency, final product characteristics, and biological activity. This guide provides an objective comparison of key analytical methods for characterizing the purity of this compound, complete with experimental data and detailed protocols.

Orthogonal Approaches to Purity Assessment

A comprehensive purity analysis of this compound relies on the application of multiple, orthogonal analytical techniques. Each method offers unique insights into the identity, quantity, and nature of the target molecule and its potential impurities. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a mixture.[1] For a molecule like this compound, which lacks a strong UV chromophore, HPLC is best coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).[1] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the main compound from non-polar and some polar impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, serves as an excellent method for structural confirmation and purity assessment.[1] It provides detailed information about the chemical structure by identifying the characteristic signals of different protons within the molecule.[1] Purity can be estimated by comparing the integration of the compound's signals to those of a known internal standard, a technique known as quantitative NMR (qNMR).[1]

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the compound and identifying potential impurities.[1] Electrospray Ionization (ESI) is a commonly used technique for analyzing PEG compounds.[1] When coupled with HPLC (LC-MS), it allows for the separation of impurities and the determination of their mass-to-charge ratio, which is crucial for their identification.[1]

Comparative Analysis of Purity Data

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using HPLC with ELSD and quantitative ¹H NMR.

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)
HPLC-ELSD 98.5%Di-acrylate species, unreacted triethylene glycol~10 ng on-column
Quantitative ¹H NMR 98.2% (relative to internal standard)Residual solvent (e.g., Dichloromethane)~0.1% (relative to main compound)
LC-MS (Qualitative)Confirmed identity of main peak (m/z), identified di-acrylate and other minor impuritiespg to low ng range for specific ions

Experimental Workflow for Purity Characterization

A systematic approach is essential for the comprehensive characterization of this compound purity. The following workflow outlines the logical sequence of analysis.

G cluster_0 Initial Characterization cluster_1 Quantitative & Impurity Profiling cluster_2 Data Analysis & Reporting start This compound Sample nmr ¹H NMR Spectroscopy start->nmr Structural Confirmation ms Mass Spectrometry (Direct Infusion) start->ms Molecular Weight Verification hplc HPLC-ELSD/RID start->hplc Separation & Quantification purity_calc Purity Calculation nmr->purity_calc impurity_id Impurity Identification ms->impurity_id lcms LC-MS hplc->lcms Peak Identification hplc->purity_calc lcms->impurity_id report Certificate of Analysis purity_calc->report impurity_id->report

Analytical Workflow for this compound Purity

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with ELSD

This protocol is designed to separate this compound from its potential impurities, such as the corresponding di-acrylate and unreacted triethylene glycol.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[1]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35 °C.[1]

    • Injection Volume: 10 µL.[1]

  • ELSD Detector Settings:

    • Nebulizer Temperature: 40 °C.[1]

    • Evaporator Temperature: 60 °C.[1]

    • Gas Flow (Nitrogen): 1.5 L/min.[1]

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.[1]

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides structural confirmation and a quantitative purity assessment using an internal standard.

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of this compound and a known amount of a suitable internal standard (e.g., dimethyl sulfone) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[1]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[1]

  • Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of the known internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the main component and to identify impurities based on their mass-to-charge ratio.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in the initial mobile phase.[1]

  • LC-MS System and Conditions:

    • Use the same LC conditions as described in the HPLC protocol.[1]

    • Divert the LC eluent to the ESI source of the mass spectrometer.[1]

  • MS Settings (Positive ESI):

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V.[1]

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

    • Desolvation Gas Flow: 600 L/hr.[1]

  • Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected molecular ions of the main product and potential impurities.[1]

Conclusion

A multi-faceted analytical approach is crucial for the robust characterization of this compound purity. While HPLC provides reliable quantitative data on process-related impurities, qNMR offers an orthogonal quantification method and confirms the chemical structure. LC-MS is unparalleled in its ability to identify unknown impurities and confirm the molecular identity of the main product. By employing these complementary techniques, researchers and drug developers can ensure the quality and consistency of this critical reagent, leading to more reliable and reproducible scientific outcomes.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a bioconjugate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process for applications such as antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their structural homogeneity. Monodisperse PEGs are composed of a single, precisely defined molecular weight and chain length, whereas polydisperse PEGs consist of a mixture of molecules with a distribution of molecular weights.[1][2] This distinction has profound implications for the resulting bioconjugate's characteristics, from its analytical profile to its biological performance.

Key Advantages of Monodisperse PEG Linkers

The use of monodisperse PEG linkers in drug development offers several distinct advantages over their polydisperse counterparts:

  • Homogeneity and Reproducibility: Monodisperse PEGs yield a single, well-defined conjugate, simplifying analytical characterization and ensuring high batch-to-batch consistency. In contrast, the heterogeneity of polydisperse PEGs leads to a complex mixture of final products, which can complicate manufacturing and regulatory processes.[3]

  • Improved Pharmacokinetics: The uniform nature of monodisperse PEG linkers contributes to more predictable and favorable pharmacokinetic (PK) profiles.[4][5] Studies have shown that bioconjugates with monodisperse PEGs exhibit longer circulation half-lives and reduced clearance rates.[4][5]

  • Reduced Immunogenicity: The well-defined structure of monodisperse PEGs can lead to a lower risk of eliciting an immune response compared to the heterogeneous mixture of polydisperse PEGs.[1]

  • Enhanced Purity and Easier Characterization: The defined molecular weight of monodisperse PEGs makes the analytical characterization of the final conjugate more straightforward and allows for a higher degree of purity.[6][7]

Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers

Experimental data from studies on PEGylated nanoparticles highlights the superior performance of monodisperse linkers in key areas relevant to drug delivery.

Protein Adsorption

The adsorption of plasma proteins to a bioconjugate can trigger an immune response and lead to rapid clearance from circulation. A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated significantly lower protein adsorption with monodisperse PEGs.[4]

PEG Linker TypeProtein Adsorbed (Relative Amount)
Monodisperse (mPEG₃₆-SH)5-fold less than polydisperse
Monodisperse (mPEG₄₅-SH)20-fold less than polydisperse
Polydisperse (mPEG₂k-SH)Baseline

Data synthesized from a study on PEGylated gold nanoparticles. The polydisperse PEG had an average molecular weight of 1900 Da.[4]

Pharmacokinetics

The same study on PEGylated gold nanoparticles also revealed a dramatic improvement in pharmacokinetic parameters with monodisperse PEG linkers.[4]

PEG Linker TypeBlood Circulation Half-Life (t₁/₂)Tumor Accumulation (% Injected Dose/g)
Monodisperse (mPEG₃₆-SH)Significantly prolonged vs. polydisperse31.9 ± 3.5
Monodisperse (mPEG₄₅-SH)Significantly prolonged vs. polydisperse40.3 ± 5.1
Polydisperse (mPEG₂k-SH)Shorter circulation time3.9 ± 0.6

Data from a study in tumor-bearing mice at 24 hours post-injection.[4]

Logical Workflow for ADC Development with PEG Linkers

The selection and implementation of a PEG linker is a critical step in the development of an antibody-drug conjugate. The following diagram illustrates a typical workflow.

ADC_Development_Workflow ADC Development Workflow with PEG Linkers A Antibody & Payload Selection B Linker Selection: Monodisperse vs. Polydisperse PEG A->B C Conjugation Chemistry (e.g., Cysteine or Lysine) B->C D Bioconjugation Reaction C->D E Purification of ADC D->E F Characterization: - DAR - Purity - Aggregation E->F G In Vitro Evaluation: - Cytotoxicity - Bystander Effect F->G H In Vivo Evaluation: - Pharmacokinetics - Efficacy - Toxicity G->H I Lead Candidate Selection H->I

Caption: A logical workflow for the development of Antibody-Drug Conjugates (ADCs) highlighting the critical step of PEG linker selection.

Structural Differences and Impact on Conjugation

The defined structure of monodisperse PEG linkers versus the mixed nature of polydisperse PEGs has a direct impact on the resulting bioconjugate.

PEG_Structure_Comparison Structural Comparison and Conjugation Outcome cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker A Single, defined length C Antibody A->C Conjugation D Homogeneous ADC Population (Defined DAR) B Mixture of different lengths B->C Conjugation E Heterogeneous ADC Population (Average DAR) C->D Yields C->E Yields

Caption: Comparison of conjugation outcomes with monodisperse versus polydisperse PEG linkers.

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

Principle: This method relies on the differential UV absorbance of the antibody and the payload at two specific wavelengths.

Materials:

  • ADC sample

  • Unconjugated antibody (for reference)

  • Payload (for reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine the molar extinction coefficients of the antibody and the payload at two different wavelengths (e.g., 280 nm and a wavelength where the payload has maximum absorbance).

  • Measure the absorbance of the ADC sample at the same two wavelengths.

  • Calculate the concentration of the antibody and the payload in the ADC sample using the Beer-Lambert law and solving a set of two simultaneous equations.

  • The DAR is calculated as the molar ratio of the payload to the antibody.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Target cancer cell line

  • ADC

  • Control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Pharmacokinetic Study in Mice

Principle: This study measures the concentration of the ADC in the plasma of mice over time after administration to determine key pharmacokinetic parameters.

Materials:

  • ADC

  • Healthy mice (e.g., BALB/c)

  • Dosing and blood collection equipment

  • Analytical method for ADC quantification in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), and area under the curve (AUC) using appropriate software.

References

A Comparative Guide to the Biocompatibility of PEG-Acrylate Biomaterials: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Poly(ethylene glycol) (PEG)-acrylate hydrogels, particularly PEG-diacrylate (PEGDA), are synthetic biomaterials widely utilized in tissue engineering, drug delivery, and 3D cell culture.[1][2][3] Their popularity stems from tunable mechanical properties, high water content that mimics living tissues, and the ability to be crosslinked under cell-compatible conditions.[2][4] However, for any successful clinical translation, a thorough evaluation of their biocompatibility is paramount. This guide provides an objective comparison of the in vitro and in vivo biocompatibility of PEG-acrylate materials, supported by experimental data and detailed protocols for key assessment assays.

In Vitro Biocompatibility Assessment

In vitro studies are the first line of evaluation, providing crucial information on how a material interacts with cells and blood components in a controlled laboratory setting. Key assessments include cytotoxicity and hemocompatibility.

Cytotoxicity

Cytotoxicity assays measure the degree to which a material is toxic to cells. PEG-acrylate based materials generally exhibit good cytocompatibility, though factors like unreacted monomers, photoinitiator concentration, and co-polymer composition can influence the results.[5][6] Studies show that pure PEGDA hydrogels are largely non-toxic, supporting high cell viability.[5] However, PEG-based monomers like poly(ethylene glycol) methyl ether acrylate (mPEGA) can show obvious cytotoxicity compared to PEG oligomers.[6][7] The addition of natural polymers like gelatin can enhance cell adhesion and proliferation, which are limited in pure PEGDA hydrogels.[4][8][9]

Table 1: Summary of In Vitro Cytotoxicity Data for PEG-Acrylate Formulations

Material FormulationCell TypeAssayKey FindingsReference
Pure PEGDA250L929 fibroblastsEluate Test~90% cell viability.[5]
PEGDA250 with various co-acrylates and photoinitiator concentrationsL929 fibroblastsEluate TestAll tested copolymers resulted in cell viabilities of at least 80%, exceeding the 70% biocompatibility limit per ISO 10993-5.[5]
Homopolymeric PEGMEM hydrogelsATDC5 chondrogenic cellsMTT AssayNo potential toxicity observed.[10]
Copolymeric PEGMEM-DMAEM hydrogelsATDC5 chondrogenic cellsMTT AssayToxic only at high concentrations of the co-polymer DMAEM.[10]
PEG methyl ether acrylate (mPEGA) monomersHeLa, L929 cellsCCK-8 AssayShowed obvious cytotoxicity compared to PEG oligomers.[6][7]
Maleic chitosan/PEGDA hydrogelsBovine aortic endothelial cellsMTT, Live/Dead AssayRelatively non-toxic at low dosages.[11]
PEG-GelMA composite hydrogelsFibroblastsLive/Dead AssaySupported fibroblast adhesion, spreading, and the formation of 3D cellular networks, unlike PEG alone.[4]
Hemocompatibility

For blood-contacting applications, assessing hemocompatibility is critical. The hemolysis assay measures the material's tendency to rupture red blood cells (erythrocytes).[12] PEG-acrylate materials are generally considered to have good hemocompatibility, a crucial attribute for intravascular devices or implants with significant blood exposure. The international standard ISO 10993-4 outlines methods for evaluating these interactions.[13][14]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Material Preparation: Prepare hydrogel samples in the desired shape and size (e.g., discs). Sterilize the samples, typically using UV irradiation or ethylene oxide. Wash extensively with sterile phosphate-buffered saline (PBS) to remove any unreacted monomers or cytotoxic components.

  • Cell Culture: Seed cells (e.g., L929 fibroblasts or NIH-3T3) in a 96-well tissue culture plate at a density of approximately 1 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Material Exposure (Indirect Eluate Test):

    • Incubate the sterile hydrogel samples in cell culture medium (e.g., at a ratio of 1 cm2 material surface area per 1 mL of medium) for 24-72 hours at 37°C to create an extract (eluate).

    • Remove the old medium from the cells and replace it with the prepared eluate.

    • Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the eluate for 24 hours.

  • MTT Reagent Addition: Remove the eluate and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Protocol 2: Hemolysis Assay (Direct Contact Method)

This protocol, based on ISO 10993-4, determines the hemolytic properties of a biomaterial through direct contact with blood.[13][14][15]

  • Blood Collection: Obtain fresh human blood from healthy volunteers using a sterile technique, with an anticoagulant such as citrate or heparin.

  • Erythrocyte Suspension Preparation:

    • Centrifuge the blood to separate the plasma and buffy coat.

    • Wash the remaining erythrocytes (red blood cells) three times with sterile PBS.

    • Resuspend the washed erythrocytes in PBS to create a diluted erythrocyte suspension.

  • Sample Incubation:

    • Place the sterile test material in a tube. Use tubes without material as a negative control and a known hemolytic agent (e.g., 1% SDS solution) as a positive control.[16]

    • Add the erythrocyte suspension to each tube, ensuring the material is fully immersed. A recommended ratio is 1 mL of suspension per 1 cm2 of material surface area.[13]

    • Incubate the tubes for a specified time (e.g., 3-4 hours or up to 24 hours) at 37°C with gentle rotation.[13]

  • Sample Collection & Centrifugation: After incubation, centrifuge the tubes to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Carefully collect the supernatant, which contains free hemoglobin released from lysed cells. Measure the absorbance of the supernatant spectrophotometrically at a wavelength of 540 nm (or using a multi-wavelength correction).

  • Calculation: Calculate the percentage of hemolysis using the following formula:

    • % Hemolysis = [(Abssample - Absneg control) / (Abspos control - Absneg control)] x 100

    • Materials are generally considered non-hemolytic if the percentage is below 2-5%, according to standards.[13]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Material Preparation cluster_assay Biocompatibility Assays cluster_analysis Data Analysis prep Synthesize & Fabricate PEG-Acrylate Material sterilize Sterilize Material (e.g., UV, EtO) prep->sterilize wash Wash with PBS sterilize->wash cell_culture Cell Culture & Exposure to Material wash->cell_culture For Cytotoxicity blood_contact Incubation with Erythrocyte Suspension wash->blood_contact For Hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT, Live/Dead) cyto_measure Measure Cell Viability (Spectrophotometry) cytotoxicity->cyto_measure hemolysis Hemolysis Assay hemo_measure Measure Hemoglobin Release (Spectrophotometry) hemolysis->hemo_measure cell_culture->cytotoxicity blood_contact->hemolysis analyze Compare to Controls & ISO Standards cyto_measure->analyze hemo_measure->analyze conclusion Determine In Vitro Biocompatibility analyze->conclusion

Workflow for in vitro biocompatibility testing.

In Vivo Biocompatibility Assessment

In vivo studies involve implanting the material into an animal model to evaluate the local and systemic tissue response over time. These studies are essential for understanding how the material behaves in a complex biological environment.

The response to PEG-acrylate hydrogels in vivo is often mild.[17][18] A typical foreign body response involves the formation of a thin fibrous capsule surrounding the implant, which is a normal part of the healing process. However, factors such as material chemistry, degradation products, and surface properties can influence the severity of the inflammatory response.[17] For example, some studies have shown that PEG-vinyl sulfone (PEG-VS) hydrogels elicit less of an immune response compared to PEG-acrylate (PEG-Ac) formulations.[19] Furthermore, incorporating bioactive molecules or modifying the hydrogel structure can enhance tissue integration and reduce inflammation.[18]

Table 2: Summary of In Vivo Biocompatibility Data for PEG-Acrylate Formulations

Material FormulationAnimal ModelImplantation SiteDurationKey FindingsReference
PEG/Sebacic acid diacrylate (PEGSDA)RatSubcutaneous (Cage Implant)12 weeksInduced minimal inflammatory response, similar to PLGA control. Weight loss of ~42% (unmodified) and ~52% (RGD-modified).[17]
PEG-based hydrogels with biofactors (Matrigel, bFGF)RatSubcutaneous8 weeksMaintained a mild to moderate inflammatory response. Enhanced formation of tissue within the scaffolds.[18]
PEGDA/Gelatin/Methylcellulose for bone regenerationRatCranial Defect-Scaffolds containing gelatin showed enhanced bioactivity and cell adhesion, leading to augmented osteogenesis.[8][20]
PEG-diacrylate (PEG-dA) based IPNsRabbitCorneal Stroma10 weeksIn vivo tests revealed inflammation and cloudiness of the corneal tissue above the implant.[21]

Experimental Protocols

Protocol 3: In Vivo Subcutaneous Implantation

This protocol describes a common method for evaluating the local tissue response to a biomaterial.

  • Material Preparation: Prepare hydrogel samples (e.g., 5-10 mm discs) under sterile conditions. Ensure thorough washing to remove any potentially toxic residues. Keep samples in sterile saline until implantation.

  • Animal Model: Select an appropriate animal model, commonly rats or mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure:

    • Anesthetize the animal using an approved method (e.g., isoflurane inhalation).

    • Shave and disinfect the surgical site on the dorsum (back) of the animal.

    • Make a small skin incision and create a subcutaneous pocket using blunt dissection.

    • Place the sterile hydrogel sample into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care: Monitor the animals regularly for signs of inflammation, distress, or infection. Administer analgesics as prescribed.

  • Explantation and Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 12 weeks), euthanize the animals.

    • Carefully excise the implant along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the samples for histology: embed in paraffin, section the tissue, and stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

    • Additional stains (e.g., Masson's trichrome for collagen, specific immunohistochemical stains for macrophages like ED-1) can be used for more detailed analysis.[18]

  • Histological Evaluation: A pathologist examines the stained tissue sections under a microscope to assess key biocompatibility indicators:

    • Inflammation: Presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages).

    • Fibrous Capsule: Thickness and maturity of the collagenous capsule surrounding the implant.

    • Tissue Integration: Ingrowth of cells and blood vessels into the material (if porous).

    • Material Degradation: Evidence of the material breaking down.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_prep Pre-Implantation cluster_implant Implantation & Monitoring cluster_analysis Post-Implantation Analysis cluster_result Conclusion prep Prepare & Sterilize PEG-Acrylate Implant animal_prep Prepare Animal Model prep->animal_prep iacuc Obtain IACUC Approval iacuc->animal_prep surgery Surgical Implantation (e.g., Subcutaneous) animal_prep->surgery monitoring Post-Operative Monitoring surgery->monitoring endpoints Scheduled Time Points (e.g., 1, 4, 12 weeks) monitoring->endpoints explant Euthanasia & Explantation endpoints->explant fixation Tissue Fixation (Formalin) explant->fixation histology Histological Processing & Staining (H&E) fixation->histology evaluation Microscopic Evaluation of Tissue Response histology->evaluation conclusion Assess In Vivo Biocompatibility evaluation->conclusion

Workflow for in vivo biocompatibility testing.

Comparison with Alternatives: PEGDA vs. GelMA

While PEGDA is a versatile synthetic hydrogel, it lacks inherent biological activity.[4] This has led to the development of composite hydrogels that blend PEGDA with natural polymers. Gelatin methacryloyl (GelMA), derived from collagen, is a popular alternative that contains cell adhesion motifs (like RGD sequences) and is degradable by matrix metalloproteinases (MMPs).[4][22]

  • Bioactivity: GelMA is inherently bioactive, promoting cell adhesion, spreading, and migration, whereas pure PEGDA is considered bio-inert.[9][23]

  • Mechanical Properties: PEGDA can often provide greater mechanical stiffness and stability compared to pure GelMA.[22][24]

  • Composite Hydrogels: By combining PEGDA and GelMA, researchers can create composite hydrogels with tunable properties. The PEGDA component enhances mechanical strength and stability, while the GelMA component provides the necessary biological cues for cell function.[4][9] This combination allows for the creation of scaffolds that are both mechanically robust and biologically favorable.

Conclusion

PEG-acrylate materials generally demonstrate excellent biocompatibility both in vitro and in vivo, making them suitable for a wide range of biomedical applications. In vitro tests consistently show high cell viability and low hemolytic potential, provided that the materials are properly processed to remove residual toxic components. In vivo, they typically elicit a mild and acceptable foreign body response. The versatility of PEG-acrylate chemistry allows for co-polymerization with other acrylates or natural polymers like gelatin, enabling the fine-tuning of mechanical properties and the introduction of bioactivity. This adaptability makes PEG-acrylate hydrogels a powerful platform for developing next-generation biomaterials for tissue engineering and regenerative medicine.

References

comparative analysis of drug release profiles from different hydrogel formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drug release profiles from various hydrogel formulations. Supported by experimental data, this analysis delves into the performance of natural, synthetic, and stimuli-responsive hydrogels, offering insights into their suitability for controlled drug delivery applications.

Hydrogels, with their high water content and biocompatible nature, have emerged as versatile platforms for drug delivery.[1][2] Their three-dimensional polymeric networks can be tailored to encapsulate a wide range of therapeutic agents, from small molecules to large proteins, and control their release over time.[2] The choice of hydrogel formulation is critical in designing a drug delivery system with the desired release kinetics. This guide explores the drug release characteristics of different hydrogel types, presenting a comparative analysis based on experimental findings.

Comparative Analysis of Drug Release

The drug release from a hydrogel is governed by several factors, including the properties of the polymer, the nature of the drug, and the environmental conditions. The following tables summarize quantitative data on drug release from different hydrogel formulations, highlighting the impact of these factors.

Table 1: Cumulative Drug Release from Natural vs. Synthetic Hydrogels

Hydrogel FormulationDrugTime (hours)Cumulative Release (%)Reference
Sodium Alginate (Natural)Diclofenac Sodium8~60 (pH 7.4)[3]
Chitosan (Natural)Timolol Maleate8~80[4]
pHEMA (Synthetic)Levofloxacin8~70[5]
Silicone-based (Synthetic)Chlorhexidine8~50[5]
pHEMA/AAm-g-LDPE (Synthetic)Letrozole12~48[6]

Table 2: Drug Release from Stimuli-Responsive Hydrogels

Hydrogel FormulationStimulusDrugConditionCumulative Release (%)Reference
PNIPAAm/AlginateTemperatureVanillinIncreased Temp.Decreased Release Rate[7][8]
β-CD-g-P(Aa/Ia)pHTheophyllinepH 7.4~85 (after 12h)[9]
β-CD-g-P(Aa/Ia)pHTheophyllinepH 1.2~20 (after 12h)[9]
SA-co-poly(AMPS)pHDiclofenac SodiumpH 7.4~80 (after 10h)[3]
SA-co-poly(AMPS)pHDiclofenac SodiumpH 1.2~30 (after 10h)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Hydrogel Synthesis and Drug Loading

1. Sodium Alginate-co-poly(2-acrylamido-2-methyl propane sulphonic acid) (SA-co-poly(AMPS)) Hydrogel:

  • Synthesis: The hydrogel was prepared by free radical polymerization. Sodium alginate (SA) and 2-acrylamido-2-methyl propane sulphonic acid (AMPS) were used as the polymer and monomer, respectively. Ammonium peroxodisulfate (APS) and N,N'-Methylene bisacrylamide (MBA) served as the initiator and cross-linker.[3][10]

  • Drug Loading: Diclofenac sodium was loaded into the hydrogels by soaking the dried hydrogel discs in a drug solution of known concentration until equilibrium swelling was reached.[3][10]

2. Poly(N-isopropylacrylamide)/Alginate (PNIPAAm/Alginate) Hydrogel:

  • Synthesis: These temperature-responsive hydrogels were prepared from N-isopropylacrylamide (NIPAAm) and sodium alginate, crosslinked with N,N'-methylene-bis-(acrylamide) (MBAAm).[7][8]

  • Drug Loading: Vanillin and ketoprofen were loaded into the hydrogel matrices by immersing the hydrogels in the respective drug solutions.[7][8]

3. β-Cyclodextrin-graft-poly(acrylic acid/itaconic acid) (β-CD-g-P(Aa/Ia)) Hydrogel:

  • Synthesis: This pH-responsive hydrogel was fabricated using a free radical polymerization technique.[9]

  • Drug Loading: Theophylline was loaded using an absorption and diffusion method.[9]

In Vitro Drug Release Studies

The in vitro drug release studies are crucial for evaluating the performance of hydrogel formulations. A common methodology is as follows:

  • Preparation: A known amount of the drug-loaded hydrogel is placed in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions.[11][12]

  • Incubation: The setup is maintained at a constant temperature (typically 37°C) and agitation.[2]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.[11]

  • Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[2]

  • Calculation: The cumulative amount of drug released is calculated and plotted against time to obtain the drug release profile.

Visualizing Experimental Workflows

To better understand the processes involved in evaluating hydrogel drug delivery systems, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_prep Hydrogel Preparation & Drug Loading cluster_release In Vitro Drug Release Study start Polymer/Monomer Selection synthesis Hydrogel Synthesis start->synthesis Initiator, Crosslinker purification Purification & Drying synthesis->purification drug_loading Drug Loading purification->drug_loading Drug Solution end_prep Drug-Loaded Hydrogel drug_loading->end_prep start_release Place Hydrogel in Release Medium end_prep->start_release Characterization incubation Incubate at 37°C with Agitation start_release->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling analysis Analyze Drug Concentration (UV-Vis/HPLC) sampling->analysis end_release Drug Release Profile analysis->end_release

References

A Comparative Guide to Protein Conjugation: Evaluating Hydroxy-PEG3-acrylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins is a critical strategy for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of Hydroxy-PEG3-acrylate with two widely used alternatives, NHS-ester PEG and Maleimide-PEG, for protein conjugation. We will delve into the reaction mechanisms, present detailed experimental protocols, and offer a quantitative comparison of their conjugation efficiencies.

Introduction to Protein PEGylation

PEGylation, the process of conjugating PEG chains to a protein, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility. The choice of the reactive group on the PEG linker is a crucial determinant of the specificity, efficiency, and stability of the resulting protein-PEG conjugate. This guide focuses on the validation of this compound as a viable protein conjugation reagent by comparing its performance against the more traditional NHS-ester and maleimide-based PEGylation chemistries.

Reaction Chemistries: A Head-to-Head Comparison

The conjugation of PEG to a protein is dictated by the specific reactive groups on both the PEG linker and the amino acid residues of the protein. Here, we compare the reaction mechanisms of this compound, NHS-ester PEG, and Maleimide-PEG.

  • This compound (via Aza-Michael Addition): this compound conjugates to proteins through an aza-Michael addition reaction. The acrylate group is an α,β-unsaturated carbonyl that acts as a Michael acceptor. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the protein, which act as Michael donors. This reaction forms a stable carbon-nitrogen bond.

  • NHS-ester PEG (N-hydroxysuccinimidyl ester): This is one of the most common methods for protein PEGylation. The NHS ester group reacts with primary amines (lysine and N-terminus) via nucleophilic acyl substitution to form a stable amide bond. This reaction is efficient but can be less specific due to the abundance of lysine residues on the protein surface.

  • Maleimide-PEG: Maleimide-based PEGylation targets the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond. This method is highly specific due to the relatively low abundance of free cysteine residues in proteins.

cluster_acrylate This compound Chemistry cluster_nhs NHS-ester PEG Chemistry cluster_maleimide Maleimide-PEG Chemistry Acrylate_PEG This compound Conjugate_A Protein-NH-CH2-CH2-CO-PEG3-OH (Stable C-N Bond) Acrylate_PEG->Conjugate_A Aza-Michael Addition (pH 8.0-9.0) Protein_Amine_A Protein-NH2 (Lysine, N-terminus) NHS_PEG NHS-ester-PEG Conjugate_N Protein-NH-CO-PEG (Stable Amide Bond) NHS_PEG->Conjugate_N Nucleophilic Acyl Substitution (pH 7.2-8.5) Protein_Amine_N Protein-NH2 (Lysine, N-terminus) Maleimide_PEG Maleimide-PEG Conjugate_M Protein-S-PEG (Stable Thioether Bond) Maleimide_PEG->Conjugate_M Michael Addition (pH 6.5-7.5) Protein_Thiol Protein-SH (Cysteine)

Figure 1. Reaction chemistries for protein conjugation.

Quantitative Performance Comparison

The efficiency of a conjugation reaction is a critical parameter for any bioconjugation strategy. The following table summarizes a comparison of the key performance indicators for the three PEGylation methods. The values presented are representative and can vary depending on the specific protein, buffer conditions, and PEG reagent.

FeatureThis compound (Michael Addition)NHS-ester PEGMaleimide-PEG
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Optimal pH 8.0 - 9.07.2 - 8.56.5 - 7.5
Reaction Time 2 - 24 hours0.5 - 4 hours1 - 4 hours
Specificity ModerateLow to ModerateHigh
Bond Stability High (C-N bond)Very High (Amide bond)High (Thioether bond)
Typical Molar Excess 10-50 fold5-20 fold10-20 fold
Estimated Efficiency Moderate to HighHighVery High (for available thiols)

Experimental Protocols

Detailed and validated protocols are essential for reproducible protein conjugation. Below are step-by-step protocols for each of the discussed PEGylation chemistries.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a general procedure for the conjugation of this compound to a protein via Michael addition.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 0.1 M sodium borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it for the Conjugation Buffer using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the Conjugation Buffer to a desired stock concentration.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using SEC.

cluster_workflow Experimental Workflow start Start protein_prep Protein Preparation (1-10 mg/mL in pH 8.5 buffer) start->protein_prep conjugation Conjugation Reaction (10-50x molar excess of PEG) protein_prep->conjugation peg_prep Prepare this compound (Freshly dissolved) peg_prep->conjugation incubation Incubation (2-24h at RT or 4°C) conjugation->incubation quenching Quench Reaction (50 mM Tris-HCl) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, MALDI-TOF) purification->analysis end End analysis->end

Figure 2. Workflow for this compound conjugation.

Protocol 2: Conjugation of NHS-ester PEG to a Protein

This protocol provides a general guideline for protein PEGylation using an NHS-ester PEG reagent.[1][2]

Materials:

  • Protein of interest

  • NHS-ester PEG

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation: Prepare the protein at 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • PEG Reagent Preparation: Equilibrate the NHS-ester PEG to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution with gentle mixing.[1] The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove unreacted PEG reagent by SEC.

Protocol 3: Conjugation of Maleimide-PEG to a Protein

This protocol details the site-specific conjugation of a Maleimide-PEG to a protein's cysteine residues.[3]

Materials:

  • Protein of interest with free cysteine(s)

  • Maleimide-PEG

  • Conjugation Buffer: PBS or Tris buffer, pH 6.5-7.5, degassed

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein at 1-10 mg/mL in the degassed Conjugation Buffer.

  • (Optional) Reduction of Disulfides: If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds and free up cysteine residues. Remove TCEP using a desalting column.

  • PEG Reagent Preparation: Prepare a stock solution of Maleimide-PEG in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is fluorescently labeled.

  • Purification: Purify the conjugate using SEC to remove unreacted Maleimide-PEG.

Validation of Conjugation Efficiency

To validate and quantify the efficiency of the conjugation reaction, several analytical techniques can be employed.

SDS-PAGE with Densitometry

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a PEGylation reaction. The addition of PEG chains increases the molecular weight of the protein, causing a shift in the band migration on the gel.

Protocol:

  • Run samples of the un-PEGylated protein, the PEGylated protein, and a molecular weight marker on an SDS-PAGE gel.

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Image the gel using a gel documentation system.

  • Perform densitometric analysis of the protein bands using software like ImageJ.[4][5] The relative intensity of the bands corresponding to the un-PEGylated and PEGylated protein can be used to estimate the conjugation efficiency.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the precise molecular weight of the un-PEGylated and PEGylated protein.[2][6] The mass difference corresponds to the number of attached PEG molecules, allowing for a quantitative assessment of the degree of PEGylation.

Protocol:

  • Prepare samples of the un-PEGylated and purified PEGylated protein.

  • Co-crystallize the samples with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

  • Acquire the mass spectra for both samples.

  • The shift in the mass spectrum of the PEGylated protein compared to the un-PEGylated protein indicates the mass of the conjugated PEG, and thus the degree of PEGylation. The presence of a peak corresponding to the un-PEGylated protein in the purified sample can indicate incomplete conjugation.

Conclusion

The choice of PEGylation chemistry is a critical decision in the development of protein-based therapeutics. This compound, reacting via Michael addition, presents a viable alternative to the more established NHS-ester and maleimide chemistries. While NHS-esters offer high reactivity for general protein modification, they often lead to heterogeneous products. Maleimide chemistry provides high site-specificity for cysteine residues, resulting in more homogeneous conjugates. This compound offers a balance of reactivity towards abundant amine residues with the formation of a stable conjugate. The optimal choice will depend on the specific protein, the desired degree of PEGylation, and the importance of site-specificity for maintaining biological activity. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to validate and optimize their protein conjugation strategies.

References

The Influence of PEG Linker Length on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various components of targeted therapies, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload plays a critical role. Polyethylene glycol (PEG) linkers have emerged as a versatile tool for optimizing the physicochemical and pharmacological properties of these complex biologics. The length of the PEG chain is a crucial variable that can significantly impact a drug's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[1] This guide provides an objective comparison of how different PEG linker lengths affect drug performance, supported by experimental data, and details the methodologies for key experiments.

Data Presentation: Impact of PEG Linker Length on Key Performance Metrics

The selection of an optimal PEG linker length represents a critical balance between improving pharmacokinetic properties and maintaining potent bioactivity.[1] Longer PEG chains generally increase the hydrodynamic size of the conjugate, leading to a longer circulation half-life and reduced immunogenicity.[2] However, this can sometimes come at the cost of decreased in vitro potency due to steric hindrance.[2] The following tables summarize quantitative data from various studies, highlighting these trade-offs.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

PEG Linker LengthDrug-to-Antibody Ratio (DAR)Target Cell LineIC50 (nM)Key Finding
PEG2~4L540cy~0.5Higher in vitro potency with shorter linkers.
PEG4~4L540cy~0.6A slight decrease in potency as linker length increases.
PEG8~4L540cy~1.0Continued trend of decreasing in vitro potency.
PEG12~4L540cy~1.5Further reduction in potency with longer linkers.
PEG24~4L540cy~2.5Longest linker shows the lowest in vitro potency.
Data synthesized from studies on auristatin-based ADCs.

Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy

PEG Linker Length (in ADC)Plasma Half-life (t½)Tumor Accumulation (% of Dose)Tumor Growth Inhibition (%)Key Finding
Non-PEGylatedShortestLowest11%Lack of PEG linker results in rapid clearance and minimal efficacy.[3]
PEG2 / PEG4ShortLower35-45%Short linkers offer a modest improvement in PK and efficacy.[3]
PEG8 / PEG12 / PEG24LongHighest75-85%Longer linkers significantly improve plasma exposure and tumor accumulation, leading to superior in vivo efficacy.[3]
2 kDa (in liposomes)--~20% (vs. control)Shorter PEG linkers on liposomes show some anti-tumor activity.[4]
5 kDa (in liposomes)--~30% (vs. control)Intermediate length linkers improve efficacy.[4]
10 kDa (in liposomes)LongestHighest>40% (vs. control)The longest PEG linker resulted in the greatest tumor accumulation and a significant reduction in tumor size.[4][5]
Data synthesized from studies on ADCs and PEGylated liposomal doxorubicin.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the impact of PEG linker length on drug efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • PEGylated drug conjugate (e.g., ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Drug Treatment: Prepare serial dilutions of the PEGylated drug conjugate. Add the diluted conjugate to the wells and incubate for a predetermined period (e.g., 72-144 hours).[4][6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[6][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[4][7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[4]

In Vivo Biodistribution Study

This study evaluates how the PEG linker length affects the distribution and accumulation of the drug conjugate in a living organism.

Materials:

  • Tumor-bearing animal models (e.g., xenograft mice)

  • Radiolabeled or fluorescently-labeled PEGylated drug conjugate

  • Imaging system appropriate for the label (e.g., SPECT/CT, PET, or in vivo imaging system)

  • Scintillation counter or other appropriate detector

Procedure:

  • Animal Model: Use immunodeficient mice bearing subcutaneous tumors from a human cancer cell line.

  • Administration: Administer a single intravenous (tail vein) injection of the labeled PEGylated drug conjugate to the mice.[8]

  • Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of animals.[8]

  • Organ Harvesting: Collect blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart).[8]

  • Quantification: Weigh each tissue sample and measure the radioactivity or fluorescence using a suitable detector.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This will reveal the accumulation of the drug conjugate in different tissues over time.

In Vivo Efficacy Study

This study assesses the anti-tumor activity of the PEGylated drug conjugate in a living animal model.

Materials:

  • Tumor-bearing animal models

  • PEGylated drug conjugate

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunodeficient mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, different PEG linker length conjugates).

  • Dosing: Administer the drug conjugates according to a predetermined dosing schedule (e.g., once weekly for three weeks).[2]

  • Tumor Measurement: Measure tumor volume using calipers two to three times per week.[2]

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.[2]

  • Data Analysis: Plot the average tumor volume for each group over time to assess tumor growth inhibition. The study is typically concluded when tumors in the control group reach a predetermined size.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the assessment of PEGylated drug conjugates.

G cluster_0 ADC Components cluster_1 Linker Antibody Antibody PEG_Linker PEG Linker (Variable Length) Antibody->PEG_Linker Conjugation Payload Cytotoxic Payload PEG_Linker->Payload Attachment G start Start: Tumor-bearing mouse model inject Administer PEGylated ADC start->inject timepoints Euthanize at various time points inject->timepoints harvest Harvest tumor and organs timepoints->harvest quantify Quantify ADC accumulation harvest->quantify end End: Biodistribution profile quantify->end G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

References

mechanical testing and validation of PEG-based hydrogel scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Testing and Validation of PEG-Based Hydrogel Scaffolds

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including tissue engineering and drug delivery, owing to their biocompatibility, tunable mechanical properties, and high water content that mimics the native extracellular matrix.[1][2] The mechanical behavior of these hydrogel scaffolds is a critical determinant of their in vivo performance, influencing cell fate, tissue regeneration, and the release kinetics of encapsulated therapeutics.[3][4] This guide provides a comparative analysis of the mechanical properties of various PEG-based hydrogel formulations, supported by experimental data, and details the standard protocols for their validation.

Data Presentation: Comparative Mechanical Properties

The mechanical characteristics of PEG hydrogels can be precisely controlled by modulating parameters such as PEG molecular weight (MW), polymer concentration, and the type of crosslinker used.[4][5] Below are comparative data summarized from various studies.

Comparison 1: Effect of Crosslinker and Concentration

This table compares hydrogels constructed with two different PEG-based crosslinkers, PEG diacrylate (PEGDA) and a disulfide-containing PEGDA (PEGSSDA), at varying concentrations.

Hydrogel FormulationYoung's Modulus (Pa)Key Observation
2% PEGDA2204PEGDA hydrogels are generally more rigid than PEGSSDA hydrogels.[6]
4% PEGDA4239Increasing the crosslinker concentration enhances the rigidity of the hydrogel.[6]
2% PEGSSDA2069The disulfide bond in PEGSSDA results in a less rigid structure compared to PEGDA at the same concentration.[6]
4% PEGSSDA2261The increase in rigidity with concentration is less pronounced in PEGSSDA compared to PEGDA.[6]
.[6]
Comparison 2: Effect of PEG Molecular Weight and Concentration

The molecular weight of the PEG precursor and its concentration in the hydrogel solution significantly impact the final mechanical properties.

PEG MWPEG Concentration (% w/w)Equilibrium Confined Compressive Modulus (HA0, MPa)Equilibrium Tensile Modulus (Eten, MPa)Volumetric Swelling Ratio
3.4 kDa10%0.080.1017.0
6 kDa10%0.040.0524.2
10 kDa10%0.020.0231.5
3.4 kDa20%0.450.588.0
6 kDa20%0.250.3211.0
10 kDa20%0.150.1814.5
.[5]

Observation : Both compressive and tensile moduli increase with higher PEG concentration and lower PEG molecular weight.[5] Conversely, the swelling ratio decreases with higher concentration and lower molecular weight, indicating a more tightly crosslinked network.[5]

Comparison 3: PEG-Based Composite and Interpenetrating Network (IPN) Hydrogels

Incorporating other polymers, such as agarose or hyaluronic acid (HA), can further modify the mechanical behavior of PEG hydrogels.

Hydrogel SystemCompressive Modulus (kPa)Shear Modulus (kPa)Key Feature
10% PEG-DA (6k MW)~50~25Baseline pure PEG-DA hydrogel.
2% Agarose / 10% PEG-DA (6k MW) IPN~250~75IPNs exhibit significantly higher moduli than the sum of the individual components.[7]
2% Agarose / 20% PEG-DA (6k MW) IPN~661~230Increasing PEG-DA concentration in the IPN further enhances mechanical performance.[7]
PLGA/PEG-Fibrin600-Composite scaffold with fibrin hydrogel.[8]
PLGA/PEG-Pluronic F1271200-Composite scaffold with Pluronic F127 hydrogel.[8]
PLGA/PEG-Hyaluronic Acid2400-Hyaluronic acid incorporation results in the highest compressive strength among the tested composites.[8]
.[7][8]

Experimental Protocols

Standardized testing methodologies are crucial for the accurate and reproducible characterization of hydrogel scaffolds.

Unconfined Compression Testing

This test measures the hydrogel's response to compressive forces and is used to determine properties like the compressive modulus.[9]

Protocol:

  • Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height (e.g., 15 mm diameter, 10 mm height).[10][11] Ensure the top and bottom surfaces are parallel.

  • Equilibration: Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C until equilibrium swelling is reached.[12]

  • Testing Setup: Place the hydrated sample on the lower platen of a universal testing machine.[11] A small preload may be applied to ensure full contact.

  • Compression: Compress the sample at a constant strain rate (e.g., 10 mm/min).[11] Record the force and displacement data continuously until a predefined strain (e.g., 60%) is reached or the sample fractures.[11]

  • Data Analysis: Convert the force-displacement data into a stress-strain curve. The compressive modulus is calculated as the slope of the initial linear region of this curve.[5]

Tensile Testing

Tensile testing evaluates the hydrogel's ability to withstand stretching forces, providing information on its tensile strength and elasticity.[9][13]

Protocol:

  • Sample Preparation: Cast hydrogels into a specific shape, such as a "dog-bone" or rectangular strip, to ensure failure occurs in the central region.

  • Equilibration: Equilibrate the samples in PBS at 37°C as described for compression testing.

  • Testing Setup: Secure the ends of the hydrogel sample in the grips of a tensile testing machine.

  • Extension: Pull the sample at a constant rate until it breaks.[9] Record the force and extension data throughout the test.

  • Data Analysis: Plot the resulting stress-strain curve. The tensile modulus (Young's Modulus) is the slope of the initial linear portion, and the tensile strength is the maximum stress the sample withstands before failure.

Swelling Ratio Measurement

The swelling ratio quantifies the hydrogel's ability to absorb and retain water, which is critical for nutrient transport and mimicking the native tissue environment.[9]

Protocol:

  • Initial Measurement: Record the weight of the lyophilized (dry) hydrogel (Wd).

  • Hydration: Immerse the dry hydrogel in a solution (e.g., PBS) at a specified temperature (e.g., 37°C).[12]

  • Equilibrium Swelling: At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling has been reached.[14]

  • Calculation: The swelling ratio (Q) is calculated using the formula: Q = (Ws - Wd) / Wd.[9]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the mechanical validation of PEG-based hydrogels.

G cluster_prep Scaffold Preparation cluster_test Mechanical Testing cluster_analysis Data Analysis & Validation A PEG Precursor Selection (MW, Functionality) B Hydrogel Formulation (Concentration, Crosslinker) A->B C Photopolymerization or Chemical Crosslinking B->C D Sample Equilibration (e.g., in PBS at 37°C) C->D E Compression Test D->E F Tensile Test D->F G Swelling Ratio Test D->G H Stress-Strain Curve Generation E->H F->H I Calculation of Modulus, Strength, and Swelling Ratio G->I H->I J Comparative Analysis & Validation I->J

Caption: Experimental workflow for mechanical testing of hydrogel scaffolds.

G cluster_inputs Input Parameters cluster_outputs Resulting Properties conc Increase PEG Concentration modulus Stiffness (Modulus) conc->modulus + swelling Swelling Ratio conc->swelling - mesh Mesh Size conc->mesh - strength Strength conc->strength + mw Increase PEG MW mw->modulus - mw->swelling + mw->mesh + mw->strength - crosslink Increase Crosslinking crosslink->modulus + crosslink->swelling - crosslink->mesh - crosslink->strength +

Caption: Influence of formulation parameters on hydrogel mechanical properties.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG3-acrylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxy-PEG3-acrylate (CAS: 16695-45-7), a hydrophilic linker commonly utilized in bioconjugation, drug delivery, and surface modification applications. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and maintain regulatory compliance.

Understanding the Hazards

This compound is classified with several hazards that necessitate careful handling and disposal. Based on available safety data, the primary risks associated with this compound are:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, all personnel must be equipped with the following PPE to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the risk of inhaling vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

    • This includes the pure chemical, solutions containing the chemical, and any contaminated consumables such as pipette tips, vials, and absorbent materials.

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Management:

    • Use a container that is chemically compatible with acrylates and is in good condition with a securely sealing lid.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".

    • Keep the container closed at all times except when adding waste.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., sand, silica gel, or universal binder).

    • Carefully collect the absorbent material and place it into the designated hazardous waste container.[1]

    • Do not use combustible materials like sawdust to absorb the spill.

    • Wash the spill area with soap and water after the absorbent material has been removed.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Arranging for Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[1]

    • All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.

Disposal Workflow

This compound Disposal Workflow start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_generation Generate Waste (Unused chemical, contaminated labware, spill cleanup material) ppe->waste_generation segregate_waste Segregate Waste into a Designated, Labeled Container waste_generation->segregate_waste store_waste Store Sealed Container in Satellite Accumulation Area segregate_waste->store_waste spill->ppe Ensure PPE is worn cleanup_spill Clean up Spill with Inert Absorbent spill->cleanup_spill Yes cleanup_spill->segregate_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Licensed Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxy-PEG3-acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Hydroxy-PEG3-acrylate (CAS No. 16695-45-7). Adherence to these protocols is critical for ensuring personnel safety and environmental protection in the laboratory. This document will serve as a preferred resource for procedural guidance on laboratory safety and chemical handling.

Essential Safety and Handling Information

This compound is a PEG linker containing a hydroxyl group and an acrylate group.[1][2] While specific toxicity data for this compound is limited, the primary hazards associated with similar acrylates include irritation to the skin, eyes, and respiratory system, as well as the potential for allergic skin reactions upon repeated contact.[3] It is imperative to handle this chemical with appropriate precautions in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE)

A stringent personal protective equipment (PPE) protocol is the first line of defense against exposure to this compound. The following table outlines the minimum recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.Protects eyes from direct contact and splashes, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). It is recommended to double-glove.Acrylate monomers can penetrate some types of gloves; nitrile gloves offer better resistance. Double-gloving provides an additional layer of protection.[4]
Body Protection A laboratory coat is mandatory. For larger-scale operations, consider a chemical-resistant apron or suit.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator may be required.Minimizes the inhalation of vapors or mists, which can cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.

    • Before starting work, ensure all necessary PPE is donned correctly.

  • Handling the Chemical :

    • Avoid all direct contact with the substance.[3]

    • When transferring the chemical, use appropriate tools such as a pipette with a disposable tip or a syringe.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Storage :

    • Store the container in a cool, dry, and dark place, away from direct sunlight and heat sources to prevent premature polymerization. A storage temperature of -20°C is recommended.[1]

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

    • Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[5]

  • Container Labeling :

    • The hazardous waste container must be clearly labeled with the full chemical name: "Waste this compound".

    • Ensure the container is sealed to prevent leaks or spills.

  • Disposal Procedure :

    • DO NOT pour this compound or its waste down the drain or dispose of it in regular trash.[3][6]

    • Arrange for disposal through your institution's hazardous waste management program. Contact your EHS office to schedule a pickup.[5]

    • For empty containers, rinse them thoroughly with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[7]

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Small Spills :

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Place the used absorbent material into the designated hazardous waste container.[5]

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's EHS office or emergency response team.

    • Prevent entry to the contaminated area until it has been deemed safe by trained professionals.[5]

Quantitative Data

Property Value Source
CAS Number 16695-45-7[1][8]
Molecular Formula C9H16O5[1][8]
Molecular Weight 204.22 g/mol [2]
Purity ≥95% - 98%[1][2][8]
Physical Form Liquid[8]
Storage Condition -20°C[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Review SDS prep2 Don PPE (Goggles, Nitrile Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Retrieve Chemical from Storage (-20°C) prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Seal Container After Use handle2->handle3 disp1 Segregate Waste (Liquid & Contaminated Solids) handle2->disp1 spill2 Alert Personnel handle2->spill2 Spill Occurs handle3->handle1 Return to Storage disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4 spill1 Evacuate Area (Large Spill) spill2->spill1 spill3 Contain with Absorbent Material spill2->spill3 spill4 Collect and Dispose as Hazardous Waste spill3->spill4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-acrylate
Reactant of Route 2
Hydroxy-PEG3-acrylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。